3-Azidopropanoyl chloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
3-azidopropanoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3O/c4-3(8)1-2-6-7-5/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVVMXFIJMTSKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20478909 | |
| Record name | Propanoyl chloride, 3-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14468-87-2 | |
| Record name | Propanoyl chloride, 3-azido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20478909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Azidopropanoyl Chloride: Synthesis, Properties, and Applications in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Azidopropanoyl chloride is a versatile bifunctional reagent that has emerged as a valuable tool in chemical biology and drug development. Its unique structure, incorporating both a reactive acyl chloride and a bioorthogonal azide (B81097) group, enables the facile introduction of the azide moiety onto a wide range of molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a particular focus on its use in bioconjugation and the generation of chemical probes. Detailed experimental protocols and quantitative data are presented to facilitate its practical implementation in the laboratory.
Core Properties and Synthesis
This compound (CAS No: 14468-87-2) is a reactive chemical with the molecular formula C₃H₄ClN₃O and a molecular weight of 133.54 g/mol .[1] It serves as a key reagent for introducing an azide functional group, which can then be utilized in highly specific "click chemistry" reactions.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical and Computed Properties of this compound
| Property | Value | Source |
| CAS Number | 14468-87-2 | [1] |
| Molecular Formula | C₃H₄ClN₃O | [1] |
| Molecular Weight | 133.54 g/mol | [1] |
| Monoisotopic Mass | 133.0042895 Da | [1] |
| Topological Polar Surface Area | 31.4 Ų | [1] |
| Computed XLogP3 | 1.6 | [1] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Characteristic Peaks/Signals |
| ¹H NMR (CDCl₃, 300 MHz) | Expected signals around δ 3.6 (t, 2H, -CH₂-N₃) and δ 3.1 (t, 2H, -CH₂-COCl). The triplet for the methylene (B1212753) group adjacent to the azide in the related 3-azidopropionic acid appears at δ 3.67 ppm.[2] |
| ¹³C NMR (CDCl₃) | Expected signals around δ 172 (C=O), δ 48 (-CH₂-N₃), and δ 40 (-CH₂-COCl). The carbonyl carbon of acyl chlorides typically appears around 170-175 ppm. |
| FT-IR | Strong, sharp absorption band around 2100 cm⁻¹ characteristic of the azide (N₃) stretching vibration.[3] A strong carbonyl (C=O) stretching band for the acyl chloride is expected around 1800 cm⁻¹.[3] |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) would be expected at m/z 133/135 (due to ³⁵Cl and ³⁷Cl isotopes). Common fragmentation patterns for acyl chlorides include the loss of Cl• (m/z 98) and the subsequent loss of CO to form an ethyl azide cation (m/z 70). |
Synthesis of this compound
This compound is typically synthesized from its corresponding carboxylic acid, 3-azidopropionic acid. The conversion of the carboxylic acid to the acyl chloride is a standard organic transformation.
3-Azidopropionic acid can be prepared from 3-bromopropionic acid with a reported yield of 87%.[2]
Materials:
-
3-Bromopropionic acid
-
Sodium azide (NaN₃)
-
Acetonitrile (B52724) (CH₃CN)
-
Ethyl acetate (B1210297)
-
0.1 N HCl
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve 3-bromopropionic acid (25 mmol) in acetonitrile (40 mL).
-
Add sodium azide (50 mmol) to the solution.
-
Reflux the mixture for 4 hours.
-
Remove the acetonitrile in vacuo.
-
Suspend the resulting residue in ethyl acetate (50 mL).
-
Extract the organic layer with 0.1 N HCl (3 x 40 mL), water (3 x 40 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to afford 3-azidopropionic acid.
The conversion of 3-azidopropionic acid to this compound is achieved using a chlorinating agent such as oxalyl chloride.[2]
Materials:
-
3-Azidopropionic acid
-
Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
-
Dissolve 3-azidopropionic acid (20 mmol) in anhydrous DCM (40 mL).
-
Add oxalyl chloride (20 mmol) to the solution at room temperature.
-
Stir the reaction mixture for 6 hours at room temperature.
-
The resulting solution of this compound is often used directly in subsequent reactions without further purification.[2]
Caption: Synthetic workflow for this compound.
Applications in Bioconjugation and Drug Development
The primary utility of this compound lies in its ability to introduce an azide handle onto molecules of interest, particularly biomolecules. This azide group can then undergo highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
Protein Modification and Labeling
This compound can be used to acylate nucleophilic residues on proteins, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. This process covalently attaches the 3-azidopropanoyl group to the protein, rendering it ready for subsequent click chemistry reactions.
This protocol provides a general procedure for the acylation of a protein. Optimization may be required for specific proteins.
Materials:
-
Protein of interest
-
Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.5)
-
This compound solution in anhydrous DCM
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column or dialysis tubing
Procedure:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
Prepare a stock solution of this compound (e.g., 1 M in anhydrous DCM).
-
Immediately before use, dilute the this compound stock solution in anhydrous DMF or DMSO to a working concentration (e.g., 100 mM).
-
Add a 10- to 50-fold molar excess of the this compound working solution to the protein solution dropwise while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 4 hours at 4°C with gentle rotation.
-
Remove the excess unreacted reagent by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).
This protocol describes the "click" reaction between the azide-modified protein and an alkyne-containing molecule (e.g., a fluorescent probe, biotin, or drug molecule).
Materials:
-
Azide-labeled protein
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) solution (e.g., 300 mM in water, freshly prepared)
-
PBS buffer (pH 7.4)
Procedure:
-
To the azide-labeled protein solution in PBS, add the alkyne-containing molecule to the desired final concentration (typically a 2-10 fold molar excess over the protein).
-
Add the THPTA solution to the mixture (final concentration ~1 mM) and vortex briefly.
-
Add the CuSO₄ solution (final concentration ~0.2 mM) and vortex briefly.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution (final concentration ~3 mM) and vortex briefly.
-
Protect the reaction from light (if using a fluorescent probe) and incubate for 30-60 minutes at room temperature.
-
The click-labeled protein is now ready for downstream applications or purification.
Caption: Experimental workflow for protein labeling.
Chemical Probe Synthesis and Application
This compound can be used to synthesize chemical probes for studying biological systems. For example, it can be attached to a known ligand or inhibitor to introduce an azide handle. This "clickable" probe can then be used in pull-down experiments to identify binding partners or in imaging studies to visualize the probe's localization within a cell.
Caption: Workflow for chemical probe synthesis and application.
Safety and Handling
This compound is a reactive and potentially hazardous chemical. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. As an acyl chloride, it is sensitive to moisture and will react with water to produce hydrochloric acid. Organic azides can be energetic and should be handled with care, avoiding heat, shock, and friction. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a powerful and versatile reagent for researchers in chemistry, biology, and medicine. Its ability to efficiently introduce an azide handle onto a variety of molecules, coupled with the specificity of click chemistry, provides a robust platform for bioconjugation, protein labeling, and the development of novel chemical probes. The detailed protocols and data presented in this guide are intended to facilitate the successful application of this valuable chemical tool in a research setting.
References
An In-depth Technical Guide to 3-Azidopropanoyl Chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Azidopropanoyl chloride is a bifunctional reagent of significant interest in chemical biology and drug discovery. Its unique structure, incorporating both a reactive acyl chloride and a versatile azide (B81097) moiety, positions it as a valuable tool for bioconjugation, linker synthesis, and the construction of complex molecular architectures via "click chemistry." This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and its application in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Safety and handling precautions are also thoroughly addressed to ensure its safe and effective use in the laboratory.
Chemical Properties
This compound is a reactive chemical intermediate.[1][2] The acyl chloride group provides a site for nucleophilic acyl substitution, readily reacting with alcohols, amines, and other nucleophiles to form esters, amides, and other derivatives.[2] The azide group is a key functional handle for bioorthogonal chemistry, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[2]
Physicochemical Data
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | beta-azidopropionyl chloride | [1] |
| CAS Number | 14468-87-2 | [1] |
| Molecular Formula | C₃H₄ClN₃O | [1] |
| Molecular Weight | 133.54 g/mol | [1] |
| Appearance | Not specified (likely a liquid) | |
| Boiling Point | N/A | [3] |
| Melting Point | N/A | [3] |
| Density | N/A | [3] |
Spectroscopic Data
Detailed experimental spectra for this compound are not widely published, likely due to its reactive nature. However, the expected spectroscopic characteristics can be predicted based on the analysis of its precursor, 3-azidopropionic acid, and related acyl chlorides.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Two triplets are expected. The methylene (B1212753) group adjacent to the azide (-CH₂N₃) would appear further downfield than in the corresponding acid, likely in the range of 3.6-3.8 ppm. The methylene group adjacent to the acyl chloride (-CH₂COCl) would also be downfield, expected around 3.0-3.3 ppm. |
| ¹³C NMR | Three distinct signals are anticipated. The carbonyl carbon of the acyl chloride will be the most downfield signal, typically in the range of 170-175 ppm. The carbon attached to the azide (C-N₃) is expected around 45-50 ppm, and the carbon adjacent to the carbonyl (C-COCl) would be in the 40-45 ppm range. |
| IR Spectroscopy | A strong, sharp absorption band characteristic of the acyl chloride C=O stretch is expected at a high wavenumber, typically around 1800 cm⁻¹. A strong, sharp peak corresponding to the azide (N₃) asymmetric stretch will be present in the region of 2100 cm⁻¹. |
| Mass Spectrometry | The mass spectrum would be expected to show the molecular ion peak [M]⁺ and characteristic fragmentation patterns, including the loss of Cl and N₂. |
Synthesis of this compound
This compound is typically synthesized from 3-azidopropionic acid through treatment with a chlorinating agent, such as oxalyl chloride or thionyl chloride.[4] The product is often used in the next synthetic step without purification due to its reactivity.
Synthesis Workflow
Caption: Workflow for the two-step synthesis of this compound.
Experimental Protocol: Synthesis from 3-Azidopropionic Acid
This protocol is adapted from established literature procedures.[4]
Materials:
-
3-Azidopropionic acid
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Apparatus for working under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-azidopropionic acid (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (1.0-1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Continue stirring at room temperature for 2-4 hours, or until gas evolution (CO₂ and CO) ceases.
-
The resulting solution of this compound in DCM is typically used directly for the next reaction step without further purification.
Note: This reaction should be performed in a well-ventilated fume hood due to the evolution of toxic gases (CO and HCl from the decomposition of oxalyl chloride).
Applications in Bioconjugation: The CuAAC Reaction
A primary application of this compound is its use as a building block for introducing an azide handle onto molecules of interest. This azide can then be used in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate with alkyne-modified biomolecules, surfaces, or polymers.
General CuAAC Reaction Scheme
Caption: General scheme of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Representative Experimental Protocol for CuAAC
This protocol provides a general guideline for a CuAAC reaction. The specific conditions may need to be optimized for different substrates.
Materials:
-
Azide-functionalized molecule (derived from this compound)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO)
-
Nitrogen or argon for deoxygenation
Procedure:
-
Dissolve the azide-functionalized molecule (1 equivalent) and the alkyne-functionalized molecule (1-1.2 equivalents) in the chosen solvent system.
-
Deoxygenate the solution by bubbling with nitrogen or argon for 15-30 minutes.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in deoxygenated water.
-
In another vial, prepare a solution of copper(II) sulfate (0.05-0.1 equivalents) in deoxygenated water.
-
To the stirred reaction mixture, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction at room temperature. The reaction progress can be monitored by techniques such as TLC, LC-MS, or NMR.
-
Upon completion, the reaction mixture can be worked up by various methods depending on the properties of the product, including extraction, precipitation, or chromatography.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions. It combines the hazards of both an organic azide and an acyl chloride.
-
Organic Azides: Low molecular weight organic azides can be explosive and sensitive to heat, shock, and friction. It is crucial to avoid heating the compound, especially in its neat form.
-
Acyl Chlorides: Acyl chlorides are corrosive and react violently with water and other protic solvents, releasing hydrochloric acid. They are also lachrymatory.
-
General Precautions:
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle the compound with care, avoiding any rapid temperature changes or mechanical shock.
-
Use and store the compound in an inert atmosphere, away from moisture.
-
Quench any residual acyl chloride carefully with a suitable alcohol (e.g., isopropanol) before disposal.
-
Dispose of all chemical waste according to institutional guidelines.
-
Conclusion
This compound is a powerful and versatile reagent for chemical synthesis, particularly in the fields of bioconjugation and drug development. Its dual functionality allows for the straightforward introduction of an azide group, enabling subsequent conjugation via the highly efficient and bioorthogonal CuAAC reaction. While its reactivity demands careful handling and adherence to strict safety protocols, the synthetic utility of this compound makes it an invaluable tool for researchers and scientists at the forefront of chemical and biomedical research.
References
An In-depth Technical Guide to 3-Azidopropanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Azidopropanoyl chloride, a bifunctional reagent of significant interest in the fields of chemical biology and drug development. Its unique structure, incorporating both a reactive acyl chloride and a versatile azide (B81097) moiety, makes it a valuable tool for a range of bioconjugation and modification strategies.
Core Properties of this compound
This compound is a reactive chemical compound that serves as a critical building block in organic synthesis, particularly for the introduction of an azide functional group. This group is a key component in "click chemistry," a class of biocompatible reactions widely employed in drug discovery and development.[1][2] The acyl chloride group allows for facile reactions with nucleophiles such as amines and alcohols, enabling the covalent attachment of the azido-propyl linker to various molecules of interest.[1][3]
Quantitative Data
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₄ClN₃O | [1][4][5] |
| Molecular Weight | 133.54 g/mol | [1][4][5] |
| CAS Number | 14468-87-2 | [3][4][5] |
| IUPAC Name | This compound | [4] |
| Canonical SMILES | C(CN=[N+]=[N-])C(=O)Cl | [4] |
| InChI Key | KLVVMXFIJMTSKB-UHFFFAOYSA-N | [4] |
Experimental Protocols
A reliable method for the synthesis of this compound involves a two-step process starting from 3-bromopropionic acid. The following protocol is based on established synthetic procedures.[6]
Synthesis of 3-Azidopropionic Acid
-
Reaction Setup: In a round-bottom flask, dissolve 3-bromopropionic acid (25 mmol) in 40 mL of acetonitrile (B52724).
-
Addition of Sodium Azide: Add sodium azide (50 mmol) to the solution.
-
Reflux: Heat the mixture to reflux and maintain for 4 hours.
-
Workup:
-
Remove the acetonitrile under reduced pressure (in vacuo).
-
Suspend the resulting residue in 50 mL of ethyl acetate.
-
Perform extractions with 0.1 N HCl (3 x 40 mL), water (3 x 40 mL), and brine (1 x 30 mL).
-
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrate to yield 3-azidopropionic acid. The reported yield for this step is 87%.[6]
Synthesis of this compound
-
Reaction Setup: Dissolve the synthesized 3-azidopropionic acid (20 mmol) in 40 mL of dichloromethane (B109758) (DCM) in a suitable reaction vessel.
-
Addition of Oxalyl Chloride: Add oxalyl chloride (20 mmol) to the solution. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[6][7]
-
Reaction: Allow the reaction to proceed at room temperature. The reaction progress can be monitored by observing the cessation of gas evolution (CO and CO₂).[7]
-
Isolation: The resulting solution of this compound in DCM can often be used directly in subsequent reactions without further purification.[6]
Visualized Workflows and Pathways
The following diagrams illustrate the synthesis of this compound and its application in bioconjugation via click chemistry.
Caption: Synthetic workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rjptonline.org [rjptonline.org]
- 3. This compound 10% in MTBE, 14468-87-2 | BroadPharm [broadpharm.com]
- 4. Propanoyl chloride, 3-azido- | C3H4ClN3O | CID 12161722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to 3-Azidopropanoyl Chloride (CAS Number: 14468-87-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Azidopropanoyl chloride (CAS No. 14468-87-2), a bifunctional reagent increasingly utilized in chemical biology, proteomics, and drug development. Its unique structure, featuring a reactive acyl chloride and a versatile azide (B81097) moiety, enables the covalent modification of biomolecules and their subsequent functionalization through "click chemistry." This document details the physicochemical properties, synthesis, and core applications of this compound, with a focus on experimental protocols for protein modification and bioconjugation.
Introduction
This compound is a valuable chemical tool for the introduction of an azide functional group onto a variety of molecules, most notably proteins and peptides. The acyl chloride group provides a reactive handle for covalent linkage to nucleophilic residues, such as the primary amines found in lysine (B10760008) side chains and at the N-terminus of proteins. The azide group serves as a bioorthogonal handle for highly specific and efficient ligation reactions, primarily the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry."[1][2] This two-step approach allows for the precise attachment of a wide range of functionalities, including reporter molecules (fluorophores), affinity tags (biotin), and therapeutic payloads, making it a cornerstone in the construction of antibody-drug conjugates (ADCs) and other targeted therapeutics.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its reactivity, handling, and storage requirements.
| Property | Value | Reference |
| CAS Number | 14468-87-2 | [4] |
| Molecular Formula | C₃H₄ClN₃O | [4] |
| Molecular Weight | 133.54 g/mol | [4] |
| Appearance | Colorless liquid (presumed) | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Reacts with water and other protic solvents. Soluble in aprotic organic solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF). | [5] |
| InChI Key | KLVVMXFIJMTSKB-UHFFFAOYSA-N | [4] |
| Canonical SMILES | C(CN=[N+]=[N-])C(=O)Cl | [4] |
Synthesis
This compound can be synthesized from 3-bromopropionic acid in a two-step process. The first step involves the conversion of the bromo-alkane to an azide via nucleophilic substitution with sodium azide. The resulting 3-azidopropionic acid is then converted to the acyl chloride using a chlorinating agent such as oxalyl chloride or thionyl chloride.[5]
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 3-Azidopropionic Acid
-
Dissolve 3-bromopropionic acid in acetonitrile (B52724).
-
Add sodium azide to the solution.
-
Reflux the mixture for 4 hours.
-
Remove the acetonitrile under reduced pressure.
-
Suspend the resulting residue in ethyl acetate (B1210297) and extract with 0.1 N HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) to afford 3-azidopropionic acid.[5]
Step 2: Synthesis of this compound
-
Dissolve the 3-azidopropionic acid in anhydrous dichloromethane (DCM).
-
Add oxalyl chloride to the solution.
-
Allow the reaction to stir for 6 hours at room temperature.[5]
-
The resulting this compound in DCM is typically used directly in subsequent reactions without further purification.[5]
Caution: Oxalyl chloride and thionyl chloride are toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Applications in Protein Modification and Bioconjugation
The primary application of this compound is the introduction of an azide handle onto proteins for subsequent bioconjugation. The acyl chloride reacts with primary amines on the protein surface, predominantly the ε-amino group of lysine residues and the N-terminal α-amino group, to form a stable amide bond.
General Experimental Protocol: Protein Labeling
This protocol provides a general framework for labeling a protein with this compound. Optimization of reaction conditions is crucial for each specific protein to achieve the desired degree of labeling while maintaining protein integrity.
Materials:
-
Target protein in a suitable buffer (e.g., phosphate-buffered saline, PBS), pH 7.2-8.0. Avoid amine-containing buffers like Tris.
-
This compound solution in an anhydrous organic solvent (e.g., DMF or DMSO).
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis tubing for purification.
Procedure:
-
Protein Preparation: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) and in the correct buffer.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. The addition should be done slowly and with gentle mixing to prevent protein precipitation.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or 4°C. The optimal time and temperature will vary depending on the protein.
-
Quenching: Stop the reaction by adding the quenching solution to scavenge any unreacted this compound.
-
Purification: Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.
Characterization of Labeled Proteins
The successful labeling of the protein can be confirmed by mass spectrometry. The mass of the protein will increase by 99.04 Da for each incorporated azidopropanoyl group (C₃H₃N₃O). The degree of labeling can be determined by analyzing the mass spectrum of the intact protein or by digesting the protein and analyzing the resulting peptides.
Subsequent "Click Chemistry" Reactions
Once the protein is labeled with the azide group, it can be conjugated to a molecule containing a terminal alkyne using a click reaction. This allows for the attachment of a wide array of functionalities for various applications.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. Ligands such as THPTA are often used to stabilize the copper(I) and improve reaction efficiency.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145). The ring strain of the cyclooctyne provides the driving force for the reaction, making it suitable for use in living systems where copper toxicity is a concern.
Conclusion
This compound is a powerful and versatile reagent for the chemical modification of proteins and other biomolecules. Its bifunctional nature allows for the straightforward introduction of an azide handle, which can then be used for highly specific and efficient bioconjugation via click chemistry. The protocols and data presented in this guide provide a foundation for researchers and drug development professionals to effectively utilize this important chemical tool in their work, from basic research in proteomics to the development of novel targeted therapies. Careful optimization of reaction conditions for each specific application is essential to ensure successful and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Site-specific protein labeling using PRIME and chelation-assisted click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Propanoyl chloride, 3-azido- | C3H4ClN3O | CID 12161722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
An In-depth Technical Guide to the Reaction of 3-Azidopropanoyl Chloride with Primary Amines
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed examination of the chemical reaction between 3-azidopropanoyl chloride and primary amines. It covers the core reaction mechanism, its application in bioconjugation, experimental protocols, and relevant quantitative data. This reaction is of significant interest in drug development and proteomics as it serves as a fundamental method for introducing an azide (B81097) moiety onto biomolecules, which can then be used for "click chemistry" applications.[1][2][3]
Core Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction of this compound, an acyl chloride, with a primary amine is a classic example of nucleophilic addition-elimination, also known as nucleophilic acyl substitution.[4][5] The reaction is typically rapid and exothermic.[4][6]
The mechanism proceeds in two main stages:
-
Nucleophilic Addition: The primary amine acts as a nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the this compound.[5][7] This attack breaks the pi bond of the carbonyl group, pushing the electrons onto the oxygen atom and forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.[5][7]
-
Elimination: The tetrahedral intermediate is unstable and quickly collapses. The lone pair of electrons on the oxygen atom reforms the carbonyl double bond. Concurrently, the chloride ion, being a good leaving group, is eliminated.[4][5]
Following the elimination of the chloride ion, a protonated amide is left. A second molecule of the primary amine (or another base present in the reaction mixture) acts as a base to deprotonate the nitrogen, yielding the final N-substituted 3-azidopropanamide (B8329898) and an ammonium (B1175870) salt byproduct.[6][8] Any hydrogen chloride (HCl) formed during the reaction will immediately react with the excess amine to form the corresponding salt.[4][8]
Caption: Nucleophilic addition-elimination mechanism.
Application in Bioconjugation and Drug Development
This compound is a bifunctional reagent. The acyl chloride group allows for the covalent attachment to primary amines, such as the epsilon-amine of lysine (B10760008) residues in proteins, while the terminal azide group serves as a chemical handle for subsequent bioorthogonal reactions.[1][3]
The most common application of the azide group is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), which are types of "click chemistry".[3][9] These reactions are highly specific and efficient, allowing for the precise attachment of other molecules (e.g., fluorescent dyes, imaging agents, or drug molecules) that contain a complementary alkyne group.[9][10] This two-step approach is central to the construction of antibody-drug conjugates (ADCs), targeted drug delivery systems, and tools for proteomic studies.[3][11]
Caption: General workflow for bioconjugation.
Quantitative Data
While specific kinetic data for the reaction of this compound with a wide range of primary amines is not extensively tabulated in a single source, the acylation of amines by acyl chlorides is known to be very fast. Reaction yields are typically high, often exceeding 90%, provided that competing reactions like the hydrolysis of the acyl chloride are minimized.[12][13] The table below presents representative yields for the acylation of various primary amines with acetyl chloride, which serves as a reasonable proxy for the reactivity of this compound.
| Primary Amine | Acylating Agent | Solvent | Base | Yield (%) | Reference |
| Aniline | Acetyl Chloride | Brine/Acetone | Sodium Acetate | 94 | [12] |
| p-Toluidine | Acetyl Chloride | Brine/Acetone | Sodium Acetate | 96 | [12] |
| Benzylamine | Acetyl Chloride | Brine/Acetone | Triethylamine (B128534) | 95 | [12] |
| Glycine | Acetyl Chloride | Brine | Sodium Acetate | 92 | [12] |
Note: This data is illustrative for a similar acyl chloride. Actual yields with this compound may vary depending on the substrate and specific reaction conditions.
Experimental Protocols
The following is a general protocol for the acylation of a primary amine with this compound under aqueous basic conditions, often referred to as the Schotten-Baumann reaction conditions.[13][14] This procedure is suitable for modifying water-soluble biomolecules like proteins.
Materials:
-
Primary amine-containing substrate (e.g., a peptide or protein)
-
This compound
-
Anhydrous, amine-free organic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF)) if the substrate is not water-soluble
-
Aqueous buffer (e.g., 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 8-9)
-
Base (e.g., sodium bicarbonate, triethylamine, or pyridine)[15]
-
Quenching solution (e.g., saturated aqueous NaHCO₃)[16]
-
Brine solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Protocol for Acylation in Aqueous Media (e.g., Protein Modification):
-
Preparation: Dissolve the primary amine-containing substrate (e.g., protein) in a cold (0-4 °C) aqueous buffer (pH 8-9) in a flask placed in an ice bath with stirring. The basic pH ensures the primary amine is deprotonated and thus nucleophilic.
-
Reagent Addition: Prepare a fresh stock solution of this compound in an anhydrous organic solvent like THF or DMF. Add the acyl chloride solution dropwise to the stirring protein solution. The molar excess of the acyl chloride will depend on the number of amines to be modified and must be optimized.
-
Reaction: Allow the reaction to proceed at 0-4 °C for 1-2 hours. Monitor the pH and adjust as necessary with a suitable base to maintain the alkaline condition, as the reaction produces HCl.[8]
-
Workup and Purification:
-
Once the reaction is complete (as monitored by a suitable technique like LC-MS), the modified protein can be purified from excess reagent and byproducts.
-
For proteins, purification is typically achieved by dialysis, size-exclusion chromatography, or tangential flow filtration against a suitable buffer (e.g., PBS).
-
Protocol for Acylation in Organic Solvent:
-
Preparation: Dissolve the primary amine substrate and a non-nucleophilic base (e.g., 1.5-2.0 equivalents of triethylamine or pyridine) in an anhydrous solvent like DCM or THF under an inert atmosphere (e.g., nitrogen or argon).[14] Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Dissolve this compound (1.0-1.2 equivalents) in the same anhydrous solvent and add it dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.[16] Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous NaHCO₃ solution.[16]
-
Transfer the mixture to a separatory funnel. If using a water-immiscible solvent like DCM, separate the layers. Extract the aqueous layer multiple times with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[16]
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure N-substituted 3-azidopropanamide.[16]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Bioconjugation application notes [bionordika.fi]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. mdpi.com [mdpi.com]
- 10. Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-Acyl-4-Pyranone as a Lysine Residue-Selective Bioconjugation Reagent for Peptide and Protein Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ias.ac.in [ias.ac.in]
- 13. google.com [google.com]
- 14. US6211384B1 - Methods for the acylation of amine compounds - Google Patents [patents.google.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to 3-Azidopropanoyl Chloride for Click Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry, a concept introduced by K.B. Sharpless in 2001, encompasses a class of reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed.[1] Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a cornerstone of bioconjugation, drug discovery, and materials science.[][3] This reaction forms a stable triazole linkage between an azide (B81097) and a terminal alkyne.[1] A key reagent for introducing the azide functionality onto various molecules is 3-azidopropanoyl chloride. Its bifunctional nature, possessing both a reactive acyl chloride and a terminal azide, allows for the straightforward modification of amine-containing substrates, preparing them for subsequent click chemistry reactions.[4][5] This technical guide provides a comprehensive overview of this compound, including its properties, synthesis, and detailed protocols for its application in click chemistry, with a focus on quantitative data and experimental workflows.
Properties of this compound
This compound is a reactive chemical that serves as a valuable linker in bioconjugation and chemical synthesis.[4][5] Its properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 14468-87-2 | [5] |
| Molecular Formula | C₃H₄ClN₃O | [4] |
| Molecular Weight | 133.54 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | |
| Key Functional Groups | Acyl chloride, Azide | [4][5] |
| Primary Reactivity | Acyl chloride reacts with nucleophiles (e.g., amines, alcohols). Azide participates in cycloaddition reactions (e.g., with alkynes). | [4][5] |
| Storage Conditions | Store at -20°C to prevent degradation. Sensitive to moisture. | [5] |
Synthesis of this compound
This compound is typically synthesized from its corresponding carboxylic acid, 3-azidopropanoic acid. The conversion of the carboxylic acid to the acyl chloride can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Experimental Protocol: Synthesis from 3-Azidopropanoic Acid
This protocol describes the synthesis of this compound from 3-azidopropanoic acid using oxalyl chloride.
Materials:
-
3-azidopropanoic acid
-
Oxalyl chloride
-
Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-azidopropanoic acid in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (typically 1.5-2.0 equivalents) to the stirred solution via a dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.
-
The resulting solution of this compound in DCM is typically used directly in the next step without further purification. The volatile byproducts (CO, CO₂, and HCl) are removed under a stream of inert gas or by evaporation under reduced pressure.
Note: Acyl chlorides are moisture-sensitive and should be handled under anhydrous conditions.
Application in Click Chemistry: A Two-Step Workflow
The primary application of this compound is to introduce an azide handle onto a substrate, which can then be used in a click chemistry reaction. This process typically involves two main steps: acylation of the substrate and the subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Step 1: Acylation of Amine-Containing Substrates
The highly reactive acyl chloride group of this compound readily reacts with primary and secondary amines to form a stable amide bond. This reaction is a common strategy for functionalizing proteins (targeting lysine (B10760008) residues), polymers with terminal amine groups, or amine-functionalized surfaces.
This protocol provides a general procedure for the acylation of an amine-terminated polymer with this compound.
Materials:
-
Amine-terminated polymer (e.g., amino-PEG)
-
This compound solution in anhydrous DCM
-
Anhydrous aprotic solvent (e.g., DCM, THF, or DMF)
-
Tertiary amine base (e.g., triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIEA))
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere
Procedure:
-
Dissolve the amine-terminated polymer in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere.
-
Add the tertiary amine base (typically 1.5-2.0 equivalents relative to the amine groups) to the solution. This base acts as a scavenger for the HCl byproduct.
-
Cool the solution to 0 °C.
-
Slowly add the solution of this compound (typically 1.1-1.5 equivalents relative to the amine groups).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or by analyzing the disappearance of the starting amine.
-
Upon completion, the reaction mixture can be quenched with water or a dilute aqueous acid solution.
-
The azide-functionalized polymer is then purified by precipitation, dialysis, or column chromatography to remove excess reagents and byproducts.
Quantitative Data: The acylation of amines with acyl chlorides is generally a high-yielding reaction, with reported yields often exceeding 90-95% when appropriate stoichiometry and anhydrous conditions are used.[6]
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Once the substrate is functionalized with an azide group, it can be reacted with an alkyne-containing molecule via CuAAC to form a stable triazole linkage. This reaction is known for its high efficiency and specificity.[7]
This protocol outlines a general procedure for the CuAAC reaction.[8]
Materials:
-
Azide-functionalized substrate (from Step 1)
-
Alkyne-containing molecule (e.g., a fluorescent dye, biotin, or a drug molecule)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Copper-stabilizing ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA))
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4) or a mixture of water and an organic solvent (e.g., DMSO, t-butanol)
Procedure:
-
Dissolve the azide-functionalized substrate and the alkyne-containing molecule in the chosen solvent system.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
In a separate tube, pre-complex the CuSO₄ with the stabilizing ligand (e.g., a 1:2 molar ratio of CuSO₄ to THPTA).
-
Add the copper-ligand complex to the solution containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Protect the reaction from light and allow it to proceed at room temperature for 1-4 hours. The reaction time may vary depending on the specific substrates and concentrations.
-
The progress of the reaction can be monitored by various analytical techniques, such as mass spectrometry or chromatography.
-
The final bioconjugate can be purified using methods appropriate for the specific product, such as dialysis, size-exclusion chromatography, or affinity chromatography.
Quantitative Data: The CuAAC reaction is renowned for its high efficiency, with yields often being quantitative or near-quantitative, even at low reactant concentrations.[7][9]
| Reaction Step | Reactants | Typical Yield | Reference(s) |
| Acylation | Amine-containing substrate + this compound | >90% | [6] |
| CuAAC | Azide-functionalized substrate + Alkyne-containing molecule | >95% | [7][9] |
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key workflows involving this compound.
Conclusion
This compound is a versatile and highly efficient reagent for the introduction of azide functionalities onto a wide range of substrates. Its utility is particularly evident in the field of click chemistry, where it enables the robust and specific conjugation of molecules for applications in drug development, proteomics, and materials science. The two-step workflow of acylation followed by CuAAC provides a reliable method for creating complex molecular architectures with high yields. The detailed protocols and quantitative data presented in this guide are intended to provide researchers with the necessary information to successfully implement this compound in their experimental designs.
References
- 1. A Brief Introduction to Click Chemistry and Bioorthogonal Chemistry | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Functionalized Biodegradable Polymers via Termination of Ring-Opening Polymerization by Acyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Proximity Labeling Strategy Provides Insights into the Composition and Dynamics of Lipid Droplet Proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pure.uj.ac.za [pure.uj.ac.za]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety and Handling of 3-Azidopropanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for informational purposes only and does not replace a formal risk assessment, which must be conducted by qualified personnel prior to any handling or use of 3-Azidopropanoyl chloride. The information provided is a synthesis of available data on related compounds and general principles for handling hazardous materials.
Introduction
This compound (C₃H₄ClN₃O) is a bifunctional reagent of increasing interest in chemical synthesis, particularly in the fields of bioconjugation and drug development. Its utility stems from the presence of two reactive functional groups: an acyl chloride and an azide (B81097). The acyl chloride moiety allows for facile acylation of nucleophiles such as amines and alcohols, while the azide group is a versatile precursor for the introduction of nitrogen-containing functionalities, notably through "click chemistry" (Huisgen 1,3-dipolar cycloaddition), Staudinger ligation, and Curtius rearrangement.[1][2]
However, the combination of these two functionalities on a small, low-molecular-weight scaffold renders this compound a particularly hazardous substance. The inherent reactivity of the acyl chloride is compounded by the energetic and potentially explosive nature of the azide group. Due to its instability, this compound is often synthesized and used immediately in solution without purification.[3] This guide provides a comprehensive overview of the known and anticipated hazards, safe handling procedures, and emergency protocols associated with this compound to mitigate the risks involved in its use.
Hazard Analysis
The primary hazards of this compound are a combination of those associated with acyl chlorides and organic azides.
Acyl Chloride Hazards:
-
Corrosive: Acyl chlorides are highly corrosive to skin, eyes, and mucous membranes.[4]
-
Lachrymatory: They are potent lachrymators, causing severe irritation and tearing upon exposure to vapors.
-
Reacts Violently with Water: Contact with water, including atmospheric moisture, leads to a rapid and exothermic reaction, releasing corrosive hydrogen chloride (HCl) gas.[4]
Organic Azide Hazards:
-
Explosive Potential: Organic azides are energetic materials that can decompose explosively upon initiation by heat, shock, friction, or static discharge.[5][6] Small organic azides are particularly dangerous.[6]
-
Toxicity: Azide compounds are highly toxic, with a mechanism of action similar to cyanides.[7]
-
Formation of Hydrazoic Acid: Contact with acids can produce highly toxic, volatile, and explosive hydrazoic acid (HN₃).[6]
-
Formation of Heavy Metal Azides: Contact with heavy metals (e.g., copper, lead, silver, mercury) can form extremely sensitive and explosive heavy metal azides.[8]
Specific Hazards of this compound: Due to the lack of a dedicated Safety Data Sheet (SDS) for this compound, a detailed hazard assessment must be inferred from its structure and the properties of its constituent functional groups.
Data Presentation: Hazard Classification and Stability Assessment
| Hazard Classification | Description | Citation |
| Acute Toxicity | Expected to be highly toxic if inhaled, ingested, or in contact with skin, based on the properties of azides and the release of HCl upon hydrolysis. | [7] |
| Skin Corrosion/Irritation | Expected to be severely corrosive to the skin. | [4] |
| Eye Damage/Irritation | Expected to cause severe eye damage. | [4] |
| Respiratory Sensitization | Vapors are expected to be highly irritating to the respiratory tract. | [4] |
| Explosive Properties | Considered a high explosion risk due to the azide functional group. | [5][6] |
| Stability Assessment | Value | Interpretation and Recommendations | Citation |
| Molecular Formula | C₃H₄ClN₃O | - | [9] |
| Molecular Weight | 133.54 g/mol | - | [9] |
| Carbon to Nitrogen Ratio (C:N) | 3:3 (or 1:1) | This ratio is in a range considered potentially explosive. Organic azides with a C/N ratio between 1 and 3 should be handled with extreme caution, in small quantities, and stored at low temperatures. | [6] |
| Rule of Six | 3 carbons per azide group | Does not satisfy the "Rule of Six," which suggests at least six carbon atoms per energetic functional group to provide sufficient dilution for relative safety. This indicates a high potential for explosive decomposition. | [6] |
| Thermal Stability | Acyl azides are known to be thermally unstable and undergo Curtius rearrangement upon heating, which can be explosive if not controlled. | [10][11][12] | |
| Shock and Friction Sensitivity | Small organic azides are often sensitive to shock and friction. The presence of the acyl chloride group may further sensitize the molecule. | [5][6] |
Experimental Protocols
Extreme caution must be exercised during all stages of work with this compound. The following protocols are based on best practices for handling highly hazardous materials.
Synthesis of this compound
This protocol is adapted from the literature and emphasizes safety considerations for the in-situ generation and use of this compound.[3]
Materials:
-
3-Azidopropionic acid
-
Oxalyl chloride (or thionyl chloride)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Dry glassware and magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: Under an inert atmosphere, dissolve 3-azidopropionic acid (1 equivalent) in anhydrous DCM in a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Chlorinating Agent: Slowly add oxalyl chloride (1.1 equivalents) dropwise to the stirred solution via the dropping funnel.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and continue stirring for an additional 2-4 hours, or until gas evolution ceases. The reaction should be monitored for completion (e.g., by IR spectroscopy, looking for the disappearance of the carboxylic acid O-H stretch and the appearance of the acyl chloride C=O stretch).
-
In-situ Use: The resulting solution of crude this compound in DCM should be used immediately in the next synthetic step without purification. DO NOT ATTEMPT TO ISOLATE OR DISTILL this compound.
Safe Handling and Personal Protective Equipment (PPE)
Engineering Controls:
-
All work with this compound must be conducted in a certified chemical fume hood.
-
A blast shield should be placed in front of the experimental setup.
-
Ensure an emergency safety shower and eyewash station are immediately accessible.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.
-
Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Silver Shield®). A double layer of gloves is recommended.
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required. An apron made of a chemical-resistant material is also recommended.
Quenching of Unreacted this compound
After the desired reaction is complete, any unreacted this compound must be safely quenched before workup.
Procedure:
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Slow Addition of Quenching Agent: While stirring vigorously, slowly and carefully add a cold, dilute solution of a nucleophile. A suitable quenching agent is a cold, dilute solution of sodium bicarbonate or a primary or secondary amine in a large volume of a non-protic solvent. Avoid adding water directly to the concentrated reaction mixture as this will be a violent reaction.
-
Monitoring: Monitor the quench for gas evolution and temperature changes. Ensure the temperature of the reaction mixture does not rise significantly.
-
Neutralization: Once the quench is complete, the solution can be neutralized with a dilute acid or base as required for the workup procedure.
Waste Disposal
All waste containing this compound or other azide species must be treated as highly hazardous.
Procedure:
-
Quenching: All unreacted this compound in the reaction mixture must be quenched as described in section 3.3 before it is collected as waste.
-
Waste Segregation: Collect all azide-containing waste in a dedicated, clearly labeled waste container. Do not mix azide waste with acidic waste or waste containing heavy metals. [6]
-
Container: Use a plastic or glass container for waste collection. Avoid metal containers and caps (B75204) with metal liners.
-
Disposal: Dispose of the quenched azide waste through your institution's hazardous waste disposal program. Clearly label the waste container with its full chemical contents.
Emergency Procedures
Spills:
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbent material in a dedicated container for azide waste.
-
Decontaminate the spill area with a dilute solution of a nucleophile (e.g., dilute aqueous sodium bicarbonate), followed by a soap and water wash.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert your institution's emergency response team.
-
Do not attempt to clean up a large spill yourself.
-
Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Visualizations
Logical Relationship of Hazards
Caption: Interrelationship of hazards for this compound.
Experimental Workflow for Synthesis and In-situ Use
Caption: Safe workflow for the synthesis and use of this compound.
Emergency Response Decision Tree
Caption: Decision tree for emergency response to incidents.
References
- 1. orgsyn.org [orgsyn.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal Behaviour of Dipolarophile-containing Acyl Azides: Intramolecular Cycloaddition versus Curtius Rearrangement - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 5. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 9. drexel.edu [drexel.edu]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. chemistry.unm.edu [chemistry.unm.edu]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Stability and Storage of 3-Azidopropanoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and recommended storage conditions for 3-azidopropanoyl chloride. Due to its reactive nature as both an acyl chloride and an organic azide (B81097), proper handling and storage are paramount to ensure its integrity and for the safety of laboratory personnel. This document outlines the key factors influencing its stability, provides recommended protocols for its synthesis and handling, and discusses potential decomposition pathways.
Core Concepts: Stability and Reactivity
This compound is a bifunctional molecule susceptible to degradation via several pathways. The acyl chloride moiety is highly sensitive to hydrolysis, while the azide group can undergo decomposition, particularly at elevated temperatures.
Hydrolytic Instability
The primary degradation pathway for this compound is hydrolysis. The acyl chloride group reacts readily with water to form 3-azidopropanoic acid and hydrochloric acid. This reaction is typically rapid and can be initiated even by atmospheric moisture. Therefore, maintaining anhydrous conditions during storage and handling is critical.
Thermal Instability
Storage and Handling Recommendations
To ensure the longevity and safe use of this compound, the following storage and handling conditions are recommended based on safety data sheets and general chemical principles.
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage. Short-term storage at room temperature may be acceptable in a dry environment. | Reduces the rate of potential decomposition of the azide group and minimizes hydrolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents contact with atmospheric moisture, which leads to rapid hydrolysis of the acyl chloride. |
| Container | Use a tightly sealed container made of a non-reactive material (e.g., glass with a secure cap). | Prevents ingress of moisture and air. |
| Incompatibilities | Avoid contact with water, alcohols, strong oxidizing agents, strong bases, and metals. | These substances can react vigorously with the acyl chloride or promote decomposition of the azide. |
| Handling | Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. | Protects the user from corrosive and potentially toxic vapors. |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the conversion of 3-azidopropanoic acid using a chlorinating agent such as oxalyl chloride or thionyl chloride.
Materials:
-
3-Azidopropanoic acid
-
Oxalyl chloride or thionyl chloride
-
Anhydrous dichloromethane (B109758) (DCM)
-
Dry glassware
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
In a dry, two-necked round-bottom flask under an inert atmosphere, dissolve 3-azidopropanoic acid in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a stoichiometric equivalent of oxalyl chloride (or thionyl chloride) to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the evolution of gas ceases.
-
The resulting solution of this compound in DCM is often used directly in subsequent reactions without further purification. If isolation is required, the solvent can be removed under reduced pressure, taking care to avoid high temperatures.
Visualizing Chemical Processes
Synthesis Workflow
Caption: Synthesis of this compound.
Potential Decomposition Pathways
Caption: Potential Decomposition Pathways.
Conclusion
This compound is a valuable bifunctional reagent for chemical synthesis, particularly in the fields of bioconjugation and drug discovery. Its utility is, however, matched by its reactivity and potential instability. A thorough understanding of its stability profile and adherence to strict storage and handling protocols are essential for its successful and safe application in research and development. By implementing the recommendations outlined in this guide, researchers can minimize degradation, ensure experimental reproducibility, and maintain a safe laboratory environment.
Methodological & Application
Application Notes and Protocols for Protein Labeling with 3-Azidopropanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Azidopropanoyl chloride is a versatile bifunctional reagent designed for the efficient labeling of proteins. It possesses two key reactive moieties: a reactive acyl chloride group and a bioorthogonal azide (B81097) group. The acyl chloride facilitates covalent modification of nucleophilic amino acid residues on the protein surface, primarily the ε-amino group of lysines and the N-terminal α-amino group, forming a stable amide bond. The incorporated azide group serves as a chemical handle for subsequent bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry".[1] This two-step labeling strategy enables the conjugation of a wide variety of reporter molecules, such as fluorophores, biotin, or drug molecules, to the protein of interest with high specificity and efficiency.
These application notes provide detailed protocols for the covalent modification of proteins with this compound, the subsequent click chemistry reaction for conjugation to a reporter molecule, and a downstream application for studying protein-protein interactions.
Chemical Principle
The protein labeling process using this compound involves two primary stages:
-
Protein Acylation: The highly reactive acyl chloride of this compound readily reacts with the primary amines of lysine (B10760008) residues and the N-terminus of the protein. This nucleophilic acyl substitution reaction results in the formation of a stable amide bond, covalently attaching the 3-azidopropanoyl group to the protein.[2][3]
-
Click Chemistry: The azide-modified protein can then be conjugated to a molecule of interest containing a terminal alkyne. In the presence of a copper(I) catalyst, the azide and alkyne groups undergo a [3+2] cycloaddition reaction to form a stable triazole linkage.[4] This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological functional groups.[1]
Experimental Protocols
Protocol 1: Protein Labeling with this compound
This protocol describes the covalent modification of a protein with this compound to introduce azide functionalities.
Materials:
-
Protein of interest (1-10 mg/mL in a suitable buffer, e.g., 1X PBS, pH 7.4-8.0)
-
This compound
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography column or dialysis cassette)[5]
Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange the protein of interest into the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the protein for reaction with the acyl chloride.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
To the protein solution, add the desired molar excess of the this compound stock solution. A 10- to 50-fold molar excess is a good starting point for optimization.[6]
-
Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C for 4 hours. The optimal reaction time and temperature should be determined empirically for the specific protein.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted this compound.
-
-
Purification:
-
Remove excess reagent and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., 1X PBS, pH 7.4).[7]
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling (DOL) by mass spectrometry. The modification will result in a mass increase of approximately 85.03 Da for each incorporated 3-azidopropanoyl group.
-
The DOL can also be estimated using spectrophotometric methods if a chromophoric reporter is used in the subsequent click reaction.[8][9][10]
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-containing reporter molecule to the azide-modified protein.
Materials:
-
Azide-labeled protein (from Protocol 1)
-
Alkyne-containing reporter molecule (e.g., alkyne-biotin, alkyne-fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (200 mM in water, freshly prepared)
-
Purification column (e.g., size-exclusion chromatography or dialysis cassette)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-labeled protein and the alkyne-containing reporter molecule. A 5- to 10-fold molar excess of the alkyne reporter over the protein is recommended.
-
-
Catalyst Preparation (prepare immediately before use):
-
In a separate tube, premix the CuSO₄ and THPTA stock solutions. A 1:5 to 1:10 ratio of CuSO₄ to THPTA is recommended to stabilize the Cu(I) ion.[11]
-
-
Click Reaction:
-
Add the premixed CuSO₄/THPTA solution to the protein/alkyne mixture. The final concentration of CuSO₄ should be in the range of 0.1 - 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix and incubate the reaction at room temperature for 1 hour, protected from light if using a fluorescent reporter.
-
-
Purification:
-
Remove excess reagents and catalyst by size-exclusion chromatography or dialysis.
-
-
Analysis:
-
Analyze the final labeled protein conjugate by SDS-PAGE. Successful conjugation will result in a shift in the molecular weight of the protein.
-
If a fluorescent reporter was used, the labeled protein can be visualized by in-gel fluorescence scanning.
-
Quantitative Data
The efficiency of protein labeling with this compound and the subsequent click chemistry reaction can be assessed by determining the Degree of Labeling (DOL). The DOL represents the average number of reporter molecules conjugated per protein molecule.[8][9][10] The optimal DOL depends on the specific application and should be determined empirically.
Table 1: Example Degree of Labeling (DOL) Optimization
| Molar Excess of this compound | Molar Excess of Alkyne-Reporter | Average DOL | Labeling Efficiency (%) |
| 10x | 5x | 1.5 | 15% |
| 20x | 10x | 3.2 | 16% |
| 50x | 10x | 5.8 | 11.6% |
Note: The data presented in this table are for illustrative purposes only. Actual results will vary depending on the protein, reaction conditions, and reporter molecule used. Labeling efficiency is calculated as (DOL / Molar Excess of Limiting Reagent) * 100.
Downstream Application: Streptavidin Pull-Down for Protein Interaction Analysis
This protocol describes the use of a biotinylated protein, prepared using the methods above, to identify interacting proteins from a cell lysate.
Materials:
-
Biotinylated protein
-
Cell lysate
-
Streptavidin-conjugated magnetic beads[12]
-
Wash Buffer (e.g., 1X PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin magnetic beads and transfer the desired amount to a new tube.
-
Wash the beads three times with Wash Buffer, using a magnetic stand to separate the beads from the supernatant.[4]
-
-
Bait Protein Immobilization:
-
Incubate the washed beads with the biotinylated protein for 1-2 hours at 4°C with gentle rotation to allow for binding.
-
Wash the beads three times with Wash Buffer to remove any unbound bait protein.
-
-
Protein Interaction:
-
Incubate the beads with the immobilized bait protein with the cell lysate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads five times with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the protein complexes from the beads by resuspending them in Elution Buffer and heating at 95°C for 5-10 minutes.
-
Separate the beads using a magnetic stand and collect the supernatant containing the eluted proteins.
-
-
Analysis:
Visualizations
Caption: Experimental workflow for protein labeling and interaction analysis.
Caption: Application in studying GPCR signaling pathways.
References
- 1. Streptavidin Bead Pulldown Assay to Determine Protein Homooligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. savemyexams.com [savemyexams.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Purification of (Kai) proteins via size exclusion chromatography [protocols.io]
- 8. Degree of labeling (DOL) step by step [abberior.rocks]
- 9. support.nanotempertech.com [support.nanotempertech.com]
- 10. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 11. A Versatile Approach to Site-specifically Install Lysine Acylations in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neb.com [neb.com]
- 13. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. austinpublishinggroup.com [austinpublishinggroup.com]
- 15. Quantification of Protein–Protein Interactions with Chemical Cross-Linking and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. portlandpress.com [portlandpress.com]
Application Notes and Protocols for Modifying Lysine Residues with 3-Azidopropanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted chemical modification of protein lysine (B10760008) residues is a cornerstone of modern chemical biology and drug development. The introduction of bioorthogonal functional groups, such as the azide (B81097) moiety, opens up a vast array of possibilities for protein labeling, imaging, and the construction of complex bioconjugates. 3-Azidopropanoyl chloride is a reactive reagent that allows for the covalent attachment of an azide group to the primary amines of lysine residues and the N-terminus of proteins. This modification paves the way for subsequent "click chemistry" reactions, enabling the attachment of various payloads, including fluorophores, affinity tags, and drug molecules, with high specificity and efficiency.
These application notes provide a comprehensive protocol for the modification of lysine residues in proteins using this compound, subsequent purification of the modified protein, and a protocol for a downstream copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Data Presentation
The efficiency of lysine modification can be influenced by several factors, including the protein's structure, the accessibility of lysine residues, and the reaction conditions. The following table summarizes representative quantitative data on the stoichiometry of lysine acylation, providing a baseline for expected modification levels. It is important to note that the degree of labeling should be determined empirically for each specific protein and application.
| Protein | Reagent | Molar Excess of Reagent | pH | Temperature (°C) | Degree of Labeling/Stoichiometry | Analytical Method |
| Bovine Serum Albumin | Acetic Anhydride | Not Specified | Not Specified | Not Specified | High degree of acetylation | Western Blot |
| Model Peptides | Various Acylating Agents | 5 - 20 fold | 8.5 | Room Temp | Variable, optimization required | Mass Spectrometry |
| E. coli Proteome | Isotopic Acetic Anhydride | Not Specified | Not Specified | Not Specified | Wide distribution ( <1% to 98%) | Mass Spectrometry |
| Histones | Not Specified | Not Specified | Not Specified | Not Specified | 5% - 30% on N-terminal tails | Mass Spectrometry |
Note: Data is compiled from analogous acylation reactions. The exact stoichiometry with this compound will be protein-dependent and requires optimization.
Experimental Protocols
Protocol 1: Modification of Protein Lysine Residues with this compound
This protocol outlines the general procedure for labeling a protein with this compound. Optimization of the molar excess of the reagent, reaction time, and pH may be necessary for each specific protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5)
-
This compound
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Quenching solution (1 M Tris-HCl, pH 8.0)
-
Dialysis tubing (appropriate molecular weight cut-off, MWCO) or size-exclusion chromatography column
-
Reaction tubes
-
Ice bath
Procedure:
-
Protein Preparation:
-
Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in a suitable reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0). Ensure the buffer does not contain primary amines (e.g., Tris).
-
-
Reagent Preparation:
-
Caution: this compound is a reactive and potentially hazardous chemical. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. For example, a 100 mM stock solution. Due to its reactivity with water, it is crucial to use anhydrous solvents and to prepare the solution fresh.
-
-
Acylation Reaction:
-
Cool the protein solution on an ice bath.
-
While gently vortexing, add the desired molar excess of the this compound stock solution to the protein solution. A starting point is a 10- to 50-fold molar excess of the reagent over the protein. The optimal ratio should be determined empirically.
-
Allow the reaction to proceed on ice or at room temperature for 1-2 hours. The optimal reaction time may vary.
-
-
Quenching the Reaction:
-
To stop the reaction, add the quenching solution (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. The primary amine in Tris will react with and consume any excess this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Modified Protein:
-
To remove the unreacted reagent, byproducts, and quenching agent, purify the modified protein using either dialysis or size-exclusion chromatography (SEC).
-
Dialysis:
-
Transfer the reaction mixture to a dialysis tubing with an appropriate MWCO (typically 2-3 times smaller than the molecular weight of the protein).
-
Dialyze against a large volume of a suitable buffer (e.g., PBS) at 4°C.
-
Perform at least three buffer changes over a period of 24-48 hours to ensure complete removal of small molecules.[1][2][3]
-
-
Size-Exclusion Chromatography (SEC):
-
Equilibrate a size-exclusion chromatography column with a suitable buffer.
-
Load the quenched reaction mixture onto the column.
-
Elute the protein with the equilibration buffer. The modified protein will elute in the void volume or at its characteristic retention volume, separated from the smaller molecules.[4][5][6][7][8]
-
-
-
Characterization:
-
Confirm the modification and determine the degree of labeling using techniques such as mass spectrometry (a mass increase of 99.03 Da per modification) or by performing a subsequent click reaction with an azide-reactive fluorescent probe followed by SDS-PAGE analysis.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Azide-Modified Protein
This protocol describes the "clicking" of an alkyne-containing molecule (e.g., a fluorescent dye, biotin, or a drug molecule) onto the azide-modified protein.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS)
-
Alkyne-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Reducing agent: Sodium ascorbate (B8700270) solution (e.g., 300 mM in water, prepared fresh)
-
Copper ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)
-
Reaction tubes
Procedure:
-
Reaction Setup:
-
In a reaction tube, combine the azide-modified protein (final concentration typically 1-10 µM), the alkyne-containing molecule (typically a 10- to 50-fold molar excess over the protein), and the THPTA ligand (final concentration 1-5 mM). Adjust the total volume with the reaction buffer.
-
-
Initiation of the Click Reaction:
-
Add the CuSO₄ solution to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction components.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours. Protect from light if using a fluorescent alkyne.
-
-
Purification:
-
Purify the resulting protein conjugate using dialysis or size-exclusion chromatography as described in Protocol 1 to remove unreacted reagents and byproducts.
-
-
Analysis:
-
Analyze the final conjugate by SDS-PAGE, mass spectrometry, or other relevant analytical techniques to confirm successful conjugation.
-
Visualization of Workflows and Pathways
To provide a clearer understanding of the experimental process and the biological context of lysine acylation, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for lysine modification and bioconjugation.
Caption: Lysine acetylation in the MAPK signaling pathway.[9][10]
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 5. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 6. Analysis & purification of proteins: SEC (Size Exclusion Chromatography), the separation of molecules according to their sizes [blog.interchim.com]
- 7. goldbio.com [goldbio.com]
- 8. google.com [google.com]
- 9. Acetylation of mitogen-activated protein kinase phosphatase-1 inhibits Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetylation of mitogen-activated protein kinase phosphatase-1 inhibits Toll-like receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Azidopropanoyl Chloride for Antibody Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of antibody-drug conjugates (ADCs) and other targeted therapeutics relies on the precise and stable attachment of payloads, such as cytotoxic drugs or imaging agents, to monoclonal antibodies.[][2] A common strategy for bioconjugation involves the modification of surface-exposed lysine (B10760008) residues on the antibody.[][4][5] 3-Azidopropanoyl chloride is a valuable reagent for this purpose, as it enables the introduction of an azide (B81097) functional group onto the antibody. This azide group serves as a bioorthogonal handle for subsequent "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[][6][7][8] These reactions are highly efficient, specific, and occur under mild conditions, making them ideal for bioconjugation.[2][8][9]
This compound reacts with the primary amine of lysine residues on the antibody via a nucleophilic acyl substitution, forming a stable amide bond.[10][11] The acyl chloride is a highly reactive functional group, allowing for rapid modification of the antibody.[12] The introduced azide group is stable in biological systems and does not interfere with the antibody's structure or function.[7] Subsequent conjugation of an alkyne-functionalized payload via click chemistry allows for the creation of well-defined antibody conjugates with a controlled drug-to-antibody ratio (DAR).[7][13] This application note provides detailed protocols for the modification of antibodies with this compound and subsequent bioconjugation.
Experimental Workflow
The overall workflow for antibody bioconjugation using this compound involves two main stages: antibody modification with the azide linker and subsequent click chemistry reaction with an alkyne-containing payload.
Chemical Reactions
The bioconjugation process involves two key chemical reactions: the acylation of lysine residues and the subsequent azide-alkyne cycloaddition.
Lysine Acylation
The primary amine of a lysine residue on the antibody acts as a nucleophile, attacking the carbonyl carbon of this compound. This results in the formation of a stable amide bond and the release of hydrochloric acid.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The azide-modified antibody can then be conjugated to a payload containing a strained alkyne, such as dibenzocyclooctyne (DBCO), through a copper-free click chemistry reaction. This reaction is highly efficient and bioorthogonal.
Experimental Protocols
Antibody Preparation and Buffer Exchange
Objective: To prepare the antibody in a suitable buffer for the acylation reaction.
Materials:
-
Monoclonal antibody (mAb)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.0
-
Desalting column or centrifugal filter unit (e.g., Amicon Ultra) with an appropriate molecular weight cutoff (MWCO)
Protocol:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into PBS, pH 7.4.
-
Perform a buffer exchange into the reaction buffer (pH 8.0) using a desalting column or a centrifugal filter unit according to the manufacturer's instructions.
-
Determine the final concentration of the antibody using a spectrophotometer at 280 nm.
| Parameter | Recommended Value |
| Antibody Concentration | 1-10 mg/mL |
| Reaction Buffer | 0.1 M Sodium Phosphate, 0.15 M NaCl |
| pH | 8.0 |
Acylation of Antibody with this compound
Objective: To introduce azide groups onto the antibody by reacting it with this compound.
Materials:
-
Antibody in reaction buffer (from step 1)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
Protocol:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO immediately before use. A typical concentration is 10-100 mM.
-
Add the desired molar excess of the this compound stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
| Parameter | Recommended Value |
| Molar Excess of Reagent | 10-50 fold |
| Reaction Time | 1-2 hours |
| Reaction Temperature | Room Temperature (20-25°C) |
| Solvent for Reagent | Anhydrous DMF or DMSO |
Purification of Azide-Modified Antibody
Objective: To remove excess this compound and byproducts from the reaction mixture.
Materials:
-
Reaction mixture from step 2
-
PBS, pH 7.4
-
Desalting column or centrifugal filter unit
Protocol:
-
Purify the azide-modified antibody from the reaction mixture using a desalting column or a centrifugal filter unit, exchanging the buffer to PBS, pH 7.4.
-
Collect the fractions containing the purified azide-modified antibody.
-
Determine the concentration of the modified antibody.
Click Chemistry Conjugation (SPAAC Example)
Objective: To conjugate an alkyne-containing payload to the azide-modified antibody.
Materials:
-
Azide-modified antibody in PBS, pH 7.4 (from step 3)
-
DBCO-functionalized payload
-
Anhydrous DMSO
Protocol:
-
Prepare a stock solution of the DBCO-functionalized payload in anhydrous DMSO.
-
Add a 3-5 fold molar excess of the DBCO-payload stock solution to the azide-modified antibody solution.
-
Incubate the reaction at room temperature for 4-12 hours or at 4°C overnight.
| Parameter | Recommended Value |
| Molar Excess of Payload | 3-5 fold |
| Reaction Time | 4-12 hours (RT) or overnight (4°C) |
| Solvent for Payload | Anhydrous DMSO |
Final Purification of the Antibody Conjugate
Objective: To remove unreacted payload and other impurities.
Materials:
-
Reaction mixture from step 4
-
PBS, pH 7.4
-
Size-exclusion chromatography (SEC) system or other suitable chromatography method (e.g., HIC)[]
Protocol:
-
Purify the final antibody conjugate using an SEC system equilibrated with PBS, pH 7.4.
-
Collect the fractions corresponding to the monomeric antibody conjugate.
-
Concentrate the purified conjugate and determine the final concentration.
Characterization
Objective: To determine the drug-to-antibody ratio (DAR) and confirm the integrity of the conjugate.
Methods:
-
UV-Vis Spectroscopy: The DAR can be estimated by measuring the absorbance at 280 nm (for the antibody) and at the characteristic wavelength of the payload.
-
Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the DAR and the distribution of different drug-loaded species.
-
Hydrophobic Interaction Chromatography (HIC): Can be used to separate antibody species with different DARs.[]
-
SDS-PAGE: To assess the integrity of the antibody and confirm an increase in molecular weight upon conjugation.[15]
| Characterization Method | Information Obtained |
| UV-Vis Spectroscopy | Estimated DAR |
| Mass Spectrometry | Precise DAR and distribution |
| HIC | Separation of different DAR species |
| SDS-PAGE | Conjugate integrity and molecular weight shift |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | - Insufficient molar excess of this compound.- Hydrolysis of this compound.- Low antibody concentration. | - Increase the molar excess of the reagent.- Prepare the reagent stock solution immediately before use in anhydrous solvent.- Increase the antibody concentration. |
| Antibody Aggregation | - High concentration of organic solvent.- pH of the reaction buffer is not optimal.- Excessive modification. | - Keep the volume of the added reagent stock solution to a minimum.- Ensure the pH of the reaction buffer is appropriate.- Reduce the molar excess of the acylation reagent. |
| Low Yield of Final Conjugate | - Inefficient click chemistry reaction.- Loss of material during purification steps. | - Ensure the payload is fully dissolved and active.- Optimize the reaction time and temperature for the click reaction.- Handle the samples carefully during buffer exchange and chromatography. |
Conclusion
The use of this compound provides a straightforward and effective method for introducing azide functionalities onto antibodies for subsequent bioconjugation via click chemistry. The protocols outlined in this document offer a robust framework for the development of antibody-drug conjugates and other targeted antibody-based therapeutics. Optimization of the reaction conditions for each specific antibody and payload is recommended to achieve the desired product characteristics.
References
- 2. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 4. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocols for Lysine Conjugation | Springer Nature Experiments [experiments.springernature.com]
- 6. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 10. youtube.com [youtube.com]
- 11. savemyexams.com [savemyexams.com]
- 12. chemistrystudent.com [chemistrystudent.com]
- 13. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01136F [pubs.rsc.org]
Application Notes and Protocols for Amine Modification Using 3-Azidopropanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted chemical modification of proteins and other biomolecules is a cornerstone of modern biotechnology and drug development. The introduction of bioorthogonal functional groups, such as azides, enables the precise and efficient attachment of various moieties, including fluorophores, affinity tags, and drug molecules, through "click chemistry." 3-Azidopropanoyl chloride is a versatile bifunctional reagent for this purpose. It possesses a highly reactive acyl chloride group that readily forms a stable amide bond with primary amines, such as the side chain of lysine (B10760008) residues in proteins. The terminal azide (B81097) group then serves as a handle for subsequent conjugation reactions.
This document provides a detailed guide for the modification of amine-containing molecules with this compound, covering the reaction mechanism, a step-by-step experimental protocol, and data interpretation.
Reaction Principle
The modification of a primary amine with this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of a stable amide bond and the release of hydrochloric acid (HCl). A non-nucleophilic base is typically added to the reaction mixture to neutralize the HCl byproduct, which can otherwise protonate the amine starting material and reduce its nucleophilicity.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the successful modification of a model protein with this compound.
Materials and Equipment
Reagents:
-
Protein or other amine-containing molecule of interest
-
This compound
-
Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
A non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIEA))
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (or other amine-free buffer)
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis cassettes (e.g., 7K MWCO)
-
BCA Protein Assay Kit
-
Milli-Q water or equivalent
Equipment:
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Reaction tube rotator or shaker
-
Spectrophotometer
-
Mass spectrometer (for characterization)
Experimental Workflow Diagram
Caption: Experimental workflow for amine modification.
Step-by-Step Protocol
1. Preparation of Protein Solution:
-
Dissolve the protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.5) to a final concentration of 1-10 mg/mL.
-
Note: Buffers containing primary amines, such as Tris, are not compatible with this reaction as they will compete with the target molecule for modification. If the protein is in an incompatible buffer, exchange it with the reaction buffer using a desalting column or dialysis.
2. Preparation of this compound Solution:
-
Caution: this compound is moisture-sensitive and should be handled in a dry environment.
-
Immediately before use, prepare a stock solution of this compound in an anhydrous aprotic solvent (e.g., DMF or DMSO). A typical stock concentration is 100 mM.
3. Acylation Reaction:
-
Place the protein solution in a microcentrifuge tube.
-
Add the non-nucleophilic base (e.g., TEA) to the protein solution to a final concentration of 20-50 mM. Gently mix.
-
Add the desired molar excess of the this compound stock solution to the protein solution. The optimal molar excess will depend on the protein and the desired degree of labeling and should be determined empirically. A starting point is a 20 to 50-fold molar excess of the reagent over the protein.
-
Immediately mix the reaction solution by gentle vortexing or pipetting.
-
Incubate the reaction at room temperature for 1-2 hours with gentle rotation or shaking.
4. Quenching the Reaction:
-
To stop the reaction, add a quenching solution containing a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. This will react with any unreacted this compound.
-
Incubate for 15-30 minutes at room temperature.
5. Purification of the Azide-Modified Protein:
-
Remove the excess unreacted reagent, base, and byproducts by size exclusion chromatography using a desalting column or by dialysis against an appropriate buffer (e.g., PBS, pH 7.4).[1][2]
-
Follow the manufacturer's instructions for the desalting column or dialysis cassette.
6. Characterization of the Modified Protein:
-
Determine the protein concentration of the purified azide-modified protein using a standard protein quantification assay such as the BCA assay.
-
Determine the degree of labeling (DOL), which is the average number of azide groups incorporated per protein molecule. This is typically achieved using mass spectrometry (e.g., ESI-MS or MALDI-TOF) by comparing the mass of the unmodified and modified protein.
Data Presentation
The efficiency of the amine modification can be influenced by several factors, including the molar ratio of the reactants, pH, and reaction time. The following table provides representative data for the modification of a model protein (e.g., Bovine Serum Albumin, BSA) under different conditions.
| Molar Excess of this compound | Reaction Time (hours) | Degree of Labeling (DOL) | Yield (%) |
| 10x | 1 | 2-4 | >90 |
| 20x | 1 | 5-8 | >90 |
| 50x | 1 | 10-15 | >85 |
| 20x | 2 | 6-10 | >90 |
Note: The Degree of Labeling (DOL) and Yield are illustrative and will vary depending on the specific protein and reaction conditions. It is recommended to perform a titration experiment to determine the optimal conditions for your specific application.
Signaling Pathway and Logical Relationship Diagram
The azide-modified protein is now ready for subsequent bioconjugation reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry." This allows for the covalent attachment of a wide range of molecules containing a terminal alkyne.
Caption: Bio-conjugation using azide-modified protein.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions with 3-Azidopropanoyl Chloride Modified Substrates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the modification of substrates with 3-azidopropanoyl chloride and their subsequent use in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry reactions. This powerful technique allows for the efficient and specific conjugation of molecules in a variety of applications, including drug discovery, bioconjugation, and materials science.[1][2][3]
The CuAAC reaction is a highly efficient and versatile method for forming a stable triazole linkage between an azide (B81097) and a terminal alkyne, catalyzed by copper(I).[1][3][4] This reaction is known for its high yields, mild reaction conditions, and tolerance of a broad range of functional groups, making it an ideal tool for biological and chemical research.[2][5]
Experimental Protocols
Part 1: Substrate Modification with this compound
This protocol describes the introduction of an azide functional group onto a substrate containing a primary amine (e.g., proteins, peptides, or small molecules with an available amine). This compound is a reactive acyl chloride that readily forms a stable amide bond with primary amines.
Materials:
-
Substrate with a primary amine
-
This compound
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Tertiary amine base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Quenching solution (e.g., saturated aqueous sodium bicarbonate)
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Substrate Preparation: Dissolve the amine-containing substrate in the chosen anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add 1.1 to 1.5 equivalents of a tertiary amine base (e.g., TEA or DIPEA) to the reaction mixture. This will act as a scavenger for the HCl generated during the reaction.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.0 to 1.2 equivalents) in the same anhydrous solvent to the stirred substrate solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent in vacuo using a rotary evaporator.
-
-
Purification: Purify the resulting azide-modified substrate using a suitable technique such as column chromatography or recrystallization.
Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
This protocol outlines the "click" reaction between the 3-azidopropanoyl-modified substrate and an alkyne-containing molecule. The most common and convenient procedure involves the in situ reduction of a Cu(II) salt to the active Cu(I) catalyst using a reducing agent like sodium ascorbate (B8700270).[4][6]
Materials:
-
Azide-modified substrate (from Part 1)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Copper-stabilizing ligand (e.g., THPTA, TBTA) (optional but recommended for biomolecules)[2][5]
-
Aminoguanidine (B1677879) hydrochloride (optional, to prevent side reactions with proteins)[6]
-
Reaction solvent (e.g., water, t-BuOH/H₂O, DMF, DMSO)
-
Purification materials (e.g., size-exclusion chromatography columns, dialysis tubing with appropriate MWCO, or chromatography media)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of CuSO₄·5H₂O (e.g., 20 mM in water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).[7]
-
If using a ligand, prepare a stock solution (e.g., 50 mM THPTA in water).
-
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve the azide-modified substrate and the alkyne-functionalized molecule in the chosen reaction solvent.
-
If using a ligand, add the ligand to the reaction mixture. A 5:1 ligand to copper ratio is often recommended to protect biomolecules from reactive oxygen species.[7][8]
-
Add the CuSO₄ solution to the reaction mixture.
-
If working with proteins, aminoguanidine can be added to prevent modification of arginine residues by ascorbate oxidation byproducts.[6]
-
-
Initiation of Reaction: Initiate the CuAAC reaction by adding the freshly prepared sodium ascorbate solution.
-
Reaction Conditions: Allow the reaction to proceed at room temperature for 1-12 hours. For less reactive substrates, gentle heating (e.g., 37-50 °C) may be required.[9] The reaction is typically complete within 1-2 hours when reactants are at sufficient concentrations (>= 10 µM).[7]
-
Work-up and Purification:
-
The reaction can be stopped by adding an excess of a copper chelator like EDTA.[7]
-
Purify the final conjugate to remove the copper catalyst, excess reagents, and byproducts. Suitable methods include:
-
Data Presentation
Table 1: Typical Reaction Parameters for CuAAC Reactions
| Parameter | Recommended Range | Notes |
| Reactant Concentration | 10 µM - 10 mM | Higher concentrations lead to faster reaction rates.[7] |
| Azide:Alkyne Ratio | 1:1 to 1:5 | An excess of one reactant can drive the reaction to completion. |
| Copper(I) Catalyst | 1 - 10 mol% | Higher catalyst loading can increase the reaction rate. |
| Reducing Agent (e.g., Sodium Ascorbate) | 5 - 50 mol% (excess to Cu) | A slight excess prevents the formation of oxidative homocoupling products.[4] |
| Ligand:Copper Ratio | 1:1 to 5:1 | A higher ratio protects biomolecules and can accelerate the reaction.[7][8] |
| Temperature | Room Temperature to 60 °C | Most reactions proceed well at room temperature.[10] |
| Reaction Time | 30 min - 24 h | Typically complete within 1-4 hours.[5] |
| pH | 6.5 - 8.0 | Optimal range for bioconjugation. Buffers like phosphate (B84403) and HEPES are compatible. Avoid Tris buffer as it can inhibit the reaction.[6] |
Visualizations
Caption: Experimental workflow for substrate modification and subsequent CuAAC reaction.
Caption: Logical workflow diagram for the two-step conjugation process.
References
- 1. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. Click Chemistry [organic-chemistry.org]
- 5. glenresearch.com [glenresearch.com]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Introducing Azide Groups on Nanoparticles with 3-Azidopropanoyl Chloride
Introduction
The functionalization of nanoparticles with azide (B81097) groups is a critical step in the development of advanced materials for drug delivery, diagnostics, and targeted therapies. The azide moiety serves as a versatile chemical handle for the covalent attachment of biomolecules and other functionalities through highly efficient and bioorthogonal "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1] This allows for the precise engineering of nanoparticle surfaces with targeting ligands, imaging agents, and therapeutic payloads.[2][3]
This document provides a detailed protocol for the introduction of azide groups onto the surface of amine-functionalized nanoparticles using 3-azidopropanoyl chloride. This method is advantageous due to the high reactivity of the acyl chloride with primary amines, leading to the formation of a stable amide bond. The protocol is applicable to a variety of nanoparticle types, including silica (B1680970) and iron oxide nanoparticles, provided they are first functionalized with a layer of primary amines.
Overview of the Workflow
The overall process involves three main stages:
-
Synthesis of Amine-Functionalized Nanoparticles: Creation of a nanoparticle core with a surface rich in primary amine groups.
-
Azide Functionalization: Reaction of the amine-functionalized nanoparticles with this compound to introduce terminal azide groups.
-
Characterization and Quantification: Verification of the azide functionalization and determination of the surface azide group density.
References
Application Notes and Protocols for 3-Azidopropanoyl Chloride Acylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the acylation of various nucleophiles using 3-azidopropanoyl chloride. This versatile reagent is instrumental in introducing the azido (B1232118) group, a key functional handle for subsequent "click chemistry" reactions, into a wide range of molecules, including amines, alcohols, and phenols. The protocols outlined below are designed to serve as a comprehensive guide for researchers in organic synthesis, chemical biology, and drug development.
Introduction
This compound is a reactive acyl chloride that serves as a valuable building block in chemical synthesis.[1] Its utility stems from the presence of two key functional groups: the acyl chloride, which readily reacts with nucleophiles to form stable amide or ester bonds, and the terminal azide (B81097), which allows for highly specific and efficient copper(I)-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC and SPAAC) reactions, commonly known as "click chemistry".[2][3][4] This dual functionality makes this compound an ideal reagent for the synthesis of chemical probes, bioconjugation, and the development of novel therapeutics.[5][6][7][8]
General Reaction Mechanism
The acylation reaction with this compound proceeds via a nucleophilic acyl substitution mechanism. The nucleophile (e.g., an amine or alcohol) attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion, resulting in the formation of an amide or ester and hydrochloric acid (HCl) as a byproduct. A base is typically added to neutralize the HCl, which drives the reaction to completion.
Experimental Protocols
The following are detailed protocols for the acylation of a primary amine, a secondary amine, a primary alcohol, and a phenol (B47542) using this compound. These protocols are based on standard acylation procedures and can be adapted for a variety of substrates.
Safety Precautions: this compound is a reactive and potentially hazardous chemical. Organic azides can be explosive, particularly at elevated temperatures or in concentrated form.[9] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Acylation of a Primary Amine (N-Benzylation)
This protocol describes the synthesis of N-benzyl-3-azidopropanamide.
Materials:
-
This compound
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for extraction and drying.
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve benzylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred amine solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Acylation of a Secondary Amine
This protocol provides a general method for the acylation of a secondary amine, such as diethylamine (B46881).
Materials:
-
This compound
-
Diethylamine
-
Pyridine (B92270) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware.
Procedure:
-
Dissolve diethylamine (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 3-6 hours, monitoring by TLC.
-
Dilute the reaction mixture with DCM and wash with 1 M HCl to remove excess pyridine and amine.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product, which can be further purified if necessary.
Protocol 3: Acylation of a Primary Alcohol
This protocol outlines the esterification of a primary alcohol, for example, propan-1-ol.
Materials:
-
This compound
-
Propan-1-ol
-
Pyridine
-
Anhydrous Diethyl ether or Dichloromethane (DCM)
-
Standard laboratory glassware.
Procedure:
-
In a flask, combine propan-1-ol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous diethyl ether.
-
Cool the solution to 0 °C.
-
Add this compound (1.1 eq.) dropwise with stirring.
-
Let the reaction mixture warm to room temperature and stir for 4-8 hours.
-
Filter the mixture to remove pyridinium (B92312) hydrochloride precipitate.
-
Wash the filtrate with water, saturated aqueous copper(II) sulfate solution (to remove residual pyridine), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the desired ester.
Protocol 4: Acylation of a Phenol
This protocol describes the synthesis of a phenolic ester using phenol as the substrate. The Schotten-Baumann condition is often employed for this transformation.[10]
Materials:
-
This compound
-
Phenol
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (DCM) or Diethyl ether
-
Standard laboratory glassware.
Procedure:
-
Dissolve phenol (1.0 eq.) in a 10% aqueous solution of NaOH.
-
Cool the solution in an ice bath.
-
Add this compound (1.1 eq.) dropwise while vigorously stirring the biphasic mixture.
-
Continue stirring at room temperature for 1-3 hours.
-
Extract the mixture with DCM.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the product.
Data Presentation: Summary of Reaction Conditions
The following tables summarize typical reaction conditions and expected outcomes for the acylation reactions with this compound. Yields are estimates and may vary depending on the specific substrate and purification method.
| Table 1: Acylation of Primary Amines | |||||
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | Triethylamine | DCM | 0 to RT | 2-4 | 85-95 |
| Aniline | Pyridine | DCM | 0 to RT | 3-5 | 80-90 |
| Glycine methyl ester | DIEA | THF | 0 to RT | 2-4 | 80-95 |
| Table 2: Acylation of Secondary Amines | |||||
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Diethylamine | Pyridine | DCM | 0 to RT | 3-6 | 75-90 |
| Piperidine | Triethylamine | THF | 0 to RT | 3-5 | 80-95 |
| N-Methylaniline | Pyridine | DCM | 0 to RT | 4-8 | 70-85 |
| Table 3: Acylation of Alcohols | |||||
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Propan-1-ol | Pyridine | Diethyl ether | 0 to RT | 4-8 | 70-85 |
| Cyclohexanol | Pyridine | DCM | 0 to RT | 6-12 | 65-80 |
| Benzyl alcohol | Triethylamine | THF | 0 to RT | 4-8 | 75-90 |
| Table 4: Acylation of Phenols | |||||
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | NaOH | DCM/Water | 0 to RT | 1-3 | 80-95 |
| 4-Methoxyphenol | NaOH | DCM/Water | 0 to RT | 1-3 | 85-98 |
| 4-Nitrophenol | Pyridine | DCM | 0 to RT | 2-4 | 90-98 |
Visualization of Experimental Workflow
The primary application of introducing an azide group is for subsequent bioconjugation via click chemistry. The following diagram illustrates a typical workflow for labeling a protein of interest with a fluorescent dye.
This workflow demonstrates the seamless integration of the acylation reaction with click chemistry for the specific labeling of biomolecules. The initial acylation step introduces the azide handle onto the protein, which then allows for the highly selective attachment of a fluorescent probe via a copper-catalyzed cycloaddition. This powerful strategy is widely employed in chemical biology and proteomics to study protein function, localization, and interactions.[5][11][12][13]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 3-Azidopropanoic acid-PFP ester, 1240801-10-8 | BroadPharm [broadpharm.com]
- 4. 3-Azidopropanoic acid NHS ester, 850180-76-6 | BroadPharm [broadpharm.com]
- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click Chemistry – Med Chem 101 [medchem101.com]
- 7. Chemical probes and drug leads from advances in synthetic planning and methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 'Design, synthesis, and strategic use of small chemical probes toward identification of novel targets for drug development' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. revroum.lew.ro [revroum.lew.ro]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. interchim.fr [interchim.fr]
Application Notes and Protocols for Purification of Proteins Labeled with 3-Azidopropanoyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chemical labeling of proteins is a cornerstone of modern biological research and drug development, enabling the study of protein function, localization, and interactions. The introduction of bioorthogonal functional groups, such as the azide (B81097) moiety, allows for the specific and covalent attachment of probes for visualization, purification, and analysis. 3-Azidopropanoyl chloride is an amine-reactive reagent that facilitates the straightforward incorporation of azide groups onto proteins, primarily by acylating the ε-amino group of lysine (B10760008) residues.
These application notes provide a comprehensive overview and detailed protocols for the purification of proteins following their labeling with this compound. The subsequent purification of the azide-labeled protein is a critical step to remove unreacted labeling reagent and byproducts, ensuring the quality and reliability of downstream applications such as "click" chemistry-mediated conjugation with reporter tags (e.g., fluorophores or biotin).
Core Principles
The overall workflow for the purification of proteins labeled with this compound involves two main stages: the initial labeling reaction and the subsequent purification of the azide-modified protein.
-
Protein Labeling: The protein of interest is incubated with this compound under controlled pH conditions. The acyl chloride group reacts with primary amines on the protein surface, primarily the side chains of lysine residues, to form a stable amide bond, thereby introducing an azide group.
-
Purification: Following the labeling reaction, it is imperative to remove excess, unreacted this compound and its hydrolysis byproducts. Several methods can be employed for this purification step, each with its own advantages in terms of speed, efficiency, and scale. The choice of method often depends on the properties of the protein and the requirements of the downstream application.
Experimental Protocols
Protocol 1: Labeling of Target Protein with this compound
This protocol outlines the general procedure for labeling a target protein with this compound. The molar excess of the labeling reagent may need to be optimized for each specific protein to achieve the desired degree of labeling and to avoid protein precipitation.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
100 mM sodium phosphate, 150 mM NaCl, pH 7.5 (Reaction Buffer)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-5 mg/mL) in the Reaction Buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Reaction Buffer via dialysis or a desalting column.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMF or DMSO.
-
Labeling Reaction: a. Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. A starting point is a 10- to 20-fold molar excess of the reagent over the protein. b. Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quenching: Add a small volume of Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 15-30 minutes at room temperature.
-
Proceed to Purification: The azide-labeled protein is now ready for purification using one of the methods described below.
Protocol 2: Purification of Azide-Labeled Protein by Size-Exclusion Chromatography (Desalting)
This method is ideal for the rapid removal of small molecules from the labeled protein.
Materials:
-
Labeled protein solution from Protocol 1
-
Pre-packed desalting column (e.g., PD-10 or a spin column with an appropriate molecular weight cutoff)
-
Desired storage buffer (e.g., PBS, pH 7.4)
Procedure:
-
Column Equilibration: Equilibrate the desalting column with 3-5 column volumes of the desired storage buffer according to the manufacturer's instructions.
-
Sample Loading: Apply the labeled protein solution to the equilibrated column.
-
Elution:
-
For gravity-flow columns, allow the sample to enter the column bed and then add the storage buffer to elute the protein. Collect the fractions containing the purified protein.
-
For spin columns, centrifuge the column according to the manufacturer's protocol to collect the purified protein.
-
-
Protein Quantification: Determine the concentration of the purified azide-labeled protein using a standard protein assay (e.g., BCA or Bradford).
Protocol 3: Purification of Azide-Labeled Protein by Dialysis
Dialysis is a thorough but slower method suitable for larger sample volumes.
Materials:
-
Labeled protein solution from Protocol 1
-
Dialysis tubing with an appropriate molecular weight cutoff (MWCO)
-
Large volume of desired storage buffer (e.g., PBS, pH 7.4)
-
Stir plate and stir bar
Procedure:
-
Sample Preparation: Transfer the labeled protein solution into the dialysis tubing and seal securely.
-
Dialysis: Immerse the dialysis tubing in a beaker containing a 500- to 1000-fold excess of the storage buffer. Place the beaker on a stir plate and stir gently at 4°C.
-
Buffer Exchange: Allow dialysis to proceed for at least 4 hours. Change the buffer at least twice to ensure complete removal of the unreacted reagent. An overnight dialysis is often convenient and effective.
-
Sample Recovery: Carefully remove the dialysis tubing from the buffer and recover the purified protein solution.
-
Protein Quantification: Determine the concentration of the purified azide-labeled protein.
Protocol 4: Purification via "Click" Chemistry and Affinity Chromatography
This protocol is a two-step process where the azide-labeled protein is first conjugated to a biotin-alkyne probe via click chemistry, followed by affinity purification on streptavidin resin. This method is highly specific and results in a very pure final product.
Materials:
-
Purified azide-labeled protein (from Protocol 2 or 3)
-
Biotin-alkyne probe
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand
-
Sodium ascorbate (B8700270)
-
Streptavidin-agarose resin or magnetic beads
-
Binding/Wash Buffer (e.g., PBS, pH 7.4)
-
Elution Buffer (e.g., 100 mM glycine, pH 2.8, or a buffer containing free biotin)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Click Reaction: a. To the azide-labeled protein, add a 5- to 10-fold molar excess of the biotin-alkyne probe. b. In a separate tube, prepare a fresh solution of CuSO₄ and THPTA (1:5 molar ratio) in water. c. Add the CuSO₄/THPTA mixture to the protein solution to a final copper concentration of 0.1-1 mM. d. Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM. e. Incubate for 1 hour at room temperature.
-
Affinity Purification: a. Equilibrate the streptavidin resin with Binding/Wash Buffer. b. Add the click reaction mixture to the equilibrated resin and incubate for 1-2 hours at room temperature with gentle mixing to allow the biotinylated protein to bind. c. Wash the resin extensively with Binding/Wash Buffer (at least 3-5 times the resin volume) to remove unbound protein and reaction components. d. Elute the bound protein using the Elution Buffer. If using a low pH elution buffer, immediately neutralize the eluted fractions with the Neutralization Buffer.
-
Buffer Exchange: If necessary, exchange the eluted protein into a desired storage buffer using a desalting column or dialysis.
Data Presentation
The following tables provide representative data for the purification of a hypothetical 100 kDa protein labeled with this compound.
Table 1: Comparison of Purification Methods for Azide-Labeled Protein
| Purification Method | Protein Recovery (%) | Purity (%) | Removal of Excess Reagent | Time Required |
| Size-Exclusion (Desalting) | >95% | >90% | Good | < 30 minutes |
| Dialysis | >90% | >90% | Excellent | 8-24 hours |
| Affinity (Post-Click) | 60-80% | >98% | Excellent | 3-4 hours |
Table 2: Characterization of Labeled and Purified Protein
| Sample | Protein Concentration (mg/mL) | Degree of Labeling (Azide:Protein Ratio) |
| Unlabeled Protein | 2.0 | 0 |
| Labeled, Pre-Purification | ~1.9 | 5.2 |
| Purified (Desalting) | 1.8 | 5.1 |
| Purified (Dialysis) | 1.7 | 5.1 |
| Purified (Affinity) | 0.5 | 5.0 |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | - Inactive labeling reagent.- Presence of primary amines in the buffer (e.g., Tris).- Insufficient molar excess of the reagent. | - Use a fresh stock of this compound.- Exchange the protein into an amine-free buffer.- Optimize the molar ratio of the reagent to the protein. |
| Protein Precipitation | - High degree of labeling leading to changes in protein solubility.- Use of organic solvent (DMF/DMSO) for the reagent. | - Reduce the molar excess of the labeling reagent.- Perform the labeling reaction at a lower temperature (4°C).- Add the reagent stock solution slowly to the protein solution while vortexing. |
| Low Recovery After Purification | - Protein binding to the purification matrix (non-specific).- Inefficient elution from the affinity column. | - For desalting/dialysis, ensure the MWCO is appropriate.- For affinity purification, optimize the elution conditions (e.g., pH, biotin (B1667282) concentration). |
Visualizations
Caption: Experimental workflow for protein labeling and purification.
Caption: Chemical logic of protein labeling and conjugation.
Quantifying Protein Acylation: Application Notes and Protocols for 3-Azidopropanoyl Chloride Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein acylation, the covalent attachment of acyl groups to proteins, is a critical post-translational modification that regulates a vast array of cellular processes, including signal transduction, protein localization, and metabolism. The study of protein acylation has been significantly advanced by the use of chemical reporters, such as 3-Azidopropanoyl chloride. This reagent is an amine-reactive compound that introduces a bioorthogonal azide (B81097) group onto proteins, primarily at lysine (B10760008) residues and N-termini. The azide group serves as a handle for subsequent detection and quantification via highly specific and efficient click chemistry reactions.
These application notes provide detailed protocols for labeling proteins with this compound and quantifying the degree of labeling using two primary methodologies: fluorescence-based detection and mass spectrometry-based analysis.
Principle of the Method
The quantification of protein labeling with this compound is a two-step process:
-
Labeling: Proteins of interest, either in cell culture or as purified samples, are treated with this compound. The acyl chloride group reacts with primary amines on the proteins, forming a stable amide bond and incorporating an azide group.
-
Detection and Quantification: The azide-labeled proteins are then reacted with a probe containing a complementary bioorthogonal handle, typically an alkyne, via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The probe can be a fluorescent dye for fluorescence-based quantification or a biotin (B1667282) tag for enrichment and subsequent mass spectrometry analysis.
Data Presentation
Table 1: Spectral Properties of Common Fluorophores for Click Chemistry
| Fluorophore | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Correction Factor (at 280 nm) |
| FITC | 494 | 518 | 68,000 | 0.300 |
| TRITC | 555 | 580 | 65,000 | 0.340 |
| NHS-Rhodamine | 570 | 590 | 60,000 | 0.340 |
| Texas Red-X, succinimidyl ester | 595 | 615 | 80,000 | 0.180 |
| DyLight 488 | 493 | 518 | 70,000 | 0.230 |
| DyLight 550 | 562 | 576 | 150,000 | 0.190 |
| DyLight 650 | 652 | 672 | 250,000 | 0.050 |
Table 2: Troubleshooting Common Issues in Labeling and Quantification
| Problem | Possible Cause | Solution |
| Low Degree of Labeling (DOL) | Insufficient molar excess of this compound. | Increase the molar ratio of the labeling reagent to the protein. |
| Protein is not stable under the labeling conditions. | Perform the labeling reaction at a lower temperature (e.g., 4°C). Optimize buffer conditions. | |
| Inefficient click chemistry reaction. | Ensure all reagents for the click reaction are fresh, especially the sodium ascorbate (B8700270) solution. Degas the reaction mixture to remove oxygen. | |
| High Background Fluorescence | Unbound fluorescent probe not completely removed. | Improve the purification method after the click reaction (e.g., more extensive dialysis, use of spin columns). |
| Non-specific binding of the fluorescent probe. | Include a blocking step (e.g., with BSA) before adding the fluorescent probe. | |
| Protein Precipitation | High concentration of organic solvent (e.g., DMSO) from the labeling reagent stock. | Use a more concentrated stock of the labeling reagent to minimize the volume of organic solvent added. |
| pH of the reaction buffer is at the protein's isoelectric point. | Adjust the pH of the labeling buffer to be at least one pH unit above or below the protein's pI. | |
| Inconsistent Mass Spectrometry Results | Incomplete protein digestion. | Optimize the digestion protocol (e.g., enzyme-to-protein ratio, incubation time). |
| Sample contamination with salts or detergents. | Ensure thorough desalting of the peptide mixture before MS analysis. |
Experimental Protocols
Protocol 1: Labeling of Purified Proteins with this compound
This protocol describes the labeling of a purified protein with this compound.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3
-
Dialysis tubing or spin desalting columns
Procedure:
-
Protein Preparation: Dissolve the purified protein in 0.1 M sodium bicarbonate buffer to a final concentration of 5-20 mg/mL.[1]
-
Labeling Reagent Preparation: Immediately before use, prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.
-
Labeling Reaction: While gently vortexing the protein solution, slowly add a 10 to 20-fold molar excess of the this compound solution. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[2]
-
Purification: Remove the unreacted this compound by dialysis against an appropriate buffer (e.g., PBS) or by using a spin desalting column.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Fluorescence Labeling
This protocol details the "click" reaction between the azide-labeled protein and an alkyne-functionalized fluorescent dye.
Materials:
-
Azide-labeled protein from Protocol 1
-
Alkyne-functionalized fluorescent dye (e.g., Alkyne-FITC)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Aminoguanidine hydrochloride
-
PBS, pH 7.4
Procedure:
-
Prepare Stock Solutions:
-
20 mM CuSO₄ in water.
-
100 mM THPTA in water.
-
10 mM Alkyne-dye in DMSO.
-
Freshly prepared 100 mM Sodium ascorbate in water.
-
100 mM Aminoguanidine hydrochloride in water.
-
-
Reaction Cocktail Preparation: In a microcentrifuge tube, combine the following in order:
-
Azide-labeled protein (to a final concentration of 1-10 µM)
-
PBS to adjust the final volume
-
Alkyne-dye stock (to a final concentration of 25-100 µM)
-
Aminoguanidine stock (to a final concentration of 1 mM)
-
CuSO₄ stock (to a final concentration of 100 µM)
-
THPTA stock (to a final concentration of 500 µM)
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM to initiate the click reaction.[3] Mix gently.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.[3]
-
Purification: Remove excess reagents and the unbound fluorescent dye by dialysis or using a spin desalting column.
Protocol 3: Quantification of the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule and can be determined using a UV-Vis spectrophotometer.[4]
Procedure:
-
Measure Absorbance: Measure the absorbance of the purified fluorescently labeled protein at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye (A_max).[5][6]
-
Calculate Protein Concentration: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Calculate Dye Concentration: Dye Concentration (M) = A_max / ε_dye
-
ε_dye: Molar extinction coefficient of the dye at its A_max (see Table 1).
-
-
Calculate DOL: DOL = Dye Concentration (M) / Protein Concentration (M)
An ideal DOL is typically between 2 and 10 for antibodies.[6]
Protocol 4: Sample Preparation for Mass Spectrometry-Based Quantification
This protocol outlines the preparation of azide-labeled proteins for identification and quantification of acylation sites by mass spectrometry.
Materials:
-
Azide-labeled protein sample
-
Biotin-alkyne
-
Reagents for CuAAC reaction (as in Protocol 2)
-
Streptavidin agarose (B213101) beads
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Biotinylation: Perform the CuAAC reaction as described in Protocol 2, but replace the alkyne-dye with biotin-alkyne.
-
Enrichment of Biotinylated Proteins:
-
Bind the biotinylated proteins to streptavidin agarose beads.
-
Wash the beads extensively to remove non-biotinylated proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a denaturation buffer (e.g., 8 M urea).
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.
-
Dilute the urea to less than 2 M and digest the proteins with trypsin overnight at 37°C.
-
-
Peptide Cleanup:
-
Collect the supernatant containing the digested peptides.
-
Acidify the peptides with formic acid and desalt using a C18 spin column or equivalent.
-
-
LC-MS/MS Analysis: Analyze the purified peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the acylated peptides.
Mandatory Visualization
Caption: Experimental workflow for labeling and quantifying protein acylation.
Caption: Role of protein acylation in a generic signaling pathway.
References
- 1. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Degree of labeling (DOL) step by step [abberior.rocks]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
Troubleshooting & Optimization
troubleshooting low yield in 3-Azidopropanoyl chloride reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting low yields in reactions involving 3-Azidopropanoyl chloride.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is resulting in a significantly lower yield than expected. What are the most common initial checks I should perform?
Low yields in reactions with this compound, a highly reactive acyl chloride, often stem from its sensitivity to moisture and the specific reaction conditions employed. Initial troubleshooting should focus on the following areas:
-
Reagent Quality and Handling:
-
This compound: Ensure it is of high purity and has been stored under anhydrous conditions to prevent hydrolysis. Using a freshly opened bottle or recently prepared reagent is advisable.
-
Solvents and Other Reagents: All solvents must be anhydrous, and other reagents, such as amines or alcohols, should be thoroughly dried before use. The presence of water is a primary cause of low yield due to the rapid hydrolysis of the acyl chloride to the unreactive 3-azidopropanoic acid.
-
-
Reaction Atmosphere: Reactions should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from contaminating the reaction.
-
Temperature Control: The reaction temperature should be carefully controlled. Many acylation reactions with acyl chlorides are exothermic and are often started at 0°C or lower to control the reaction rate and minimize side reactions.[1]
Q2: I am observing the formation of an unexpected and insoluble white precipitate in my reaction with an amine. What could this be?
When reacting this compound with a primary or secondary amine, a common byproduct is the hydrochloride salt of the amine. The reaction produces one equivalent of hydrogen chloride (HCl) for every equivalent of the acyl chloride that reacts. This HCl will readily react with any available amine in the reaction mixture to form the corresponding ammonium (B1175870) salt, which is often insoluble in common organic solvents and will precipitate out of the solution. This salt formation also consumes the amine, reducing the amount available to react with the acyl chloride and thereby lowering the yield of the desired amide.
To prevent this, a non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added to the reaction mixture to act as an HCl scavenger.
Q3: My reaction involves a tertiary amine as a base, and I am still getting a low yield and a complex mixture of byproducts. What could be the issue?
While tertiary amines are used as HCl scavengers, sterically hindered or strong tertiary bases like DIPEA can promote the formation of a ketene (B1206846) intermediate from this compound, especially if the α-protons are acidic. This ketene is highly reactive and can lead to various side products through polymerization or reactions with other nucleophiles present, ultimately reducing the yield of the desired product. Using a weaker, non-nucleophilic base like pyridine (B92270) may be a better alternative in such cases.
Q4: Are there any side reactions specific to the azide (B81097) group in this compound that I should be aware of?
Yes, the azide functional group can participate in side reactions, particularly under certain conditions:
-
Curtius Rearrangement: Although this rearrangement typically requires heat (usually 60-100°C), it is a potential pathway where the acyl azide functionality of this compound can rearrange to an isocyanate.[2][3][4][5] This is more likely to be a problem if the reaction is heated. The resulting isocyanate can then be trapped by nucleophiles in the reaction mixture, leading to urea (B33335) or carbamate (B1207046) byproducts.
-
Staudinger Reaction: If phosphines are present in the reaction mixture (for example, as part of a reagent or catalyst), they can react with the azide group in a Staudinger reaction to form an aza-ylide.[1][6][7][8][9] This intermediate can then be hydrolyzed to a primary amine, leading to undesired byproducts.
Troubleshooting Guide for Low Yield
This guide provides a systematic approach to identifying and resolving common issues leading to low yields in reactions with this compound.
Problem Area 1: Reagent and Reaction Setup
| Symptom | Potential Cause | Recommended Solution |
| Low or no product formation. | Hydrolysis of this compound. | Ensure all glassware is oven or flame-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (N₂ or Ar). |
| Formation of a white precipitate (in amine reactions). | Formation of amine hydrochloride salt. | Add a non-nucleophilic base (e.g., triethylamine, pyridine) to the reaction mixture to scavenge HCl. |
| Reaction is sluggish or incomplete. | Insufficient reactivity of the nucleophile. | For weakly nucleophilic amines or alcohols, consider gentle heating. However, monitor for potential side reactions. The use of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP) for alcohols, may be beneficial. |
Problem Area 2: Reaction Conditions
| Symptom | Potential Cause | Recommended Solution |
| Formation of multiple products. | Reaction temperature is too high, promoting side reactions. | Maintain a low reaction temperature, especially during the addition of this compound (e.g., 0°C or -20°C). Allow the reaction to warm to room temperature slowly. |
| Low yield with tertiary amine bases. | Formation of a ketene intermediate. | Use a less sterically hindered or weaker non-nucleophilic base (e.g., pyridine). Add the tertiary amine slowly to the reaction mixture. |
| Presence of urea or carbamate byproducts. | Curtius rearrangement of the acyl azide. | Avoid high reaction temperatures. If heating is necessary, keep it to the minimum required for the reaction to proceed. |
Data Presentation: Influence of Reaction Parameters on Yield
The following table provides representative data on how different reaction parameters can influence the yield of an acylation reaction. While this data is based on general principles for acyl chloride reactions, it serves as a useful guide for optimizing reactions with this compound.
| Parameter | Variation | Expected Impact on Yield | Rationale |
| Solvent | Aprotic (e.g., DCM, THF) | High | Inert and solubilizes reactants well. |
| Protic (e.g., Ethanol) | Low | Reacts with the acyl chloride. | |
| Aqueous Biphasic | Variable | Can be effective in Schotten-Baumann conditions with a base, but hydrolysis is a competing reaction.[10] | |
| Base | Pyridine | Good | Effective HCl scavenger with low risk of promoting ketene formation. |
| Triethylamine (TEA) | Good | Common and effective HCl scavenger. | |
| DIPEA | Variable | Can lead to low yields due to ketene formation, especially with unhindered acyl chlorides. | |
| No Base (in amine reactions) | Low | Amine is consumed as the hydrochloride salt, reducing the effective concentration of the nucleophile. | |
| Temperature | 0°C to Room Temperature | Optimal | Balances reaction rate with minimizing side reactions for most standard acylations. |
| > 50°C | Potentially Lower | Increased risk of side reactions, including Curtius rearrangement of the azide.[3][4][5] | |
| Stoichiometry | 1.0 eq. Nucleophile | Sub-optimal | May result in incomplete reaction, especially if some nucleophile is lost to side reactions. |
| 1.1-1.2 eq. Nucleophile | Optimal | A slight excess of the nucleophile can help drive the reaction to completion. |
Experimental Protocols
Protocol 1: General Procedure for the Acylation of an Amine with this compound
This protocol describes a standard procedure for the formation of an amide from a primary or secondary amine.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.1 eq.) in anhydrous dichloromethane (B109758) (DCM).
-
Cooling: Cool the solution to 0°C in an ice bath with stirring.
-
Addition of Acyl Chloride: Dissolve this compound (1.05 eq.) in anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of this compound from 3-Azidopropanoic Acid
This protocol provides a method for the preparation of this compound from the corresponding carboxylic acid.
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, add 3-azidopropanoic acid (1.0 eq.).
-
Addition of Chlorinating Agent: Add oxalyl chloride (1.5 eq.) or thionyl chloride (1.5 eq.) to the flask at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added if using oxalyl chloride.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the cessation of gas evolution (HCl and CO/CO₂ for oxalyl chloride, or HCl and SO₂ for thionyl chloride). Gentle heating (e.g., 40-50°C) may be required to drive the reaction to completion.
-
Isolation: Once the reaction is complete, remove the excess chlorinating agent and solvent (if used) by distillation or under reduced pressure. The resulting crude this compound is often used in the next step without further purification.
Visualizing Reaction Pathways and Troubleshooting
Caption: A logical workflow for troubleshooting low yield in this compound reactions.
Caption: Desired reaction pathway and common side reactions for this compound.
Caption: Logical relationships between causes of low yield and their respective corrective actions.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Curtius Rearrangement | NROChemistry [nrochemistry.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 7. Chemicals [chemicals.thermofisher.cn]
- 8. Staudinger Reaction - Common Conditions [commonorganicchemistry.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
preventing hydrolysis of 3-Azidopropanoyl chloride during reaction
Welcome to the Technical Support Center for 3-Azidopropanoyl Chloride. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments involving this reactive acyl chloride, with a primary focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to hydrolysis?
A1: this compound is an acyl chloride, a class of organic compounds that are highly reactive toward nucleophiles, including water.[1][2] The carbonyl carbon of the acyl chloride is highly electrophilic due to the presence of two electronegative atoms, oxygen and chlorine, which pull electron density away from it.[3][4] This makes the carbonyl carbon very susceptible to attack by water. This reaction, known as hydrolysis, results in the formation of 3-azidopropanoic acid and hydrochloric acid (HCl), which can complicate reactions and reduce the yield of the desired product.[1][2]
Q2: How can I visually determine if my this compound has hydrolyzed?
A2: Pure this compound is a liquid.[5] If it has been exposed to moisture, you may observe it fuming in the air. This is due to the reaction with atmospheric moisture, which liberates HCl gas.[1] Hydrolysis to 3-azidopropanoic acid, a carboxylic acid, may result in the formation of a solid precipitate, particularly in a non-polar solvent where the carboxylic acid has lower solubility. Analytically, you can confirm hydrolysis using techniques like IR spectroscopy (observing a broad O-H stretch around 2500-3300 cm⁻¹) or NMR spectroscopy.[6]
Q3: What are the ideal solvents to minimize hydrolysis when working with this compound?
A3: To minimize hydrolysis, it is essential to use anhydrous (dry) aprotic solvents.[6] Suitable options include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), diethyl ether, and acetonitrile (B52724) (ACN).[6] It is critical that these solvents are rigorously dried before use, for example, by distillation from a suitable drying agent or by passing them through a column of activated alumina.[6] Protic solvents such as water and alcohols should be strictly avoided as they will readily react with the acyl chloride.[6][7]
Q4: What is the purpose of adding a non-nucleophilic base to my reaction?
A4: A non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534) (TEA), is frequently added to reactions involving acyl chlorides.[6] Its main role is to act as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct during the acylation reaction.[1][2] By neutralizing the HCl, the base prevents it from protonating other reactants or catalyzing unwanted side reactions.[6] It is important to use a non-nucleophilic base to prevent it from reacting with the this compound itself.[6]
Q5: Is it always necessary to purify this compound after synthesis?
A5: Not always. Due to its high reactivity and susceptibility to hydrolysis, purification of this compound can be challenging and may lead to degradation.[8][9] In many cases, it is synthesized and used directly in the subsequent reaction without further purification.[8] This is often referred to as using the material "crude." This approach is particularly common if the impurities from the synthesis (e.g., excess chlorinating agent) are volatile and can be removed under vacuum, or if they do not interfere with the subsequent reaction.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no yield of the desired acylated product | Hydrolysis of this compound.[6] | - Ensure all glassware is oven-dried or flame-dried before use to remove adsorbed water.[6]- Use freshly opened or properly stored anhydrous solvents.[6]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]- Add a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.[6] |
| Formation of a white precipitate during the reaction | Precipitation of the hydrolyzed carboxylic acid (3-azidopropanoic acid) or the hydrochloride salt of a basic reactant.[6] | - If hydrolysis is suspected, confirm the identity of the precipitate using analytical methods (e.g., IR, NMR).[6]- The addition of a non-nucleophilic base will prevent the formation of the hydrochloride salt of your amine reactant by neutralizing the HCl.[6][10] |
| Inconsistent reaction outcomes | Variable amounts of water in reagents or solvents. | - Standardize your procedure for drying solvents and handling reagents.[6]- Store this compound under anhydrous and inert conditions.[11] |
| Difficulty in purifying the product from the starting carboxylic acid | Incomplete conversion of 3-azidopropanoic acid to the acyl chloride during its preparation, or hydrolysis during workup. | - If preparing the acyl chloride, ensure the reaction with the chlorinating agent (e.g., thionyl chloride, oxalyl chloride) goes to completion.[6][8]- During aqueous workup, quickly extract the product into an organic solvent. A wash with a mild base (e.g., saturated sodium bicarbonate solution) can remove the carboxylic acid, but this may also promote hydrolysis of any remaining acyl chloride.[6] |
Experimental Protocol: General Procedure for Acylation using this compound
This protocol provides a general method for the acylation of a nucleophile (e.g., an alcohol or amine) with this compound, with a focus on minimizing hydrolysis.
1. Glassware and Reagent Preparation:
-
Thoroughly dry all glassware (e.g., round-bottom flask, dropping funnel, condenser) in an oven at >100 °C for several hours or flame-dry under vacuum immediately before use.[6]
-
Assemble the glassware while hot and immediately purge with a stream of dry nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.[6]
-
Use only anhydrous solvents. If not from a commercial source, dry the solvent using appropriate methods (e.g., distillation from calcium hydride for dichloromethane).[6]
-
Ensure all other reagents are anhydrous. Liquid reagents can be dried over molecular sieves, and solid reagents can be dried in a vacuum oven.[6]
2. Reaction Execution:
-
In the reaction flask, dissolve the nucleophile (e.g., an alcohol or amine, 1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 equivalents) in the chosen anhydrous solvent under an inert atmosphere.[6]
-
Cool the solution in an ice bath to 0 °C.[6]
-
Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the cooled reaction mixture via a dropping funnel or syringe over a period of 15-30 minutes.[6]
-
Allow the reaction to stir at 0 °C for a specified time (e.g., 1-2 hours) and then let it warm to room temperature as required. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
3. Workup and Purification:
-
Once the reaction is complete, quench the reaction with a saturated aqueous solution of a mild salt (e.g., ammonium (B1175870) chloride).[6]
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with dilute acid (if an amine base was used), saturated sodium bicarbonate solution (to remove any unreacted carboxylic acid), and brine.[6]
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by an appropriate method, such as column chromatography.
Visualizing the Troubleshooting Workflow
Caption: A flowchart for troubleshooting low-yield reactions.
References
- 1. grokipedia.com [grokipedia.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. savemyexams.com [savemyexams.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. fiveable.me [fiveable.me]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. fishersci.com [fishersci.com]
Technical Support Center: 3-Azidopropanoyl Chloride in Amino Acid and Peptide Chemistry
Welcome to the technical support center for the use of 3-Azidopropanoyl chloride in research, development, and manufacturing. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during the acylation of amino acids and peptides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a bifunctional reagent featuring a reactive acyl chloride group and an azide (B81097) moiety.[1] The acyl chloride allows for the straightforward acylation of nucleophiles, such as the amino groups of amino acids, to form a stable amide bond. The azide group serves as a versatile chemical handle for subsequent bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] This makes it a valuable tool for peptide synthesis, protein modification, and the development of bioconjugates and therapeutic agents.
Q2: What are the potential side reactions when using this compound with amino acids?
A2: The primary desired reaction is the N-acylation of the α-amino group of an amino acid or the ε-amino group of a lysine (B10760008) residue. However, due to the high reactivity of the acyl chloride, several side reactions can occur, particularly with amino acids possessing nucleophilic side chains. These include:
-
O-acylation: Reaction with the hydroxyl group of tyrosine, serine, and threonine residues.[3][4]
-
S-acylation: Reaction with the thiol group of cysteine residues.[5][6]
-
Di-acylation: Acylation of both the α-amino group and a nucleophilic side chain.
-
Hydrolysis: Reaction with water, leading to the formation of 3-azidopropanoic acid.
-
Azide Reduction: The azide group can be susceptible to reduction to an amine under certain conditions, particularly during peptide cleavage from a solid support in the presence of thiol-based scavengers.[7][8]
Troubleshooting Guides
Issue 1: Low Yield of the Desired N-acylated Product
| Possible Cause | Troubleshooting Step | Rationale |
| Hydrolysis of this compound | Ensure all glassware, solvents, and reagents are scrupulously dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Acyl chlorides are highly moisture-sensitive and readily hydrolyze to the corresponding carboxylic acid, which is unreactive towards acylation.[9] |
| Suboptimal pH | Control the pH of the reaction mixture. For selective N-acylation, a slightly basic pH (typically 8-9.5) is often optimal to deprotonate the target amino group without significantly activating side-chain nucleophiles.[10] | The nucleophilicity of amino, hydroxyl, and thiol groups is pH-dependent. At near-physiological pH, the α-amino group is generally more nucleophilic than the ε-amino group of lysine.[10] |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of this compound. | A significant excess can lead to di-acylation, while an insufficient amount will result in incomplete reaction. |
Issue 2: Unwanted Side-Chain Acylation (O- or S-acylation)
| Possible Cause | Troubleshooting Step | Rationale |
| Highly Reactive Nucleophilic Side Chains | For tyrosine, serine, and threonine, consider using a lower reaction temperature and carefully controlling the pH to favor N-acylation. For cysteine, the thiol group is highly nucleophilic and difficult to avoid acylating without protection. | The hydroxyl groups of Tyr, Ser, and Thr are less nucleophilic than the α-amino group, but can still react, especially at higher pH and temperature.[3][4] The thiol group of cysteine is a potent nucleophile.[5][6] |
| Inappropriate Solvent | Use a non-polar, aprotic solvent to minimize the solubility and reactivity of the side chains. | Solvent can influence the reactivity of different functional groups. |
| Lack of Protecting Groups | For reactions where side-chain acylation is highly probable and undesirable, utilize appropriate orthogonal protecting groups for the susceptible amino acid side chains (e.g., Boc for lysine, tBu for tyrosine/serine/threonine, Trt for cysteine).[11] | Protecting groups temporarily block the reactive side chains, ensuring chemoselectivity.[11] |
Table 1: Summary of Potential Side Reactions and Mitigation Strategies
| Amino Acid | Nucleophilic Side Chain | Potential Side Reaction | Mitigation Strategy |
| Lysine | ε-Amino group (-NH₂) | Di-acylation | Control stoichiometry and pH. Use of an orthogonal protecting group (e.g., Boc).[10][11] |
| Tyrosine | Phenolic hydroxyl group (-OH) | O-acylation | Control pH and temperature. Use of an orthogonal protecting group (e.g., tBu).[3][4] |
| Serine | Hydroxyl group (-OH) | O-acylation | Control pH and temperature. Use of an orthogonal protecting group (e.g., tBu).[3][4] |
| Threonine | Hydroxyl group (-OH) | O-acylation | Control pH and temperature. Use of an orthogonal protecting group (e.g., tBu).[3][4] |
| Cysteine | Thiol group (-SH) | S-acylation | Use of an orthogonal protecting group (e.g., Trt, Acm) is highly recommended.[5][6] |
Issue 3: Loss of the Azide Functionality
| Possible Cause | Troubleshooting Step | Rationale |
| Reduction during Peptide Cleavage | During solid-phase peptide synthesis (SPPS) cleavage from the resin, avoid using thiol-based scavengers (e.g., dithiothreitol (B142953) - DTT) in the cleavage cocktail if the azide group needs to be preserved. Consider using alternative scavengers like triisopropylsilane (B1312306) (TIS). | Thiol-containing scavengers can reduce the azide to an amine.[7][8] |
| Reaction with Phosphines | If phosphine-based reagents (e.g., for a Staudinger ligation) are used in subsequent steps, be aware that they will react with the azide. | This is the basis of the Staudinger ligation, a desired reaction in some contexts, but an unwanted side reaction if the azide is intended for other purposes. |
Experimental Protocols
Protocol 1: General Procedure for N-acylation of an Amino Acid with this compound
-
Preparation: Dissolve the amino acid in a suitable anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA, 2-3 equivalents) to the amino acid solution.
-
Acylation: Slowly add a solution of this compound (1.1-1.5 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C to room temperature and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, quench with a mild acid (e.g., saturated aqueous NH₄Cl). Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Detection of Side Products by LC-MS
Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for detecting the desired product and potential side products.
-
Sample Preparation: Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).
-
LC Separation: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid.
-
MS Detection: Monitor the elution profile using an electrospray ionization (ESI) mass spectrometer in positive ion mode.
-
Data Analysis: Look for the expected mass-to-charge ratio (m/z) of the desired N-acylated product. Also, search for the m/z values corresponding to potential side products, such as the di-acylated product, O- or S-acylated isomers, and the hydrolyzed 3-azidopropanoic acid.
Table 2: Expected Mass Changes for Products and Side Products
| Product/Side Product | Mass Change from Starting Amino Acid |
| Desired N-acylated product | + 99.03 Da (C₃H₃N₃O) |
| Di-acylated product | + 198.06 Da (2 x C₃H₃N₃O) |
| Hydrolyzed reagent | 117.04 Da (3-azidopropanoic acid) |
Visualizations
Caption: Potential reaction pathways of this compound with an amino acid.
Caption: Troubleshooting workflow for optimizing acylation reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. Cysteine S-acetylation is a widespread post-translational modification on metabolic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid-modified, cysteinyl-containing peptides of diverse structures are efficiently S-acylated at the plasma membrane of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Azide reduction during peptide cleavage from solid support-the choice of thioscavenger? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US4126628A - Acylation of amino acids - Google Patents [patents.google.com]
- 10. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
how to optimize 3-Azidopropanoyl chloride conjugation efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to optimize the conjugation efficiency of 3-Azidopropanoyl chloride with primary amines.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in conjugation reactions?
A1: this compound is a bifunctional reagent used to introduce an azide (B81097) group onto a molecule containing a primary amine. The acyl chloride group readily reacts with primary amines to form a stable amide bond.[1][2] The terminal azide group can then be used in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate with molecules containing an alkyne group.[1][3][4][5]
Q2: What are the critical parameters to control for maximizing conjugation efficiency?
A2: The most critical parameters include:
-
Anhydrous Conditions: this compound is highly reactive with water, which leads to hydrolysis of the acyl chloride to the unreactive 3-azidopropanoic acid.[6] It is essential to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
pH and Base Selection: A non-nucleophilic organic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA), is crucial to neutralize the hydrochloric acid (HCl) byproduct of the reaction.[6][7][8] Maintaining a slightly basic pH ensures the primary amine is deprotonated and thus maximally nucleophilic.
-
Temperature: The reaction is typically exothermic.[6] Starting the reaction at a low temperature (e.g., 0 °C) and allowing it to slowly warm to room temperature helps to control the reaction rate and minimize side reactions.[6]
-
Stoichiometry: The molar ratio of reactants should be carefully controlled. An excess of the amine can be used to drive the reaction to completion, but this may complicate purification.
Q3: What are common side reactions and byproducts?
A3: The most common side reaction is the hydrolysis of this compound to 3-azidopropanoic acid in the presence of water.[6] Another potential side reaction, especially with sterically hindered or strong, non-nucleophilic bases, is the formation of a ketene (B1206846) intermediate through dehydrohalogenation of the acyl chloride. This ketene is highly reactive and can lead to undesired byproducts.
Q4: How can I monitor the progress of the conjugation reaction?
A4: The progress of the reaction can be monitored by techniques such as:
-
Thin-Layer Chromatography (TLC): To observe the consumption of the starting amine and the formation of the amide product.
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative analysis of the reaction mixture.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product and identify any major byproducts.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Hydrolysis of this compound: Presence of moisture in reagents or solvent. | Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (nitrogen or argon).[6] |
| Amine is protonated: The HCl byproduct was not effectively neutralized, protonating the starting amine and rendering it non-nucleophilic. | Use at least a stoichiometric amount of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) to scavenge the HCl.[6][7][8] | |
| Inactive Reagents: Degradation of this compound during storage. | Use a fresh bottle of the reagent or verify its purity before use. Store the reagent under recommended conditions (cool and dry). | |
| Multiple Products Observed | Side reactions: Ketene formation, or reaction with impurities. | Control the reaction temperature by adding the acyl chloride slowly at 0°C.[6] Ensure the purity of all starting materials. Consider using a weaker base if ketene formation is suspected. |
| Diacylation: If the substrate contains multiple amine groups. | Use a limiting amount of this compound and carefully control the stoichiometry. | |
| Difficulty in Product Purification | Excess amine or base: Unreacted starting materials co-eluting with the product. | Optimize the stoichiometry of the reactants. Use a volatile base like triethylamine that can be removed under vacuum. |
| Hydrolysis byproduct: The resulting carboxylic acid can be difficult to separate from the amide product. | Perform a mild aqueous wash with a dilute base (e.g., sodium bicarbonate solution) to remove the acidic byproduct. |
Quantitative Data Summary
While specific data for this compound is limited in the public domain, the following table provides representative yields for the amidation of various acyl chlorides with primary amines in an anhydrous aprotic solvent, which can serve as a general guideline for expected efficiencies.
| Entry | Acyl Chloride | Amine | Base | Solvent | Yield (%) |
| 1 | 4-Fluorobenzoyl chloride | Benzylamine | Triethylamine | Cyrene™ | 81 |
| 2 | 2-Fluorobenzoyl chloride | Benzylamine | Triethylamine | Cyrene™ | >70 |
| 3 | 3,4-Dimethoxybenzoyl chloride | Benzylamine | Triethylamine | Cyrene™ | High |
| 4 | Thiophene-2-carbonyl chloride | Benzylamine | Triethylamine | Cyrene™ | Moderate |
| 5 | Furan-2-carbonyl chloride | Benzylamine | Triethylamine | Cyrene™ | Moderate |
| 6 | Cyclopropanecarbonyl chloride | Benzylamine | Triethylamine | Cyrene™ | Moderate |
Data adapted from a study on amide synthesis in the bio-based solvent Cyrene™. The yields are indicative of typical efficiencies for acyl chloride-amine couplings under optimized, anhydrous conditions.
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Primary Amine
This protocol describes a standard method for the small-scale laboratory synthesis of an N-(3-azidopropanoyl) derivative of a primary amine.
Materials:
-
This compound (1.0 equiv)
-
Primary amine (1.0 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.1 - 1.5 equiv)[6]
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[8]
-
Round-bottom flask with stir bar
-
Ice bath
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Apparatus for purification (e.g., column chromatography or recrystallization)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 equiv) and dissolve it in anhydrous DCM (typically at a concentration of 0.1-0.5 M).[6]
-
Addition of Base: Add the base (TEA or DIEA, 1.1 - 1.5 equiv) to the solution and cool the flask to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.0 equiv) in anhydrous DCM to the stirred amine solution at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC until the starting amine is consumed (typically 1-4 hours).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired N-(3-azidopropanoyl) conjugate.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. This compound 10% in MTBE, 14468-87-2 | BroadPharm [broadpharm.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound 14468-87-2 | MCE [medchemexpress.cn]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 9. pure.hud.ac.uk [pure.hud.ac.uk]
Technical Support Center: Managing Protein Aggregation During 3-Azidopropanoyl Chloride Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation issues encountered during labeling with 3-Azidopropanoyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application?
A1: this compound is a chemical reagent used for introducing an azide (B81097) group onto proteins. It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the N-terminus of a protein and the side chains of lysine (B10760008) residues, to form a stable amide bond.[1] This process, often called "azido-labeling," is a key step in bioconjugation techniques like click chemistry, which allows for the subsequent attachment of various molecules, such as fluorophores or drugs.[2]
Q2: What are the primary causes of protein aggregation during labeling with this compound?
A2: Protein aggregation during labeling can be triggered by several factors:
-
Alteration of Surface Charge: The NHS ester of this compound reacts with positively charged lysine residues, neutralizing their charge. This can disrupt the electrostatic balance on the protein surface, leading to the exposure of hydrophobic patches and subsequent aggregation.
-
Over-labeling: A high degree of labeling, resulting from a high molar excess of the labeling reagent, can significantly alter the protein's surface properties and increase the likelihood of aggregation.[3]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical for protein stability. A pH close to the protein's isoelectric point (pI) can minimize electrostatic repulsion between molecules, promoting aggregation.[4]
-
High Protein Concentration: Labeling at high protein concentrations increases the probability of intermolecular interactions, which can lead to the formation of aggregates.
-
Reagent Hydrolysis: NHS esters can hydrolyze in aqueous solutions, and the byproducts might contribute to solution instability.
Q3: How can I detect and quantify protein aggregation?
A3: Both soluble and insoluble aggregates can form. Visual inspection for turbidity or precipitation is the first indicator of significant aggregation. For more quantitative analysis, the following techniques are recommended:
-
Size Exclusion Chromatography (SEC): This is a powerful method to separate and quantify aggregates based on their size under native conditions. The appearance of new peaks eluting earlier than the monomeric protein indicates the presence of aggregates.
-
Dynamic Light Scattering (DLS): DLS is highly sensitive to the presence of large aggregates and can measure the size distribution of particles in a solution.
-
SDS-PAGE: Comparing non-reducing and reducing SDS-PAGE can help identify disulfide-linked aggregates.
Troubleshooting Guides
Issue 1: Visible Precipitation or Turbidity During or Immediately After Labeling
This indicates significant protein aggregation. The following workflow can help diagnose and resolve the issue.
References
- 1. glenresearch.com [glenresearch.com]
- 2. New Method for the Orthogonal Labeling and Purification of Toxoplasma gondii Proteins While Inside the Host Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Investigation of the pH-dependent aggregation mechanisms of GCSF using low resolution protein characterization techniques and advanced molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
3-Azidopropanoyl chloride reactivity with secondary amines vs primary amines
Welcome to the Technical Support Center for experiments involving 3-azidopropanoyl chloride. This resource is intended for researchers, scientists, and drug development professionals. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when reacting this compound with primary and secondary amines.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in reactivity between primary and secondary amines with this compound?
A1: The reaction of this compound with both primary and secondary amines proceeds through a nucleophilic acyl substitution mechanism.[1][2][3] Generally, primary amines are more reactive than secondary amines towards this compound. This is due to two main factors:
-
Steric Hindrance: Primary amines have only one alkyl substituent, presenting less steric bulk around the nucleophilic nitrogen atom. This allows for easier access to the electrophilic carbonyl carbon of the acyl chloride. Secondary amines, with two alkyl groups, create a more sterically hindered environment, which can slow down the rate of reaction.[4]
-
Nucleophilicity: While both are good nucleophiles, the lone pair of electrons on the nitrogen of a primary amine is often more accessible, leading to a faster initial attack on the acyl chloride.[4]
Q2: Why is a base required in the reaction, and how much should I use?
A2: The reaction between an amine and this compound produces a molecule of hydrochloric acid (HCl) as a byproduct for every molecule of amide formed.[1][5] Since amines are basic, this HCl will react with any unreacted amine, forming an ammonium (B1175870) salt. This salt is no longer nucleophilic and will not react with the acyl chloride, effectively halting the reaction and reducing the yield.
To prevent this, a base is added to neutralize the HCl as it is formed. There are two common approaches:
-
Excess Amine: Use at least two equivalents of the amine reactant. One equivalent acts as the nucleophile, and the second acts as the base to scavenge the HCl.[6]
-
Non-Nucleophilic Base: Use one equivalent of the amine reactant and at least one equivalent of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA).[6] This is often preferred if the amine starting material is valuable.
Q3: Can the azide (B81097) group on this compound interfere with the acylation reaction?
A3: The azide group is generally a stable functional group under standard acylation conditions and is not expected to interfere with the reaction between the acyl chloride and the amine. The primary reactivity of this compound is at the highly electrophilic acyl chloride functional group.[7][8] However, it's important to be aware of the potential hazards associated with azides, especially when heating, and to handle the compound with appropriate care.
Q4: Are there any specific safety precautions for working with this compound?
A4: Yes. This compound is a reactive chemical.[9] The azide group can be energetic and potentially explosive under certain conditions (e.g., heating, shock, or reaction with certain metals). The acyl chloride group is corrosive and moisture-sensitive. Always handle this reagent in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and avoid exposure to heat or incompatible materials. For disposal, consult your institution's safety guidelines for azide-containing compounds.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | Verify Stoichiometry: Ensure at least two equivalents of a primary/secondary amine are used, or one equivalent of amine with at least one equivalent of a non-nucleophilic base like triethylamine.[6] Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). If starting material is still present, allow the reaction to proceed for a longer duration. Increase Temperature: For less reactive secondary amines, gentle heating (e.g., to 40-50 °C) may be required. However, be cautious due to the presence of the azide group. |
| Hydrolysis of this compound | Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[10][11] Acyl chlorides are highly susceptible to hydrolysis.[12] |
| Poor Quality Reagents | Check Reagent Purity: Use freshly opened or purified solvents and amines. Ensure the this compound has been stored under appropriate conditions to prevent degradation.[10] |
Problem 2: Formation of Multiple Products (Impure Product)
| Possible Cause | Troubleshooting Steps |
| Unreacted Starting Material | Optimize Reaction Conditions: Refer to the troubleshooting steps for "Low or No Product Yield" to drive the reaction to completion. Purification: Use column chromatography to separate the desired amide product from the unreacted amine. |
| Side Reactions | Control Temperature: Add the this compound solution dropwise to the amine solution at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize potential side reactions.[11] |
| Amine Hydrochloride Salt Precipitation | Use a Non-Nucleophilic Base: If using one equivalent of your amine, the hydrochloride salt of the amine can precipitate. Using a non-nucleophilic base like triethylamine can sometimes result in the precipitation of triethylammonium (B8662869) chloride, which can be easier to filter off. Workup Procedure: During the aqueous workup, the amine hydrochloride salt will partition into the aqueous layer. Ensure proper extraction is performed. |
Data Presentation
The following table provides a qualitative and illustrative quantitative comparison of the reactivity of primary and secondary amines with this compound based on general principles of organic chemistry.[4] Actual reaction times and yields will vary depending on the specific substrates and reaction conditions.
| Amine Type | General Reactivity | Key Influencing Factors | Illustrative Reaction Time (at RT) | Illustrative Yield (%) |
| Primary Amine (e.g., Propylamine) | High | - Lower steric hindrance- High nucleophilicity | 1 - 2 hours | > 90% |
| Secondary Amine (e.g., Dipropylamine) | Moderate | - Increased steric hindrance- Slightly reduced nucleophilicity | 4 - 8 hours | 70 - 85% |
| Sterically Hindered Secondary Amine (e.g., Diisopropylamine) | Low | - Significant steric hindrance | 12 - 24 hours (may require heating) | < 50% |
Experimental Protocols
Protocol 1: Reaction of this compound with a Primary Amine (e.g., Benzylamine)
-
Setup: To an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add benzylamine (B48309) (1.0 eq) and anhydrous dichloromethane (B109758) (DCM, 20 mL).
-
Base Addition: Add triethylamine (1.1 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Acyl Chloride Addition: In a separate flask, prepare a solution of this compound (1.05 eq) in anhydrous DCM (10 mL). Add this solution dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC until the benzylamine is consumed (typically 1-2 hours).
-
Workup: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzyl-3-azidopropanamide.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Reaction of this compound with a Secondary Amine (e.g., Morpholine)
-
Setup: To an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add morpholine (B109124) (1.0 eq) and anhydrous tetrahydrofuran (B95107) (THF, 20 mL).
-
Base Addition: Add triethylamine (1.1 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Acyl Chloride Addition: In a separate flask, prepare a solution of this compound (1.05 eq) in anhydrous THF (10 mL). Add this solution dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, it may be gently heated to 40 °C.
-
Workup: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel. Extract with ethyl acetate (B1210297) (3 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(3-azidopropanoyl)morpholine.
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Visualizations
Caption: General mechanism for the reaction of amines with this compound.
Caption: Troubleshooting workflow for low product yield in acylation reactions.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
Technical Support Center: 3-Azidopropanoyl Chloride Reactions with Amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the reaction of 3-Azidopropanoyl chloride with amines.
Troubleshooting Guide
This guide addresses common issues encountered during the acylation of amines with this compound, with a focus on the critical role of pH.
Q1: I am observing low to no yield of my desired amide product. What are the likely causes and how can I resolve this?
A1: Low or no product yield is a common issue that can often be traced back to suboptimal reaction conditions, particularly the pH. Here are the primary factors to investigate:
-
Incorrect pH: The pH of the reaction mixture is crucial. The amine nucleophile must be in its deprotonated (free base) form to be reactive. If the pH is too low (acidic), the amine will be protonated (R-NH3+) and non-nucleophilic. Conversely, if the pH is too high (strongly basic), the competing hydrolysis of the highly reactive this compound to 3-azidopropanoic acid becomes a significant side reaction, consuming your starting material.
-
Hydrolysis of this compound: Acyl chlorides are highly susceptible to hydrolysis, especially at elevated temperatures and high pH. Ensure your solvent and amine solution are anhydrous, and consider running the reaction at a lower temperature (e.g., 0 °C) to minimize this side reaction.
-
Degradation of Starting Material: this compound can be unstable. Ensure it has been stored under anhydrous conditions and is of good quality before starting the reaction.
Troubleshooting Steps:
-
Optimize Reaction pH: The optimal pH for this reaction is typically in the range of 8-10, often referred to as Schotten-Baumann conditions. This pH is high enough to ensure a sufficient concentration of the deprotonated amine but not so high as to cause rapid hydrolysis of the acyl chloride. Use a suitable non-nucleophilic base (e.g., triethylamine (B128534), DIEA, or a bicarbonate buffer) to maintain the desired pH.
-
Control Temperature: Perform the reaction at a controlled temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature can help to control the initial exothermic reaction and minimize side reactions.
-
Ensure Anhydrous Conditions: Use anhydrous solvents and ensure your amine is dry. The presence of water will lead to the hydrolysis of the acyl chloride.
-
Slow Addition of Acyl Chloride: Add the this compound dropwise to the solution of the amine and base. This helps to maintain a low concentration of the acyl chloride at any given time, which can minimize side reactions.
Q2: My reaction mixture turned a different color (e.g., yellow or brown), and I am getting a complex mixture of products. What could be happening?
A2: A color change and the formation of multiple products can indicate side reactions or degradation. A likely culprit, especially when using tertiary amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), is the formation of a ketene (B1206846) intermediate.
-
Ketene Formation: With acyl chlorides that have α-protons (protons on the carbon adjacent to the carbonyl group), a strong, non-nucleophilic base can abstract a proton, leading to the formation of a highly reactive ketene. This ketene can then react with the amine, but it can also polymerize or undergo other undesired reactions, leading to a complex product mixture.
Troubleshooting Steps:
-
Choice of Base: If ketene formation is suspected, consider using a weaker or a sterically hindered base. Alternatively, using a biphasic system with an inorganic base like sodium bicarbonate can be effective.
-
Temperature Control: Lowering the reaction temperature can help to suppress the rate of ketene formation relative to the desired acylation reaction.
Q3: I am working with a water-soluble amine. How should I approach the reaction?
A3: For water-soluble amines, the Schotten-Baumann reaction conditions are ideal.
-
Procedure: Dissolve the amine in an aqueous solution and adjust the pH to 8-10 using a suitable base (e.g., sodium bicarbonate or sodium hydroxide). The this compound, typically dissolved in a water-immiscible organic solvent (like dichloromethane (B109758) or diethyl ether), is then added dropwise with vigorous stirring. The reaction occurs at the interface of the two phases. The base in the aqueous phase neutralizes the HCl produced, maintaining the amine in its nucleophilic form.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for the reaction of this compound with a primary amine?
A1: The optimal pH is a balance between ensuring the amine is deprotonated and minimizing the hydrolysis of the acyl chloride. For most primary amines, a pH range of 8 to 10 is recommended.[1][2] This provides a good concentration of the nucleophilic free amine while keeping the rate of hydrolysis of the this compound manageable.
Q2: Why is a base necessary in this reaction?
A2: The reaction between an acyl chloride and an amine produces one equivalent of hydrochloric acid (HCl).[3][4] This acid will react with the starting amine to form an ammonium (B1175870) salt (R-NH3+Cl-), which is not nucleophilic and will not react with the acyl chloride. A base is added to neutralize the HCl as it is formed, thus ensuring the amine remains in its free, reactive form.[2] Typically, at least two equivalents of the amine are used (one to react and one to act as the base), or one equivalent of the amine is used with at least one equivalent of a non-nucleophilic base like triethylamine.
Q3: Can I use a tertiary amine like triethylamine (TEA) or DIPEA as the base?
A3: Yes, tertiary amines are commonly used as non-nucleophilic bases to scavenge the HCl produced. However, be aware of the potential for ketene formation as a side reaction, as discussed in the troubleshooting guide.
Q4: What are the main competing reactions I should be aware of?
A4: The two primary competing reactions are:
-
Hydrolysis of this compound: This is favored by the presence of water and high pH.
-
Protonation of the amine: This occurs at low pH and renders the amine unreactive.
A general representation of the competing reactions is shown in the diagram below.
Data Presentation
| pH Range | Amine State | This compound Stability | Expected Amide Yield | Primary Competing Reaction |
| < 7 | Protonated (R-NH3+) | High | Very Low to None | Amine protonation |
| 7 - 8 | Partially Protonated | Moderate | Low to Moderate | Incomplete deprotonation of amine |
| 8 - 10 | Deprotonated (R-NH2) | Moderate to Low | Optimal | Hydrolysis of acyl chloride |
| > 10 | Deprotonated (R-NH2) | Low | Low to Moderate | Rapid hydrolysis of acyl chloride |
Experimental Protocols
General Protocol for Acylation of a Primary Amine with this compound under Anhydrous Conditions:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.1-1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane, THF).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve this compound (1.05-1.2 equivalents) in a small amount of the same anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Work-up: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with the organic solvent used for the reaction. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO3 (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
Visualizations
Caption: General reaction scheme for the acylation of an amine with this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Competing reaction pathways dependent on pH.
References
stability of 3-Azidopropanoyl chloride in aqueous buffer solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-Azidopropanoyl chloride in aqueous buffer solutions. This information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound in aqueous environments.
| Issue / Observation | Potential Cause | Recommended Action |
| Low or no yield of the desired acylated product. | Rapid hydrolysis of this compound in the aqueous buffer. Acyl chlorides are highly susceptible to hydrolysis, which converts them to the corresponding carboxylic acid (3-Azidopropanoic acid).[1][2][3] | - Ensure all glassware and solvents are anhydrous before introducing the acyl chloride.[4] - Perform the reaction at a lower temperature to decrease the rate of hydrolysis.[2] - If possible, use a less nucleophilic buffer or a non-aqueous solvent system. - Add the this compound to the reaction mixture slowly and ensure rapid mixing. |
| A significant drop in the pH of the reaction mixture. | Hydrolysis of this compound produces 3-Azidopropanoic acid and hydrochloric acid (HCl), leading to acidification.[1][2] | - Increase the buffering capacity of your solution to neutralize the generated acid. - Consider using a pH-stat titrator to maintain a constant pH during the reaction. - The addition of a non-nucleophilic base can help to neutralize the HCl produced.[2] |
| Formation of an insoluble precipitate. | This could be the protonated form of a basic reactant or buffer component due to the HCl generated during hydrolysis. | - Check the solubility of all components at the lowered pH. - Implement the pH control measures described above. |
| Inconsistent results between experimental repeats. | This is often due to variations in the degree of hydrolysis of the this compound stock or during the reaction setup. Even exposure to atmospheric moisture can cause degradation.[5] | - Store this compound under strictly anhydrous and inert conditions (e.g., under argon or nitrogen).[5] - Prepare fresh solutions of this compound for each experiment. - Standardize the timing and method of addition of the acyl chloride to the reaction mixture. |
| Presence of a byproduct with a mass corresponding to 3-Azidopropanoic acid. | This is a direct confirmation of hydrolysis.[6][7] | - Optimize the reaction conditions to favor the desired acylation over hydrolysis (e.g., by increasing the concentration of the target nucleophile). - Purify the final product to remove the 3-Azidopropanoic acid. |
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in an aqueous buffer?
A1: this compound, like other aliphatic acyl chlorides, is expected to be highly unstable in aqueous solutions.[1][4] It will readily react with water in a process called hydrolysis to form 3-Azidopropanoic acid and hydrochloric acid.[2][3] The rate of this reaction is generally rapid and is a primary cause of reagent degradation and reduced yield in aqueous reactions.[5]
Q2: What factors influence the rate of hydrolysis of this compound?
A2: Several factors can affect the rate of hydrolysis:
-
Temperature: Higher temperatures increase the rate of hydrolysis.[2]
-
pH (Presence of a Base): The presence of a base can accelerate hydrolysis.[2] Hydroxide ions are stronger nucleophiles than water, leading to a faster reaction.[3]
-
Solvent: Polar, protic solvents like water facilitate the hydrolysis reaction.[2]
-
Steric Hindrance: While not a major factor for this small molecule, bulkier groups around the carbonyl carbon can slow down the rate of nucleophilic attack by water.[2]
Q3: Can I store solutions of this compound in an aqueous buffer?
A3: No, it is not recommended. Due to its high reactivity with water, solutions of this compound in aqueous buffers should be prepared immediately before use and used quickly.[8] Storing it in an aqueous solution will lead to its complete hydrolysis over a short period.
Q4: How can I minimize the hydrolysis of this compound during my experiment?
A4: To minimize hydrolysis:
-
Work under anhydrous conditions as much as possible.[4]
-
Keep the reaction temperature low.[2]
-
If the reaction must be performed in an aqueous buffer, ensure the concentration of your target nucleophile is sufficiently high to compete with water.
-
Add the this compound to the reaction mixture last, and ensure efficient stirring to promote the desired reaction.
Q5: How does the azide (B81097) group affect the stability of this compound compared to other acyl chlorides?
A5: The electron-withdrawing nature of the azide group at the 3-position is expected to have a modest influence on the reactivity of the acyl chloride. Generally, electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, potentially making it slightly more susceptible to nucleophilic attack.[1]
Experimental Protocols
Protocol: General Procedure for Assessing the Stability of this compound in an Aqueous Buffer
This protocol provides a general method to determine the rate of hydrolysis.
Objective: To estimate the half-life of this compound in a given aqueous buffer by monitoring the decrease in pH or by chromatographic analysis of the parent compound or its hydrolysis product.
Method 1: pH Monitoring
-
Preparation:
-
Calibrate a pH meter and prepare the desired aqueous buffer solution.
-
Equilibrate the buffer to the desired experimental temperature in a reaction vessel with constant stirring.
-
-
Reaction Initiation:
-
Prepare a concentrated stock solution of this compound in a compatible, dry, aprotic solvent (e.g., acetonitrile, THF).
-
Add a small, precise volume of the this compound stock solution to the stirring buffer to initiate the hydrolysis reaction.
-
-
Data Collection:
-
Record the pH of the solution at regular time intervals until the pH stabilizes. The rate of pH decrease is proportional to the rate of HCl production from hydrolysis.
-
-
Analysis:
-
Plot pH versus time. The time to reach the midpoint of the total pH change can be used to estimate the half-life of the hydrolysis reaction under those specific conditions.
-
Method 2: HPLC Analysis (Quenched Reaction)
-
Reaction Setup:
-
Prepare multiple reaction vials, each containing the same volume of the aqueous buffer at the desired temperature.
-
-
Reaction Initiation and Quenching:
-
Initiate the reaction in all vials simultaneously by adding a precise amount of this compound.
-
At predetermined time points, quench the reaction in individual vials by adding a large excess of a nucleophile that will rapidly react with the remaining this compound to form a stable, easily detectable derivative (e.g., a primary amine like benzylamine).
-
-
Sample Preparation and Analysis:
-
Acidify the quenched samples and extract the derivatized product and the 3-azidopropanoic acid into an organic solvent.
-
Analyze the samples by High-Performance Liquid Chromatography (HPLC) to quantify the amount of the stable derivative and/or the 3-azidopropanoic acid.
-
-
Data Analysis:
-
Plot the concentration of the derivative (representing unreacted acyl chloride) versus time.
-
Fit the data to a first-order decay curve to determine the rate constant (k) and the half-life (t₁/₂) of the hydrolysis reaction (t₁/₂ = 0.693/k).
-
Visualizations
Caption: Hydrolysis pathway of this compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. SATHEE: Chemistry Acid Chloride [satheejee.iitk.ac.in]
- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 4. Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines equations reagents conditions products nucleophilic elimination reaction mechanisms advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 5. benchchem.com [benchchem.com]
- 6. CAS 18523-47-2: 3-Azidopropanoic acid | CymitQuimica [cymitquimica.com]
- 7. Azidopropionic acid | C3H5N3O2 | CID 155604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Troubleshooting Unexpected Adducts in Mass Spectrometry Following 3-Azidopropanoyl Chloride Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve issues related to unexpected adducts in mass spectrometry (MS) after a 3-Azidopropanoyl chloride reaction.
Frequently Asked Questions (FAQs)
Q1: I've reacted this compound with my amine-containing compound, but my mass spectrum shows a peak that is 18 Da higher than my expected product. What is this?
An addition of 18 Da to your expected mass often indicates the hydrolysis of the this compound to 3-azidopropanoic acid, which then may be observed as an adduct with your target molecule or as a separate species. Acyl chlorides are highly susceptible to hydrolysis, reacting readily with any trace amounts of water in your solvents or reagents.[1][2]
Q2: My mass spectrum is showing a series of peaks separated by 44 Da. What could be the cause?
This pattern is a classic sign of contamination with polyethylene (B3416737) glycol (PEG) or a PEG-containing detergent like Triton X-100 or Tween.[3] These are common contaminants in laboratories and can be introduced through shared glassware, pipette tips, or reagents.[3][4]
Q3: I see my expected product, but I also have significant peaks at [M+23]⁺ and [M+39]⁺. What are these?
These are very common adducts in electrospray ionization mass spectrometry (ESI-MS).[5] The [M+23]⁺ peak corresponds to the sodium adduct of your molecule ([M+Na]⁺), and the [M+39]⁺ peak corresponds to the potassium adduct ([M+K]⁺).[6][7] These ions are ubiquitous in laboratory environments and can leach from glassware or be present as impurities in your reagents and solvents.[5][8]
Q4: Besides my product, I see a peak corresponding to the mass of 3-azidopropanoic acid. Is this related to my reaction?
Yes, this is a very likely byproduct. This compound is highly reactive and can hydrolyze in the presence of water to form 3-azidopropanoic acid.[9][10] If your reaction is not performed under strictly anhydrous conditions, you can expect to see this hydrolysis product in your mass spectrum.
Q5: Can my choice of plasticware affect my mass spec results?
Absolutely. Different types of plastics can contain various stabilizers and plasticizers that can leach into your sample, especially when using organic solvents.[11] This can lead to a variety of unexpected peaks in your mass spectrum. It is recommended to use high-quality polypropylene (B1209903) tubes and tips from reputable suppliers.
Troubleshooting Guide for Unexpected Adducts
This guide provides a systematic approach to identifying and mitigating the source of unexpected peaks in your mass spectrometry data following a reaction with this compound.
Q1: I have an unexpected peak in my mass spectrum. How do I begin to identify it?
Step 1: Calculate the Mass Difference. Determine the mass difference between the unexpected peak and the expected molecular ion ([M+H]⁺ or [M-H]⁻) of your product.
Step 2: Consult a Common Adduct and Contaminant Table. Compare this mass difference to a table of common adducts and contaminants to see if there is a match.
Step 3: Analyze Isotope Patterns. If the peak is of sufficient intensity, examine its isotope pattern. For example, the presence of a chlorine atom will result in a characteristic M+2 peak with roughly one-third the intensity of the molecular ion peak.[12]
Step 4: Run a Blank. Inject a solvent blank (the same solvent your sample is dissolved in) into the mass spectrometer. If the peak is present in the blank, it is likely a solvent contaminant or an issue with the LC-MS system.[13]
Q2: My mass spectrum is dominated by sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, which is suppressing my desired [M+H]⁺ signal. How can I reduce these?
Source of Contamination: Sodium and potassium ions are common contaminants that can leach from borosilicate glass vials or be present as impurities in solvents and reagents.[8][14]
Troubleshooting Steps:
-
Switch to Polypropylene Vials: Use polypropylene autosampler vials instead of glass to minimize sodium leaching.[8]
-
Use High-Purity Reagents: Ensure you are using LC-MS grade solvents and fresh, high-purity reagents.[15]
-
Modify the Mobile Phase: Adding a small amount of a competing cation source, such as ammonium (B1175870) formate (B1220265) or ammonium acetate, to your mobile phase can help to suppress sodium and potassium adduct formation in favor of [M+NH₄]⁺ adducts.[16]
-
Sample Cleanup: If your sample has a high salt content, consider using a solid-phase extraction (SPE) desalting step.
Q3: I suspect my sample is contaminated. What are the most common culprits and how can I avoid them?
Common Contaminants:
-
Polyethylene Glycol (PEG) and Detergents: From sources like shared glassware or certain buffers.[3]
-
Keratin (B1170402): From dust, skin, or hair.[4]
-
Plasticizers (e.g., Phthalates): Leaching from plastic containers.[17]
-
Polysiloxanes: From siliconized surfaces or some types of plasticware.[3]
Prevention Strategies:
-
Dedicated Glassware: Use glassware that is exclusively for mass spectrometry experiments and has been thoroughly cleaned.[3]
-
High-Purity Solvents: Use freshly opened, high-purity, LC-MS grade solvents.[15]
-
Quality Consumables: Use high-quality polypropylene microcentrifuge tubes and pipette tips.[3] Avoid siliconized products.
-
Clean Workstation: Maintain a clean workspace to minimize keratin contamination.[4]
Quantitative Data Summary
The following table summarizes common adducts and contaminants that may be observed in your mass spectrum.
| Adduct/Contaminant | Mass Difference (Da) | Common Source(s) |
| Common Adducts | ||
| Sodium ([M+Na]⁺) | +22.9898 | Glassware, reagents, solvents |
| Potassium ([M+K]⁺) | +38.9637 | Glassware, reagents, solvents[18] |
| Ammonium ([M+NH₄]⁺) | +18.0344 | Mobile phase additive[18] |
| Acetonitrile ([M+CH₃CN+H]⁺) | +42.0344 | Mobile phase[18] |
| Formate ([M+HCOO]⁻) | +44.9977 | Mobile phase additive[18] |
| Acetate ([M+CH₃COO]⁻) | +59.0133 | Mobile phase additive[18] |
| Reaction-Related Species | ||
| Hydrolysis Product (3-azidopropanoic acid) | +17.9922 (relative to acyl chloride) | Reaction with trace water[1][2] |
| Reaction with Methanol (B129727) | +31.0184 (replaces -Cl with -OCH₃) | Methanol as a solvent or nucleophile |
| Reaction with Ethanol | +45.0340 (replaces -Cl with -OCH₂CH₃) | Ethanol as a solvent or nucleophile[19] |
| Common Contaminants | ||
| Polyethylene Glycol (PEG) | Repeating unit of +44.0262 | Detergents, labware contamination |
| Polydimethylsiloxane (PDMS) | Repeating unit of +74.0188 | Silicone grease, septa, some plastics |
| Phthalates (e.g., Di-n-octyl phthalate) | Common ion at m/z 149.0235 | Plasticizers from labware[17] |
Experimental Protocols
Protocol 1: General Reaction of this compound with a Primary Amine
Materials:
-
This compound
-
Primary amine substrate
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent
-
Tertiary amine base (e.g., triethylamine (B128534) or diisopropylethylamine)
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and stir bar
-
Round bottom flask and septum
Procedure:
-
Dry all glassware in an oven at >100°C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Dissolve the primary amine substrate (1 equivalent) and the tertiary amine base (1.2 equivalents) in anhydrous DCM in the round bottom flask under a nitrogen or argon atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a small amount of water or saturated aqueous sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Protocol 2: Sample Preparation for Mass Spectrometry
-
Prepare a stock solution of your purified product in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a dilute sample for injection (typically 1-10 µg/mL) using the initial mobile phase composition as the diluent.
-
Transfer the dilute sample to a clean polypropylene autosampler vial.
-
Prepare a blank sample using the same solvent used to dilute your final sample.
-
Run the blank sample first to ensure the system is clean, followed by your sample.
Visualizations
References
- 1. savemyexams.com [savemyexams.com]
- 2. savemyexams.com [savemyexams.com]
- 3. mbdata.science.ru.nl [mbdata.science.ru.nl]
- 4. bitesizebio.com [bitesizebio.com]
- 5. acdlabs.com [acdlabs.com]
- 6. ssi.shimadzu.com [ssi.shimadzu.com]
- 7. chromacademy.com [chromacademy.com]
- 8. benchchem.com [benchchem.com]
- 9. Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides | Carboxylic Acids and Derivatives (Aromatic) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 10. pubs.acs.org [pubs.acs.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
- 13. alliancebioversityciat.org [alliancebioversityciat.org]
- 14. Reduction of metal adducts in oligonucleotide mass spectra in ion‐pair reversed‐phase chromatography/mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resources [fishersci.no]
- 16. researchgate.net [researchgate.net]
- 17. ccc.bc.edu [ccc.bc.edu]
- 18. support.waters.com [support.waters.com]
- 19. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Validating Protein Acylation: A Comparative Guide to 3-Azidopropanoyl Chloride and Alternative Probes by Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate identification and quantification of protein post-translational modifications (PTMs) are paramount for understanding cellular signaling, disease progression, and drug mechanism of action. Among the myriad of PTMs, protein acylation, the attachment of an acyl group to a protein, plays a critical role in regulating protein function, localization, and stability.[1] This guide provides a comprehensive comparison of 3-Azidopropanoyl chloride, a chemical probe for studying protein acylation, with other established methods, focusing on their validation by mass spectrometry.
This compound is a chemical reporter that enables the study of protein acylation. It functions by covalently modifying nucleophilic amino acid residues, such as lysine, on proteins. The incorporated azide (B81097) group then serves as a bioorthogonal handle for subsequent detection and enrichment via "click chemistry."[2] This two-step approach allows for the specific analysis of acylated proteins from complex biological samples.
The Two-Step Workflow of this compound Labeling
The validation of protein modification by this compound and subsequent analysis by mass spectrometry follows a general workflow. Initially, proteins are labeled with the reagent. The azide-modified proteins are then conjugated to a reporter tag, typically containing an alkyne group, through a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reaction, commonly known as click chemistry.[3] This reporter tag can be a fluorophore for in-gel visualization or an affinity tag like biotin (B1667282) for enrichment of the modified proteins or peptides prior to mass spectrometric analysis.
Comparison with Alternative Probes
While this compound is a valuable tool, several alternative methods exist for the analysis of protein acylation and other modifications. The choice of reagent depends on the specific research question, the nature of the protein of interest, and the available experimental setup.
| Feature | This compound | N-Hydroxysuccinimide (NHS) Esters (e.g., Biotin-NHS) | Iodoacetamide (B48618) |
| Target Residues | Primarily primary amines (Lysine, N-terminus) | Primarily primary amines (Lysine, N-terminus)[4] | Cysteine[3] |
| Detection Strategy | Two-step: Azide labeling followed by click chemistry with a reporter[2] | Direct labeling with a reporter (e.g., biotin) | Direct alkylation, can be used with isotopic labels for quantification |
| Specificity | High due to bioorthogonal nature of click chemistry[3] | Can have side reactions with other nucleophilic residues like serine, threonine, and tyrosine[5] | Highly specific for reduced cysteines, but can have off-target effects at high concentrations[6] |
| Enrichment | Enabled by biotin-alkyne reporter and streptavidin affinity purification | Direct enrichment via streptavidin affinity purification | Thiol-based enrichment strategies can be employed |
| Quantitative Analysis | Compatible with quantitative proteomics techniques like SILAC or TMT labeling of the reporter tag | Compatible with isotopic labeling of the NHS ester or SILAC | Compatible with stable isotope-labeled iodoacetamide (e.g., 13C) for quantitative analysis |
| Workflow Complexity | More complex due to the two-step click chemistry reaction | Simpler, direct labeling workflow | Relatively simple direct labeling |
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound
-
Protein Preparation: Dissolve the purified protein or cell lysate in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Reagent Preparation: Prepare a fresh stock solution of this compound in an anhydrous organic solvent (e.g., DMSO or DMF).
-
Labeling Reaction: Add the this compound stock solution to the protein sample to a final concentration of 1-5 mM. Incubate the reaction for 1-2 hours at room temperature with gentle agitation.
-
Removal of Excess Reagent: Remove the unreacted reagent by dialysis, buffer exchange, or protein precipitation.
Protocol 2: Click Chemistry Reaction and Enrichment for Mass Spectrometry
-
Click Chemistry Reaction: To the azide-labeled protein sample, add an alkyne-biotin conjugate, a copper(I) source (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). Incubate for 1 hour at room temperature.
-
Protein Digestion: Precipitate the biotin-tagged proteins and resuspend in a denaturation buffer (e.g., 8 M urea). Reduce disulfide bonds with DTT and alkylate free cysteines with iodoacetamide. Dilute the sample and digest with trypsin overnight at 37°C.[7]
-
Enrichment of Biotinylated Peptides: Use streptavidin-functionalized beads to enrich the biotinylated peptides from the digest mixture. Wash the beads extensively to remove non-specifically bound peptides.
-
Elution: Elute the bound peptides from the beads.
-
Sample Preparation for MS: Desalt the eluted peptides using a C18 StageTip or equivalent before LC-MS/MS analysis.
Protocol 3: Mass Spectrometry Analysis
-
LC-MS/MS Analysis: Analyze the enriched and desalted peptides using a high-resolution mass spectrometer. Employ a data-dependent acquisition method to acquire MS/MS spectra of the most abundant precursor ions.
-
Data Analysis: Use a database search engine (e.g., Mascot, Sequest, or MaxQuant) to identify the modified peptides. The search parameters should include the mass shift corresponding to the 3-Azidopropanoyl modification plus the mass of the reporter tag fragment remaining after cleavage during MS/MS.
Logical Relationship in Acylation Analysis
The overall process of identifying acylated proteins using this compound involves a series of dependent steps, from initial labeling to final data interpretation. The success of each step is critical for the reliable identification of modified proteins.
References
- 1. Chemical reporters for exploring protein acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. uab.edu [uab.edu]
- 6. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Labeling: 3-Azidopropanoyl Chloride vs. NHS-azide
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of proteomics and drug development, the precise modification of proteins is paramount for elucidating biological functions and creating targeted therapeutics. The introduction of azide (B81097) groups onto proteins via chemical labeling enables powerful downstream applications through bioorthogonal chemistry, most notably the copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC). This guide provides an objective comparison of two amine-reactive reagents for installing azide handles onto proteins: the highly reactive 3-Azidopropanoyl chloride and the widely used N-hydroxysuccinimidyl (NHS)-azide. This comparison is based on their chemical properties, reaction mechanisms, and practical considerations for protein labeling workflows.
Executive Summary
| Feature | This compound | NHS-azide |
| Reactive Group | Acyl Chloride | N-Hydroxysuccinimide Ester |
| Target Residues | Primarily primary amines (Lysine, N-terminus) | Primarily primary amines (Lysine, N-terminus) |
| Reaction pH | High pH (typically ~9.5-10) required to favor aminolysis over rapid hydrolysis. | Physiological to slightly alkaline pH (7.2-8.5).[1] |
| Reaction Environment | Typically biphasic (organic/aqueous) or aqueous at high pH (Schotten-Baumann conditions).[2][3] | Aqueous buffer, often with a small amount of organic co-solvent (e.g., DMSO, DMF) to dissolve the reagent.[1] |
| Reactivity | Extremely high, leading to rapid reaction with nucleophiles, including water. | High, but more selective for amines over water compared to acyl chlorides. |
| Stability in Water | Very low; rapidly hydrolyzes to 3-azidopropanoic acid.[2] | Low to moderate; susceptible to hydrolysis, with a half-life of hours at neutral pH, decreasing at higher pH.[4] |
| Side Reactions | Potential for reaction with other nucleophilic residues (e.g., Tyr, Ser, Thr) is high, especially at elevated pH. Risk of protein denaturation due to high pH and potential use of organic solvents. | Can react with other nucleophilic residues like tyrosine, serine, and threonine, though generally less reactive than towards primary amines.[5] |
| Control over Labeling | Difficult to control due to high reactivity and competing hydrolysis. | Degree of labeling can be controlled by adjusting the molar excess of the reagent.[4] |
| Protocol Complexity | More complex, requiring stringent pH control and potentially biphasic systems to manage hydrolysis.[2] | Relatively straightforward and well-established protocols are available.[4] |
Reaction Mechanisms and Experimental Workflows
The fundamental difference between this compound and NHS-azide lies in their leaving groups, which dictates their reactivity and the optimal conditions for protein labeling.
This compound:
This compound reacts with primary amines on proteins through a nucleophilic acyl substitution. The chloride ion is an excellent leaving group, making the acyl chloride highly electrophilic. However, this high reactivity also makes it extremely susceptible to hydrolysis by water, which is abundant in typical protein labeling buffers. To circumvent this, the reaction is often performed under Schotten-Baumann conditions, which involve a high pH (around 9.5-10) aqueous solution or a biphasic system.[2][6][7] The high pH deprotonates the amine nucleophile, increasing its reactivity to compete with hydrolysis.
NHS-azide:
NHS-azide also reacts with primary amines via nucleophilic acyl substitution. The N-hydroxysuccinimide is a better leaving group than a hydroxyl group, making the NHS ester reactive. While still susceptible to hydrolysis, it is significantly more stable in aqueous solutions at or near neutral pH compared to acyl chlorides.[4] This allows for protein labeling to be carried out in standard biological buffers, providing a more controlled and less harsh environment for the protein.
Experimental Protocols
Protocol 1: Protein Labeling with this compound (Schotten-Baumann Conditions)
This protocol is adapted from general procedures for protein acylation with acyl chlorides and should be optimized for each specific protein.[2]
-
Protein Preparation: Prepare the protein in a buffer with no primary amine contaminants (e.g., phosphate (B84403) buffer). The final reaction will be performed at a high pH, so ensure the protein is stable under these conditions.
-
Reagent Preparation: Prepare a stock solution of this compound in a water-miscible aprotic organic solvent such as anhydrous dioxane or THF. This should be done immediately before use due to the reagent's moisture sensitivity.
-
Reaction Setup:
-
Cool the protein solution to 0-4°C in an ice bath.
-
While vigorously stirring, slowly add the this compound solution to the protein solution.
-
Simultaneously, add a base solution (e.g., 1 M NaOH) dropwise to maintain the pH of the reaction mixture at 9.5-10.0. The pH must be carefully monitored and controlled throughout the addition.
-
-
Reaction Incubation: Continue to stir the reaction mixture at 4°C for 1-2 hours.
-
Quenching: Quench the reaction by adding a buffer containing a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.
-
Purification: Remove excess reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).
Protocol 2: Protein Labeling with NHS-azide
This is a standard protocol for labeling proteins with NHS esters.[1][4]
-
Protein Preparation: Prepare the protein in an amine-free buffer at a pH of 7.2-8.5 (e.g., PBS, bicarbonate, or borate (B1201080) buffer). A typical protein concentration is 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the NHS-azide in an anhydrous water-miscible organic solvent like DMSO or DMF to make a concentrated stock solution (e.g., 10-100 mM).
-
Reaction Setup: Add the desired molar excess of the NHS-azide stock solution to the protein solution while gently vortexing or stirring. The final concentration of the organic solvent should typically be less than 10% of the total reaction volume.
-
Reaction Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): The reaction can be stopped by adding a primary amine-containing buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM.
-
Purification: Remove unreacted NHS-azide and byproducts using size-exclusion chromatography or dialysis.
Performance Comparison
Reactivity and Specificity:
This compound is significantly more reactive than NHS-azide. While this can lead to faster reaction times, it also results in a lack of selectivity. The high reactivity makes it prone to rapid hydrolysis, which is the major competing reaction.[2] Furthermore, under the high pH conditions required for the Schotten-Baumann reaction, other nucleophilic amino acid side chains, such as tyrosine, serine, and threonine, are more likely to be acylated, leading to a heterogeneous product.
NHS-azide offers a better balance of reactivity and selectivity. While it can still react with other nucleophiles, it shows a strong preference for primary amines at a pH range of 7.2-8.5.[1] The competing hydrolysis reaction is slower than that of the acyl chloride, allowing for more controlled labeling.
Stability and Handling:
Both reagents are moisture-sensitive and should be stored under desiccated conditions. This compound is extremely sensitive to moisture and will rapidly hydrolyze upon exposure to air. NHS-azide is also moisture-sensitive, and stock solutions in organic solvents should be prepared fresh for best results.[4]
Control and Reproducibility:
Controlling the degree of labeling with this compound is challenging due to its rapid hydrolysis and high reactivity. The efficiency of the reaction is highly dependent on the precise control of pH and the rate of addition of the reagent.
In contrast, the degree of labeling with NHS-azide can be more reliably controlled by adjusting the molar ratio of the reagent to the protein.[4] While the efficiency is not 100% due to hydrolysis, the reaction is generally more reproducible than with acyl chlorides.
Conclusion
For most protein labeling applications requiring the introduction of an azide group, NHS-azide is the superior choice due to its greater stability in aqueous solutions, higher selectivity for primary amines, and the use of milder reaction conditions that are less likely to denature the protein. The experimental protocols for NHS-azide are well-established, and the degree of labeling can be controlled with reasonable precision.
This compound may be considered only in specific circumstances where its extreme reactivity is advantageous and the potential for protein denaturation and non-specific labeling can be managed. The requirement for harsh Schotten-Baumann conditions makes it unsuitable for many sensitive proteins. Researchers opting for this compound must be prepared for significant optimization and careful characterization of the labeled product to account for potential side reactions and heterogeneity.
Ultimately, the choice of reagent will depend on the specific protein, the desired degree of labeling, and the tolerance of the protein to the required reaction conditions. For robust, reproducible, and specific labeling of primary amines on proteins with an azide moiety, NHS-azide remains the industry and academic standard.
References
- 1. glenresearch.com [glenresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 7. byjus.com [byjus.com]
A Researcher's Guide to Amine Modification: Comparing Alternatives to 3-Azidopropanoyl Chloride
For researchers, scientists, and drug development professionals engaged in bioconjugation, the introduction of azide (B81097) functionalities onto proteins and other biomolecules is a critical step for subsequent "click chemistry" applications. While 3-azidopropanoyl chloride is a reactive acylating agent, its high reactivity can lead to challenges in aqueous environments and potential side reactions. This guide provides a comprehensive comparison of alternative reagents that offer improved stability, versatility, and control over the amine modification process. The focus is on N-hydroxysuccinimide (NHS) ester-based reagents, which have become the gold standard for targeting primary amines on biomolecules.
Performance Comparison of Amine Modification Reagents
The primary alternatives to this compound are azide-functionalized N-hydroxysuccinimide (NHS) esters. These reagents react with primary amines (such as the ε-amine of lysine (B10760008) residues and the N-terminus of proteins) under mild aqueous conditions to form stable amide bonds. The key differences between these reagents lie in the linker connecting the azide group to the NHS ester, which can influence properties like solubility, steric hindrance, and the kinetics of subsequent click reactions.
| Reagent | Linker Type | Molecular Weight ( g/mol ) | Key Features & Advantages | Typical Reaction Conditions |
| 3-Azidopropanoic acid NHS ester | Short Alkyl Chain | 198.14 | Simple, short linker. Suitable for applications where a minimal spacer is desired. | pH 7.2-8.5 in aqueous buffer (e.g., PBS, Borate, Bicarbonate). Reaction time: 30-60 min at RT or 2 hours on ice.[1][2][3][4] |
| 4-Azidobutanoic acid NHS ester | Alkyl Chain | 226.19 | Slightly longer alkyl linker than the propanoic acid derivative, providing more spacing. | pH 7.2-8.5 in aqueous buffer. Reaction time: 30-60 min at RT or 2 hours on ice.[1][2][3][4] |
| Azido-PEG4-NHS ester | PEG Spacer | 388.37 | Contains a tetraethylene glycol (PEG4) linker, which enhances water solubility of the reagent and the modified protein, reduces aggregation, and can decrease immunogenicity.[5][6][7][8] | pH 7.2-8.5 in aqueous buffer. Reaction time: 30-60 min at RT or 2 hours on ice.[9] |
| N-Succinimidyl 4-azido-2,3,5,6-tetrafluorobenzoate | Aromatic | 334.18 | The tetrafluorophenyl azide offers significantly faster kinetics in subsequent strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[10] | pH 7.2-8.5 in aqueous buffer. Reaction time: 30-60 min at RT or 2 hours on ice. |
Experimental Protocols
General Protocol for Amine Modification with Azide-NHS Esters
This protocol provides a general framework for labeling proteins with azide-NHS esters. Optimization may be required for specific proteins and reagents.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer like PBS, pH 7.2-8.5)
-
Azide-NHS ester reagent
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris) will compete with the labeling reaction and should be avoided.[9]
-
Prepare Azide-NHS Ester Stock Solution: Immediately before use, dissolve the Azide-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions.[2][4]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Azide-NHS ester stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Gentle mixing during incubation can improve labeling efficiency.[9]
-
Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis.
-
Characterization (Optional): The degree of labeling (DOL), which is the average number of azide groups per protein molecule, can be determined using methods like mass spectrometry.
Two-Step Labeling Protocol for Precise Control of Degree of Labeling
This method offers greater control over the final number of conjugated molecules per protein.
Step 1: Protein Azidation
Follow the "General Protocol for Amine Modification with Azide-NHS Esters" as described above to introduce an excess of azide groups onto the protein of interest. Purify the azido-modified protein thoroughly to remove all unreacted azide-NHS ester.
Step 2: Click Chemistry with a Limiting Amount of Alkyne-Probe
-
Prepare Reagents:
-
Purified azido-modified protein at a known concentration.
-
Alkyne-containing molecule of interest (e.g., a fluorescent dye with a DBCO group for copper-free click chemistry) at a known concentration.
-
-
Click Reaction: Combine the azido-modified protein and the alkyne-probe in a desired molar ratio (e.g., 1:2 protein to probe for a target DOL of 2). The reaction is typically performed in PBS at room temperature for 1-4 hours.
-
Analysis: Since the alkyne-probe is the limiting reagent, the reaction can be driven to completion, and the final product can often be used without further purification. The degree of labeling will be determined by the initial molar ratio of the reactants.
Visualizing the Workflow and Applications
To better illustrate the processes and concepts discussed, the following diagrams are provided in Graphviz DOT language.
References
- 1. interchim.fr [interchim.fr]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. glenresearch.com [glenresearch.com]
- 4. abpbio.com [abpbio.com]
- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azido-PEG4-NHS ester | C15H24N4O8 | CID 51340931 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ijrpr.com [ijrpr.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. vectorlabs.com [vectorlabs.com]
Efficiency Showdown: CuAAC vs. SPAAC for 3-Azidopropanoyl Chloride Conjugates
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the choice between Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) is a critical decision that dictates the efficiency and success of molecular labeling and assembly. This guide provides an in-depth, objective comparison of these two powerful "click chemistry" reactions, specifically focusing on their application for conjugates derived from the highly reactive precursor, 3-azidopropanoyl chloride. We present supporting experimental data, detailed methodologies, and visual workflows to empower researchers in selecting the optimal strategy for their specific needs.
The use of this compound as an azide (B81097) source introduces a significant chemical challenge: its high susceptibility to hydrolysis in aqueous environments typically used for bioconjugation. Direct application of this acyl chloride in standard aqueous click chemistry protocols is often inefficient due to its rapid degradation. Therefore, this guide focuses on two practical and effective workflows to circumvent this issue:
-
Two-Step Acylation and Conjugation: This approach involves an initial acylation of the target molecule with this compound in a non-aqueous or mixed-solvent system to introduce the azide moiety, followed by purification and subsequent click chemistry (CuAAC or SPAAC) in an aqueous buffer.
-
Conversion to a Stable Intermediate: This strategy entails converting the reactive this compound into a more stable amine-reactive reagent, such as a N-hydroxysuccinimidyl (NHS) ester, prior to conjugation. This stable azido-NHS ester can then be used for efficient labeling of biomolecules in aqueous solutions, followed by the click reaction.
We will now delve into a comparative analysis of CuAAC and SPAAC within the framework of these two workflows.
Quantitative Performance Metrics
The efficiency of a conjugation strategy is paramount. The following tables provide a summary of key quantitative data for the different stages of the two proposed workflows, allowing for a direct comparison of expected outcomes.
Table 1: Efficiency of Azide Introduction Strategies
| Parameter | Direct Acylation with this compound | Conversion to 3-Azidopropanoyl-NHS Ester |
| Reaction Solvent | Anhydrous organic solvent (e.g., DMF, DMSO) | Anhydrous organic solvent (e.g., DCM, THF) |
| Typical Reaction Time | 1-4 hours | 2-12 hours |
| Typical Yield | 60-85% | 70-90% |
| Key Consideration | Requires a biomolecule soluble and stable in organic solvents. | Creates a more stable, amine-reactive reagent suitable for aqueous reactions. |
Table 2: Comparative Efficiency of CuAAC and SPAAC for Azide-Modified Biomolecule Conjugation
| Parameter | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Biocompatibility | Lower, due to potential copper cytotoxicity. Mitigated by ligands. | High, ideal for in vivo and live-cell applications. |
| Reaction Kinetics (Second-Order Rate Constants) | Generally very fast (10 to 10⁴ M⁻¹s⁻¹)[1] | Slower than CuAAC (10⁻³ to 1 M⁻¹s⁻¹), dependent on the cyclooctyne (B158145) used[2] |
| Alkyne Reagent | Terminal alkynes (less sterically bulky) | Strained cyclooctynes (e.g., DBCO, BCN; bulkier) |
| Side Reactions | Potential for reactive oxygen species (ROS) generation, which can damage biomolecules[2] | Some strained alkynes may react with thiols, leading to off-target labeling[2] |
| Typical Conjugation Efficiency (on modified protein) | High (>90%) | Generally high, but can be slightly lower than CuAAC in some in vitro settings[3] |
Experimental Workflows and Logical Relationships
To provide a clear visual representation of the decision-making process and experimental steps, the following diagrams, generated using Graphviz, illustrate the two primary workflows for utilizing this compound in bioconjugation.
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Azidopropanoyl-NHS Ester
This protocol describes the conversion of this compound to its corresponding N-hydroxysuccinimidyl ester.
-
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
Dissolve N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes.
-
Slowly add this compound (1.0 equivalent) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure 3-azidopropanoyl-NHS ester.
-
Protocol 2: Acylation of a Protein with 3-Azidopropanoyl-NHS Ester
This protocol outlines the labeling of a protein containing primary amines (e.g., lysine (B10760008) residues) with the synthesized 3-azidopropanoyl-NHS ester.
-
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
3-Azidopropanoyl-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[4]
-
Size-exclusion chromatography (SEC) column for purification
-
-
Procedure:
-
Prepare a stock solution of the 3-azidopropanoyl-NHS ester in anhydrous DMSO (e.g., 10 mM).
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.[4]
-
Add the NHS ester stock solution to the protein solution to achieve a desired molar excess (typically 8-20 fold excess for mono-labeling).[4][5]
-
Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4 °C with gentle mixing.
-
Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl) to a final concentration of ~50 mM.
-
Purify the azide-modified protein from excess reagents using a size-exclusion chromatography column equilibrated with the desired buffer for the subsequent click reaction.
-
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of an Azide-Modified Protein
This protocol describes the conjugation of an alkyne-containing molecule to the azide-modified protein.
-
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand stock solution (e.g., 50 mM in water)
-
-
Procedure:
-
In a reaction tube, combine the azide-modified protein and the alkyne-functionalized molecule (typically 5-10 fold molar excess over the protein).
-
Prepare a premix of CuSO₄ and THPTA ligand in a 1:5 molar ratio.[6]
-
Add the CuSO₄/ligand premix to the reaction mixture to a final copper concentration of 50-250 µM.[6]
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.[6]
-
Allow the reaction to proceed for 1-4 hours at room temperature.
-
Purify the final protein conjugate using size-exclusion chromatography or another suitable method to remove the catalyst and excess reagents.
-
Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of an Azide-Modified Protein
This protocol details the copper-free conjugation of a strained alkyne to the azide-modified protein.
-
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Strained alkyne-functionalized molecule (e.g., DBCO, BCN)
-
Anhydrous DMSO (if the strained alkyne has low aqueous solubility)
-
-
Procedure:
-
In a reaction tube, combine the azide-modified protein with the strained alkyne-functionalized molecule (typically 2-5 fold molar excess).
-
If necessary, the strained alkyne can be pre-dissolved in a small amount of DMSO before adding to the aqueous reaction mixture. Ensure the final DMSO concentration is compatible with protein stability (typically <10%).
-
Incubate the reaction at room temperature or 37 °C for 1-24 hours. The reaction time will depend on the specific strained alkyne and reactant concentrations.
-
Purify the final protein conjugate using size-exclusion chromatography or another appropriate method to remove unreacted reagents.
-
Conclusion and Recommendations
The choice between CuAAC and SPAAC for the conjugation of molecules functionalized with this compound is contingent on the specific experimental context, particularly the sensitivity of the biological system to copper.
-
For in vitro applications where reaction speed and high efficiency are paramount , and the biomolecule is not sensitive to transient exposure to a well-ligated copper catalyst, CuAAC is often the preferred method . Its faster kinetics and generally higher conjugation yields make it a robust choice for creating well-defined bioconjugates.[3][7]
-
For applications involving live cells, in vivo studies, or copper-sensitive biomolecules , SPAAC is the superior option . The absence of a cytotoxic metal catalyst ensures the integrity of the biological system.[2] While generally slower than CuAAC, the development of more reactive strained cyclooctynes continues to narrow the kinetic gap.
Ultimately, the optimal strategy for utilizing this compound involves its initial conversion to a more stable azide-functionalized intermediate, such as an NHS ester, or its direct use in a carefully controlled non-aqueous acylation. Following this initial step, the selection between CuAAC and SPAAC should be guided by the specific requirements of the biological application, balancing the need for speed and efficiency with the imperative of biocompatibility.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Characterizing 3-Azidopropanoyl Chloride Labeled Peptides by HPLC: A Comparative Guide
The introduction of bioorthogonal functional groups, such as azides, into peptides is a cornerstone of modern chemical biology and drug development. The 3-azidopropanoyl group, introduced via 3-azidopropanoyl chloride, serves as a versatile chemical handle for the site-specific modification of peptides through "click chemistry" reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the gold standard for the analysis and purification of these modified peptides. This guide provides a comparative overview of the HPLC characterization of this compound labeled peptides, supported by experimental data and detailed protocols.
Comparison of HPLC Performance: Labeled vs. Unlabeled Peptides
The addition of the 3-azidopropanoyl group to a peptide alters its physicochemical properties, primarily its hydrophobicity, which directly impacts its retention behavior in RP-HPLC.
Key Performance Indicators in RP-HPLC Analysis:
| Parameter | Unlabeled Peptide | 3-Azidopropanoyl Labeled Peptide | Rationale for Change |
| Retention Time | Baseline | Typically a slight increase | The 3-azidopropanoyl group adds a nonpolar propyl chain, increasing the overall hydrophobicity of the peptide and its interaction with the C18 stationary phase. |
| Peak Shape | Sharp, symmetrical peak | Generally remains sharp and symmetrical | For a successful, homogenous labeling reaction, a single, well-defined peak is expected. Broader peaks may indicate incomplete reaction or side products. |
| Purity (%) | High (>95% for synthetic peptides) | Expected to be high (>95%) after purification | RP-HPLC is used to purify the labeled peptide from unreacted peptide and excess labeling reagent.[1] |
| Labeling Efficiency (%) | N/A | >90% | Can be determined by comparing the peak areas of the labeled and unlabeled peptide in the HPLC chromatogram of the reaction mixture.[1] |
Alternative Peptide Labeling Methods
While this compound is effective for introducing an azide (B81097) handle, other labeling strategies are available, each with its own impact on HPLC analysis.
| Labeling Reagent/Method | Common Use | Impact on RP-HPLC Retention Time | Notes |
| Fluorescein (B123965) isothiocyanate (FITC) | Fluorescent imaging | Significant increase | The bulky, hydrophobic fluorescein group strongly interacts with the stationary phase. |
| 5-Carboxyfluorescein (5-FAM) | Fluorescent imaging | Significant increase | Similar to FITC, FAM is a hydrophobic dye that increases retention time.[2] |
| Tetramethylrhodamine (TAMRA) | Fluorescent imaging, FRET | Significant increase | Another hydrophobic fluorescent dye that enhances interaction with the C18 column.[2] |
| Biotinylation Reagents | Affinity purification, detection | Moderate to significant increase | The hydrophobicity of the biotin (B1667282) tag and any linker used will influence the retention time. |
| PEGylation Reagents | Improving solubility and pharmacokinetics | Variable; can decrease or increase | Short PEG chains can increase polarity, decreasing retention time. Longer, more hydrophobic PEG chains can increase retention time. |
Experimental Protocols
Protocol 1: Labeling of a Peptide with this compound in Solution
This protocol describes the labeling of a peptide with a free amine group (e.g., the N-terminus or a lysine (B10760008) side chain) in a solution phase.
Materials:
-
Peptide with a free amine group
-
This compound
-
Anhydrous, amine-free solvent (e.g., N,N-Dimethylformamide - DMF)
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Quenching solution (e.g., Tris buffer or water)
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Procedure:
-
Peptide Dissolution: Dissolve the peptide in anhydrous DMF to a concentration of 1-5 mg/mL.
-
Reaction Setup: Add 2-5 equivalents of DIPEA to the peptide solution. In a separate vial, dissolve 1.5-3 equivalents of this compound in anhydrous DMF.
-
Labeling Reaction: Slowly add the this compound solution to the peptide solution while stirring. Let the reaction proceed at room temperature for 1-4 hours.
-
Reaction Quenching: Add an excess of the quenching solution to the reaction mixture to consume any unreacted this compound.
-
HPLC Analysis and Purification:
-
Inject a small aliquot of the reaction mixture onto the RP-HPLC system.
-
Use a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) to separate the labeled peptide from the unlabeled peptide and other components.[3][4]
-
Monitor the elution at 214 nm or 220 nm for the peptide backbone.[4]
-
Collect the fractions corresponding to the labeled peptide peak.
-
-
Purity Assessment: Analyze the collected fractions by analytical RP-HPLC to confirm purity.
-
Mass Spectrometry Confirmation: Confirm the identity of the labeled peptide by mass spectrometry. The mass should increase by 85.03 Da (the mass of the azidopropanoyl group).
Protocol 2: Characterization of Labeled Peptides by RP-HPLC
Instrumentation and Conditions:
-
HPLC System: An analytical or preparative HPLC system.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.[5]
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point for many peptides. The gradient can be optimized to improve separation.[6]
-
Flow Rate: 1.0 mL/min for a 4.6 mm ID column.
-
Detection: UV detection at 214 nm or 220 nm.[4]
-
Column Temperature: 30-45°C can improve peak shape for some peptides.[7]
Visualizing the Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. hplc.eu [hplc.eu]
- 6. researchgate.net [researchgate.net]
- 7. US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides - Google Patents [patents.google.com]
Assessing the Stability of Amide Bonds Derived from 3-Azidopropanoyl Chloride: A Comparative Guide
For researchers in drug development and chemical biology, the introduction of bioorthogonal handles like the azide (B81097) group is a critical step in designing probes and therapeutic agents. 3-Azidopropanoyl chloride is a common reagent for acylating primary and secondary amines, thereby forming a stable amide linkage. However, the stability of this bond is paramount to ensure the integrity of the molecule under physiological and experimental conditions. This guide provides a comparative assessment of the stability of amide bonds formed from this compound, discusses alternative reagents, and presents detailed experimental protocols for stability evaluation.
Chemical Stability of the 3-Azidopropanoyl Amide Bond
The amide bond is generally the most stable among carboxylic acid derivatives due to resonance stabilization.[1] The stability of the amide bond in N-substituted 3-azidopropanamides is influenced by several factors inherent to its structure. The electron-withdrawing nature of the azide group at the β-position is not expected to significantly impact the resonance of the amide bond itself, suggesting that these amides will exhibit the characteristic high stability of typical secondary or tertiary amides.
Amide bonds are known to be highly stable under typical ambient and physiological conditions, with very slow hydrolysis rates in the absence of catalysts.[2][3] Hydrolysis, the primary pathway for non-enzymatic degradation, can be catalyzed by acidic or basic conditions, typically requiring elevated temperatures and extreme pH for significant cleavage to occur.[2][3] Therefore, under physiological conditions (pH ~7.4), the amide bond formed from this compound is expected to be highly stable.
Alternative Reagents for Introducing the 3-Azidopropanoyl Group
While this compound is a reactive and efficient acylating agent, its high reactivity can be a drawback in sensitive biological systems due to its reaction with water and potential for non-specific reactions. Alternative methods for forming the 3-azidopropanoyl amide bond often involve the use of 3-azidopropanoic acid in conjunction with a coupling reagent. These methods can offer milder reaction conditions and are often more compatible with aqueous environments.[4][5]
Table 1: Comparison of Reagents for 3-Azidopropanoyl Amide Formation
| Reagent/Method | Advantages | Disadvantages | Typical Reaction Conditions |
| This compound | High reactivity, rapid reaction. | Moisture sensitive, can generate HCl, potential for side reactions. | Aprotic solvent, often with a non-nucleophilic base (e.g., triethylamine, pyridine). |
| 3-Azidopropanoic acid + Carbodiimide (e.g., EDC) | Milder conditions, can be performed in aqueous media.[4] | Potential for side reactions (e.g., N-acylurea formation), may require additives (e.g., HOBt, Oxyma) to improve efficiency and reduce racemization.[5] | Aqueous or organic solvent, often buffered. |
| 3-Azidopropanoic acid + Uronium/Aminium (e.g., HATU, HBTU) | High efficiency, rapid coupling, low racemization.[6] | Higher cost, byproducts can be difficult to remove. | Aprotic polar solvents (e.g., DMF, NMP). |
| 3-Azidopropanoic acid + Phosphonium (e.g., PyBOP) | Effective for hindered amines. | Byproducts can be problematic. | Aprotic polar solvents. |
| Pre-activated esters of 3-azidopropanoic acid (e.g., NHS ester) | Stable intermediates, simple reaction with amines. | Requires an additional step to prepare the activated ester. | Aqueous or organic solvents. |
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of the amide bond, two key experiments are recommended: a chemical hydrolysis assay and an enzymatic degradation assay.
Protocol 1: Chemical Hydrolysis Assay
This protocol assesses the stability of the amide bond under different pH conditions over time. The rate of hydrolysis can be monitored by High-Performance Liquid Chromatography (HPLC) by measuring the decrease in the parent compound and the appearance of the hydrolysis products (3-azidopropanoic acid and the corresponding amine).[7]
Materials:
-
N-substituted 3-azidopropanamide (B8329898) of interest
-
Phosphate-buffered saline (PBS), pH 7.4
-
Hydrochloric acid (HCl) solution, pH 2.0
-
Sodium hydroxide (B78521) (NaOH) solution, pH 10.0
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare stock solutions of the test compound in a suitable organic solvent (e.g., DMSO or ACN).
-
Prepare reaction solutions by diluting the stock solution into the different pH buffers (pH 2.0, 7.4, and 10.0) to a final concentration of 10-50 µM.
-
Incubate the reaction solutions at a constant temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each reaction solution.
-
Quench the reaction by adding an equal volume of cold ACN containing 0.1% TFA.
-
Analyze the samples by reverse-phase HPLC. A typical mobile phase would be a gradient of water with 0.1% TFA (Solvent A) and ACN with 0.1% TFA (Solvent B).
-
Monitor the disappearance of the peak corresponding to the parent amide and the appearance of the peak for the amine product at an appropriate wavelength.
-
Calculate the percentage of amide remaining at each time point and determine the half-life (t½) under each pH condition.
Protocol 2: Enzymatic Degradation Assay
This protocol evaluates the stability of the amide bond in the presence of common proteases. The degradation can be monitored by LC-MS to identify cleavage products.[8]
Materials:
-
N-substituted 3-azidopropanamide of interest
-
Common proteases (e.g., Trypsin, Chymotrypsin, Pepsin, Pronase)[8][9]
-
Appropriate enzyme buffers (refer to manufacturer's recommendations, e.g., Tris buffer for trypsin, acetate (B1210297) buffer for pepsin).
-
Control solution (buffer without enzyme)
-
LC-MS system
Procedure:
-
Prepare a stock solution of the test compound.
-
Prepare reaction solutions by adding the test compound to the enzyme buffer to a final concentration of 1-10 µM.
-
Prepare a control solution with the test compound in the same buffer without the enzyme.
-
Initiate the reaction by adding the protease to the reaction solution to a final concentration of, for example, 0.1-1 µM.
-
Incubate the reaction and control solutions at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot and stop the reaction by adding a quenching solution (e.g., 1% formic acid in ACN).
-
Analyze the samples by LC-MS.
-
Monitor the disappearance of the parent compound's mass signal and the appearance of new mass signals corresponding to the cleaved products.
-
Quantify the amount of parent compound remaining over time to determine the rate of enzymatic degradation.
Data Presentation
The quantitative data from these experiments should be summarized in a clear and concise table to facilitate comparison.
Table 2: Stability Data for N-Aryl-3-azidopropanamide
| Condition | Half-life (t½) in hours | % Degradation after 24h |
| Chemical Hydrolysis | ||
| pH 2.0, 37°C | > 100 | < 5% |
| pH 7.4, 37°C | > 200 | < 2% |
| pH 10.0, 37°C | 85 | 25% |
| Enzymatic Degradation (pH 7.4, 37°C) | ||
| Trypsin | > 48 | < 1% |
| Chymotrypsin | 12 | 80% |
| Pronase | 2 | > 95% |
| Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific amine coupled to this compound. |
Visualizing Experimental Workflows
Diagrams created using Graphviz can effectively illustrate the experimental workflows.
Caption: Workflow for the chemical hydrolysis assay.
Caption: Workflow for the enzymatic degradation assay.
Logical Relationships in Reagent Selection
The choice of reagent for introducing the 3-azidopropanoyl group depends on the specific application and the nature of the substrate.
Caption: Decision tree for selecting a 3-azidopropanoylating agent.
References
- 1. N-Acylamides - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. Hydrolysis of amide bonds in dipeptides and nylon 6 over a ZrO 2 catalyst - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00533C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. nhsjs.com [nhsjs.com]
A Head-to-Head Comparison of 3-Azidopropanoyl Chloride and Other Azide-Containing Crosslinkers for Bioconjugation
For researchers, scientists, and drug development professionals, the strategic selection of a crosslinking agent is paramount for the successful synthesis of bioconjugates. The ability to covalently link biomolecules with precision and efficiency underpins advancements in areas ranging from therapeutic drug development to diagnostic assay design. Among the diverse arsenal (B13267) of chemical tools available, azide-containing crosslinkers have gained prominence due to their versatility, particularly their ability to participate in bioorthogonal "click chemistry" reactions.
This guide provides a comprehensive and objective comparison of 3-Azidopropanoyl chloride with other commonly employed azide-containing crosslinkers. We will delve into their chemical properties, reactivity, and performance in bioconjugation applications, supported by experimental data and detailed protocols to aid in your research and development endeavors.
At a Glance: Key Differences in Azide-Containing Crosslinkers
| Feature | This compound | NHS-Ester Azide (B81097) Crosslinkers | Maleimide-Azide Crosslinkers |
| Reactive Group | Acyl Chloride | N-Hydroxysuccinimide Ester | Maleimide |
| Primary Target | Primary amines (e.g., Lysine) | Primary amines (e.g., Lysine) | Thiols (e.g., Cysteine) |
| Reactivity | Very High | High | High (specific to thiols) |
| Stability in Aqueous Buffer | Low (rapid hydrolysis) | Moderate (hydrolysis is pH-dependent) | Moderate (stable at neutral pH, hydrolysis at high pH) |
| Reaction pH | Neutral to slightly basic (short reaction times) | pH 7.2-8.5[1] | pH 6.5-7.5 |
| Byproducts | HCl | N-Hydroxysuccinimide | None (in ideal reaction) |
| Key Advantage | High reactivity can lead to rapid labeling. | Good balance of reactivity and stability. | High specificity for cysteine residues. |
| Key Disadvantage | Susceptible to rapid hydrolysis in aqueous environments. | Can react with other nucleophiles, potential for lower specificity. | Requires available free thiol groups, which can be less abundant than amines. |
Delving Deeper: A Performance-Based Comparison
The utility of a crosslinker is ultimately determined by its performance in a given application. Key metrics include the efficiency of the initial labeling reaction and the stability of the resulting conjugate.
Stability in Aqueous Solutions
The stability of the reactive group in an aqueous buffer is a critical factor, as most bioconjugation reactions are performed in such environments. The acyl chloride group of this compound is highly susceptible to hydrolysis, which competes with the desired amidation reaction with the protein's amine groups. In contrast, N-hydroxysuccinimide (NHS) esters, while also prone to hydrolysis, exhibit greater stability, particularly at neutral pH.
| Crosslinker Type | pH 7.0 | pH 8.0 | pH 8.6 |
| Acyl Chloride (Estimated) | Minutes | < 1 Minute | Seconds |
| NHS Ester | 4-5 hours[2] | 1 hour[2] | 10 minutes[2] |
This difference in stability has significant practical implications. The use of this compound necessitates rapid reaction times and careful control of reaction conditions to favor amidation over hydrolysis. NHS-ester azide crosslinkers offer a wider experimental window, allowing for longer incubation times if required.
Labeling Efficiency and Degree of Labeling (DOL)
The efficiency of a crosslinker is often quantified by the Degree of Labeling (DOL), which represents the average number of crosslinker molecules conjugated to a single protein molecule. Achieving a desired DOL is crucial for the functionality of the final bioconjugate.
While direct comparative studies yielding precise DOL values for this compound against other azide crosslinkers are scarce, we can infer performance based on their reactivity. The high reactivity of this compound can potentially lead to a higher DOL in a shorter amount of time, provided the competing hydrolysis reaction is minimized. However, the greater stability of NHS esters often allows for more controlled and reproducible labeling outcomes.
The labeling efficiency of NHS esters can vary significantly depending on the protein concentration, with efficiencies around 35% for a protein concentration of 2.5 mg/mL.[3] For N3-NHS esters, the reaction efficiency with proteins has been reported to be around 30%.[4]
Experimental Protocols
To facilitate the practical application of this information, we provide detailed methodologies for key experiments.
Synthesis of this compound
This compound can be synthesized from 3-azidopropionic acid.
Materials:
-
3-Azidopropionic acid
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer
-
Round-bottom flask
-
Apparatus for working under inert atmosphere
Procedure:
-
Dissolve 3-azidopropionic acid (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add oxalyl chloride (1-1.2 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
The resulting solution of this compound in DCM is typically used directly in the subsequent conjugation step without further purification.
General Protocol for Protein Labeling with Azide-Containing Crosslinkers
This protocol provides a framework for comparing the labeling efficiency of this compound and an NHS-ester azide crosslinker.
Materials:
-
Protein of interest (e.g., Bovine Serum Albumin, BSA) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
This compound solution in anhydrous DCM
-
NHS-ester azide crosslinker (e.g., NHS-PEG4-Azide) dissolved in anhydrous DMSO
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column for purification
-
UV-Vis spectrophotometer
Procedure:
-
Protein Preparation: Prepare a solution of the protein of interest at a known concentration (e.g., 5 mg/mL) in PBS, pH 7.4.
-
Crosslinker Addition:
-
For this compound: Add a 10- to 20-fold molar excess of the this compound solution in DCM to the protein solution with vigorous stirring. The final concentration of DCM should be kept low (e.g., <5% v/v) to minimize protein denaturation. React for a short period (e.g., 5-15 minutes) at room temperature.
-
For NHS-ester azide: Add a 10- to 20-fold molar excess of the NHS-ester azide solution in DMSO to the protein solution. Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes.
-
Purification: Remove excess, unreacted crosslinker and byproducts using a size-exclusion chromatography column equilibrated with PBS.
-
Analysis: Determine the protein concentration and the Degree of Labeling (DOL).
Determination of the Degree of Labeling (DOL)
The DOL can be determined using UV-Vis spectrophotometry if the azide crosslinker contains a chromophore. For non-chromophoric linkers like this compound, subsequent conjugation to a dye- or biotin-alkyne via click chemistry is necessary for quantification.
For a chromophoric azide crosslinker:
-
Measure the absorbance of the purified conjugate solution at 280 nm (for protein) and at the maximum absorbance wavelength (λmax) of the chromophore.[5][6][7]
-
Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the chromophore at 280 nm.[5][6]
-
Calculate the concentration of the conjugated azide.
-
The DOL is the molar ratio of the azide to the protein.
Visualizing the Chemistry: Reaction Pathways and Workflows
To further clarify the processes described, the following diagrams illustrate the key chemical reactions and experimental workflows.
Caption: Reaction of this compound with a primary amine on a protein.
Caption: Subsequent click chemistry reaction of the azide-labeled protein.
Caption: A generalized workflow for comparing the performance of different crosslinkers.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and other azide-containing crosslinkers is a nuanced one that depends on the specific requirements of the bioconjugation task at hand.
This compound offers the advantage of very high reactivity, which can be beneficial for rapid labeling protocols. However, its poor stability in aqueous solutions presents a significant challenge that must be carefully managed to avoid low yields due to hydrolysis. It is best suited for applications where short reaction times are feasible and the protein can tolerate a small amount of organic co-solvent.
NHS-ester azide crosslinkers represent a more versatile and user-friendly option for many applications. Their greater stability in aqueous buffers provides a wider experimental window and often leads to more reproducible results. They are an excellent choice for general protein labeling when targeting primary amines.
Maleimide-azide crosslinkers provide the highest degree of specificity by targeting the less abundant cysteine residues. This site-specific modification can be crucial for preserving protein function, especially if lysine (B10760008) residues are located in or near the active site.
Ultimately, the optimal choice of an azide-containing crosslinker will be guided by a careful consideration of the target biomolecule, the desired degree of labeling, and the specific experimental constraints. This guide provides the foundational knowledge and practical protocols to empower researchers to make informed decisions and advance their bioconjugation strategies.
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. nanocomposix.com [nanocomposix.com]
- 3. biotium.com [biotium.com]
- 4. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. support.nanotempertech.com [support.nanotempertech.com]
Unveiling Protein Function: A Comparative Guide to Functional Assays for 3-Azidopropanoyl Chloride Modified Proteins
For researchers, scientists, and drug development professionals investigating the functional consequences of protein acylation, the use of chemical reporters like 3-Azidopropanoyl chloride has become an invaluable tool. This guide provides a comprehensive comparison of key functional assays for proteins modified with this azide-containing probe, offering insights into their principles, experimental workflows, and the types of data they generate. Detailed protocols for cornerstone experiments are provided to facilitate practical application in the laboratory.
The introduction of a 3-azidopropanoyl group onto a protein provides a bioorthogonal handle for subsequent analysis through "click chemistry." This allows for the attachment of various reporter molecules, such as fluorophores for imaging or biotin (B1667282) for enrichment and identification. The choice of downstream functional assay is critical for elucidating the impact of this modification on protein behavior, from alterations in enzymatic activity to changes in subcellular localization and protein-protein interactions.
Comparative Analysis of Functional Assays
The selection of a functional assay depends on the specific biological question being addressed. Here, we compare three widely used approaches for characterizing proteins modified with this compound: Click Chemistry-Mediated Visualization and Enrichment, Acyl-Biotin Exchange (ABE) for S-Acylation analysis, and Mass Spectrometry for site identification.
Table 1: Comparison of Functional Assays for Acylated Proteins
| Feature | Click Chemistry-Based Assays | Acyl-Biotin Exchange (ABE) | Mass Spectrometry (MS) |
| Principle | Bioorthogonal reaction between the azide-modified protein and an alkyne-tagged reporter (e.g., fluorophore, biotin). | Chemical exchange of a thioester-linked acyl group with biotin, specific for S-acylated cysteines. | Fragmentation and mass analysis of peptides to identify the modified amino acid residue and the mass of the modification. |
| Primary Use Case | Visualization (in-gel, microscopy), enrichment for identification, and quantification of modified proteins. | Enrichment and identification of S-acylated proteins. | Precise identification of acylation sites and modified proteins. |
| Specificity | Highly specific to the azide-modified protein. | Specific for thioester-linked acyl groups (S-acylation). | Can identify any type of modification based on mass shift. |
| Sensitivity | High, especially with fluorescent reporters.[1] | Can be limited by the efficiency of the exchange reaction. | High, capable of detecting low-abundance modifications.[2] |
| Quantitative? | Yes, through fluorescence intensity or quantitative proteomics (SILAC).[3] | Semi-quantitative by Western blot, or quantitative with mass spectrometry. | Yes, with isotopic labeling (e.g., TMT, SILAC).[4] |
| Requires Bioorthogonal Handle? | Yes (azide or alkyne). | No. | No, but the mass of the modifying group must be known. |
Experimental Workflows and Methodologies
To provide a practical framework for employing these assays, we present detailed experimental protocols and workflow diagrams.
Click Chemistry-Mediated Protein Analysis
This approach leverages the azide (B81097) group introduced by this compound for covalent ligation to a reporter molecule. This is a versatile method for both visualizing and isolating the modified proteins.[5][6]
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of modified proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteomic Analysis of Fatty-acylated Proteins in Mammalian Cells with Chemical Reporters Reveals S-Acylation of Histone H3 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. confluore.com.cn [confluore.com.cn]
A Comparative Guide to Site-Selective Acylation: 3-Azidopropanoyl Chloride vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and chemical biology, the precise modification of proteins and peptides is paramount. Site-selective acylation allows for the introduction of functional groups, such as the azide (B81097) moiety for "click" chemistry, at specific amino acid residues. This guide provides a quantitative comparison of 3-Azidopropanoyl chloride with a common alternative, N-hydroxysuccinimide (NHS) esters, for the acylation of key nucleophilic amino acid residues.
Quantitative Analysis of Site-Selectivity
The site-selectivity of an acylating agent is governed by the intrinsic nucleophilicity of the amino acid side chains and the reaction conditions, particularly pH. While precise quantitative data for the site-selectivity of this compound is not extensively available in the public domain, we can infer its reactivity based on the well-established principles of acyl chloride chemistry. The following table presents a representative quantitative comparison of the estimated site-selectivity of this compound against a widely used NHS ester, Azidopropanoyl-NHS ester.
This data is based on a model reaction with a peptide containing equimolar amounts of accessible Lysine (B10760008), Tyrosine, Serine, and Threonine residues under physiological and slightly basic pH conditions. The selectivity is expressed as the percentage of total modification at each residue.
| Reagent | Target Residue | Selectivity at pH 7.4 (%) | Selectivity at pH 8.5 (%) |
| This compound | Lysine (ε-NH₂) | ~75 | ~85 |
| Tyrosine (-OH) | ~15 | ~10 | |
| Serine (-OH) | ~5 | ~3 | |
| Threonine (-OH) | ~5 | ~2 | |
| Azidopropanoyl-NHS ester | Lysine (ε-NH₂) | ~90 | ~95 |
| Tyrosine (-OH) | <5 | <3 | |
| Serine (-OH) | <1 | <1 | |
| Threonine (-OH) | <1 | <1 |
Note: This data is illustrative and based on the relative nucleophilicity of the amino acid side chains. Actual selectivity can vary depending on the protein or peptide sequence, solvent accessibility of the residues, and specific reaction conditions.
Experimental Protocols
To quantitatively determine the site-selectivity of acylating agents like this compound, a robust experimental workflow involving a model peptide, the acylation reaction, and subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) is required.
Protocol 1: Site-Selective Acylation of a Model Peptide
Objective: To determine the percentage of modification at each target amino acid (Lys, Tyr, Ser, Thr) in a model peptide.
Materials:
-
Model Peptide (e.g., Ac-Lys-Tyr-Ser-Thr-NH₂)
-
This compound
-
Azidopropanoyl-NHS ester
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.4 or 8.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
LC-MS grade water and acetonitrile
-
Formic acid
Procedure:
-
Peptide Stock Solution: Prepare a 10 mM stock solution of the model peptide in LC-MS grade water.
-
Reagent Stock Solutions: Prepare fresh 100 mM stock solutions of this compound and Azidopropanoyl-NHS ester in anhydrous Dimethylformamide (DMF).
-
Acylation Reaction:
-
In a microcentrifuge tube, add 10 µL of the 10 mM peptide stock solution to 80 µL of the reaction buffer.
-
Add 10 µL of the 100 mM acylating agent stock solution (for a 10-fold molar excess).
-
Incubate the reaction at room temperature for 1 hour.
-
-
Quenching: Add 10 µL of the quenching solution to stop the reaction.
-
Sample Preparation for LC-MS: Dilute the quenched reaction mixture 1:100 in LC-MS grade water with 0.1% formic acid.
Protocol 2: Quantitative Analysis by LC-MS
Objective: To separate and quantify the modified and unmodified peptides to determine site-selectivity.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
LC Method:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
MS Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Data Acquisition: Data-dependent acquisition (DDA) or Parallel Reaction Monitoring (PRM) for targeted quantification.
-
Data Analysis:
-
Extract ion chromatograms (EICs) for the expected m/z values of the unmodified peptide and all possible mono-acylated products (modified at Lys, Tyr, Ser, or Thr).
-
Calculate the peak area for each species.
-
Determine the percentage of modification for each residue by dividing the peak area of the specific modified peptide by the sum of all peptide peak areas (unmodified and all modified forms).
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of site-selectivity.
Caption: Experimental workflow for quantitative site-selectivity analysis.
Reaction Pathway Visualization
The following diagram illustrates the competing acylation reactions at different nucleophilic side chains.
Caption: Competing acylation pathways of this compound.
Discussion
This compound is a highly reactive acylating agent due to the excellent leaving group ability of the chloride ion. This high reactivity can sometimes lead to lower selectivity, with modification observed at less nucleophilic residues like tyrosine, serine, and threonine, particularly if their accessibility is high. The reaction is typically rapid and proceeds efficiently at physiological to slightly basic pH.
In contrast, Azidopropanoyl-NHS ester offers a more chemoselective approach to modifying primary amines. While still reactive, the N-hydroxysuccinimide leaving group is less labile than chloride, resulting in a greater preference for the more nucleophilic lysine side chains and the N-terminus. This increased selectivity makes NHS esters a popular choice when precise targeting of lysines is critical, and modification of other residues needs to be minimized.
The choice between this compound and an NHS ester derivative will depend on the specific application. If high reaction speed is paramount and some degree of off-target modification is acceptable, the acyl chloride may be suitable. However, for applications requiring high specificity and a well-defined conjugate, the NHS ester is generally the preferred reagent. The provided experimental protocols can be adapted to systematically evaluate the site-selectivity of these and other acylating agents for your specific protein or peptide of interest.
Safety Operating Guide
Proper Disposal of 3-Azidopropanoyl Chloride: A Step-by-Step Guide
Immediate Safety Information: 3-Azidopropanoyl chloride is a hazardous chemical possessing two reactive functional groups: a highly reactive acyl chloride and a potentially explosive azide (B81097). The acyl chloride reacts violently with water and other nucleophiles in a highly exothermic reaction, while the azide group can be shock-sensitive and may form highly explosive heavy metal azides.[1][2] Therefore, proper personal protective equipment (PPE) and controlled quenching and disposal procedures are mandatory. All manipulations must be performed in a certified chemical fume hood.[3][4][5]
Essential Safety and Handling Information
This table summarizes the critical operational and safety parameters for handling and disposing of this compound.
| Parameter | Specification | Rationale |
| Engineering Controls | Certified Chemical Fume Hood | To contain and vent corrosive vapors (HCl) and protect the user from potential splashes or energetic events.[3][5] |
| Personal Protective Equipment (PPE) | ||
| • Hand Protection | Nitrile gloves (double gloving recommended).[4] | To prevent skin contact with the corrosive and toxic material. |
| • Eye Protection | Chemical safety goggles and a full-face shield.[3][4] | To protect eyes and face from splashes of the corrosive material. |
| • Body Protection | Flame-resistant lab coat. | To protect from chemical splashes and potential fire hazards. |
| Incompatible Materials | Water, Alcohols, Amines, Strong Bases, Oxidizing Agents, Metals (especially lead and copper).[1][2][5] | Reacts violently with nucleophiles and can form explosive metal azides. |
| Quenching Agent | A dry alcohol such as Isopropanol or Ethanol.[6][7] | Provides a more controlled reaction compared to water, minimizing aerosolization of corrosive byproducts.[7] |
| Waste Handling | Collect all waste (liquid and solid) in a clearly labeled, non-metallic hazardous waste container.[2][3][8] | To prevent the formation of explosive metal azides and ensure proper disposal by EHS. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol details the mandatory steps for the safe quenching and disposal of residual this compound.
Objective: To safely neutralize the reactive acyl chloride functionality and prepare the resulting azide-containing compound for disposal as hazardous waste.
Methodology:
-
Preparation and Setup:
-
Don all required PPE before handling the chemical.
-
Perform all operations within a certified chemical fume hood with the sash at the lowest practical height.
-
Prepare a three-necked flask or other suitable reaction vessel equipped with a magnetic stirrer and a dropping funnel.
-
Place the reaction vessel in an ice/water bath to ensure efficient cooling.[7]
-
Place a suitable dry, inert solvent (e.g., THF, Toluene) in the reaction flask. The volume should be sufficient to ensure good stirring and heat dissipation.
-
-
Quenching the Acyl Chloride:
-
Dilute the this compound with the same inert, anhydrous solvent used in the reaction flask.
-
Transfer the diluted this compound solution to the dropping funnel.
-
While vigorously stirring the cooled solvent in the reaction flask, add the this compound solution dropwise and slowly.[6][7] Maintain a slow addition rate to control the exothermic reaction and keep the internal temperature low.
-
After the addition is complete, slowly add a dry alcohol (e.g., isopropanol, ethanol) to the reaction mixture via the dropping funnel.[6] This will quench any remaining acyl chloride. A common practice is to use 1 to 2 equivalents relative to the initial amount of the acyl chloride.[7]
-
Allow the mixture to stir in the ice bath for an additional 30 minutes to ensure the reaction is complete.
-
-
Waste Collection and Disposal:
-
The resulting solution now contains a more stable azido-ester. DO NOT pour this solution down the drain.[1][2][4] Azide solutions can react with lead and copper plumbing to form highly explosive metal azides.[1][2]
-
Carefully transfer the quenched solution into a designated, clearly labeled hazardous waste container. The container should be made of a non-metallic material.[8]
-
Rinse the reaction vessel, dropping funnel, and any other contaminated labware with a small amount of the solvent used in the procedure. Add all rinsates to the hazardous waste container.[3]
-
Collect all contaminated solid waste, such as gloves, weighing paper, and pipette tips, in a separate, sealed bag and place it in the solid hazardous waste stream.[4]
-
Contact your institution's Environmental Health & Safety (EHS) department for pickup and final disposal of the hazardous waste.[2]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: A workflow for the safe quenching and disposal of this compound.
References
- 1. chemistry.unm.edu [chemistry.unm.edu]
- 2. safety.duke.edu [safety.duke.edu]
- 3. drexel.edu [drexel.edu]
- 4. Article - Standard Operating Procedur... [policies.unc.edu]
- 5. fishersci.com [fishersci.com]
- 6. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 7. benchchem.com [benchchem.com]
- 8. ph.health.mil [ph.health.mil]
Safe Handling and Disposal of 3-Azidopropanoyl Chloride: A Guide for Laboratory Professionals
Disclaimer: This document provides essential safety guidelines for handling 3-Azidopropanoyl chloride in a laboratory setting. It is not exhaustive and should be used in conjunction with a comprehensive, site-specific risk assessment and the manufacturer's Safety Data Sheet (SDS). All laboratory personnel must receive documented training on these procedures before working with this substance.
Immediate Safety Concerns
This compound (C₃H₄ClN₃O) is a highly reactive chemical demanding rigorous safety protocols.[1][2] Its hazards stem from the combination of two functional groups:
-
Acyl Chloride: Acyl chlorides are corrosive, react violently with water and other nucleophiles (like alcohols and amines) to release hydrogen chloride (HCl) gas, and can cause severe skin burns and eye damage.[3] Vapors are lachrymatory (tear-inducing) and corrosive to the respiratory tract.[4]
-
Organic Azide (B81097): Organic azides are a class of potentially explosive compounds.[5] They can be sensitive to heat, light, shock, and friction.[5] The stability of organic azides is a significant concern; compounds with a low carbon-to-nitrogen ratio are particularly unstable.[5]
Extreme caution is paramount. A thorough understanding of these dual hazards is the first step toward safe handling. All manipulations should be planned to minimize risk and prepare for potential emergencies.
Chemical and Physical Properties
Quantitative hazard data for this compound is not widely available. Therefore, safety protocols must be based on the known hazards of similar highly reactive compounds.
| Property | Value | Source |
| CAS Number | 14468-87-2 | [6][7] |
| Molecular Formula | C₃H₄ClN₃O | [2][6] |
| Molecular Weight | 133.54 g/mol | [2][6] |
| Appearance | Data not available | - |
| Boiling Point | Data not available | - |
| Flash Point | Data not available | - |
| Toxicity Data | Data not available | - |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to protect against the corrosive and potentially explosive nature of this compound.
| Body Part | Required PPE | Specifications & Best Practices |
| Eyes/Face | Chemical Splash Goggles & Full-Face Shield | Goggles must be non-vented and worn at all times.[4] A face shield must be worn over the goggles to protect the entire face from splashes.[8] |
| Hands | Double Gloving: Inner Nitrile + Outer Butyl or Silver Shield Gloves | Wear two pairs of gloves. An inner nitrile glove provides dexterity, while an outer heavy-duty glove (e.g., butyl rubber) offers robust chemical resistance. For highly toxic azides, Silver Shield gloves are recommended.[9] Check gloves for integrity before each use. |
| Body | Flame-Resistant (FR) Laboratory Coat & Chemical-Resistant Apron | An FR lab coat is essential due to the flammability of related acyl chlorides.[3] A chemical-resistant apron, worn over the lab coat, provides an additional barrier against spills.[8] |
| Respiratory | Use within a certified Chemical Fume Hood | All work must be conducted in a properly functioning chemical fume hood to control corrosive and toxic vapors.[10][11] For emergency situations or potential exposure above acceptable limits, a respirator with an appropriate cartridge for organic vapors and acid gases is required.[12] |
| Additional | Safety Shield / Blast Shield | All reactions and manipulations involving organic azides should be performed behind a blast shield to protect against potential explosions.[10][13] |
Operational Plan: Step-by-Step Handling
Adherence to a strict, pre-approved protocol is critical. Never work alone when handling this compound. [10]
Preparation and Staging
-
Designate Area: Cordon off a specific area within a chemical fume hood for the procedure. Post warning signs indicating the use of a highly reactive and potentially explosive substance.[10]
-
Assemble Equipment: Ensure all necessary glassware is oven-dried, free of cracks, and assembled securely. Avoid using ground glass joints where possible, as friction can be an ignition source for azides.[14] Do not use metal spatulas or stir bars; opt for Teflon-coated or glass equipment to prevent the formation of shock-sensitive metal azides.[5][15]
-
Emergency Preparedness: Confirm the location of the nearest safety shower and eyewash station and ensure the path is clear.[8] Have appropriate spill cleanup materials and quenching agents readily available.
-
Don PPE: Put on all required PPE as detailed in the table above before bringing the chemical into the fume hood.
Chemical Handling and Reaction
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture.[16]
-
Temperature Control: Keep the reagent and reaction mixture cool using an ice bath or other controlled cooling system to manage exothermic reactions and reduce the risk of thermal decomposition.[17]
-
Slow Addition: Add this compound to the reaction mixture slowly and in a controlled manner (dropwise for liquids) to prevent a runaway reaction.[17]
-
Constant Monitoring: Never leave the reaction unattended. Continuously monitor for any signs of instability, such as rapid temperature increase, gas evolution, or color change.
Workflow Diagram
Caption: Safe handling workflow for this compound.
Emergency Procedures
Immediate and correct response to an emergency is critical to minimizing harm.
Exposure Response
| Exposure Type | Immediate Action |
| Skin Contact | Immediately go to the nearest safety shower.[4] While flushing with copious amounts of water for at least 15 minutes, remove all contaminated clothing.[10][18] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open.[19] Remove contact lenses if possible. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air immediately.[9] If breathing is difficult or stops, provide artificial respiration (avoiding mouth-to-mouth).[11] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[12] Rinse mouth with water.[18] Seek immediate medical attention. |
Spill Response
| Spill Size | Action |
| Minor Spill (inside fume hood) | 1. Alert personnel in the immediate area. 2. Wearing full PPE, cover the spill with an inert absorbent material like vermiculite (B1170534) or sand (do not use combustible materials).[20] 3. Using non-sparking, non-metallic tools, carefully collect the absorbed material into a designated, labeled waste container.[20] 4. Decontaminate the area with a basic solution (e.g., soap and water with pH >9), followed by a final wipe-down.[18][19] 5. Dispose of all cleanup materials as hazardous waste. |
| Major Spill (outside fume hood or large volume) | 1. EVACUATE the laboratory immediately. Alert all nearby personnel.[18] 2. Close the laboratory doors to contain vapors. 3. Activate the fire alarm if there is a fire or explosion risk. 4. Call your institution's emergency response number (e.g., EHS, campus police) from a safe location.[10][13] 5. Do not re-enter the area until cleared by emergency personnel. |
Emergency Response Logic
Caption: Emergency response decision tree for incidents.
Disposal Plan
Improper disposal can lead to violent reactions. Never pour this compound or its waste down the drain. [13] Reaction with metal pipes (B44673) can form highly explosive heavy metal azides.[15]
Deactivation and Quenching
-
Quench Excess Reagent: Unreacted this compound in a reaction setup must be quenched carefully. This is typically done by slowly adding the reaction mixture to a stirred, cold solution of a nucleophile like an alcohol (e.g., isopropanol) or a basic aqueous solution.[17] This process is highly exothermic and must be done with extreme caution behind a blast shield.
-
Deactivate Azide Waste: All waste streams containing the azide functionality must be chemically deactivated before being collected for final disposal. A common method for deactivating azides in solution is by reacting them with nitrous acid (generated in situ from sodium nitrite (B80452) and an acid). This procedure generates toxic nitrogen oxides and must be performed in a chemical fume hood.[18] Consult your institution's EHS for an approved deactivation protocol.
-
Segregation: Azide-containing waste must be collected in a separate, clearly labeled container.[5][14] Do not mix azide waste with acids (which can form highly toxic and explosive hydrazoic acid) or heavy metal waste.[5][13]
Final Disposal
-
All deactivated waste, contaminated solids (e.g., gloves, absorbent pads), and empty reagent bottles must be collected and disposed of through your institution's Environmental Health and Safety (EHS) department as hazardous waste.[9][13]
-
Clearly label the waste container with "Hazardous Waste," the full chemical name, and identify it as containing deactivated azide compounds.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. chemos.de [chemos.de]
- 4. download.basf.com [download.basf.com]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. Propanoyl chloride, 3-azido- | C3H4ClN3O | CID 12161722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | CAS#:14468-87-2 | Chemsrc [chemsrc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemistry.unm.edu [chemistry.unm.edu]
- 10. ehs.mines.edu [ehs.mines.edu]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. Article - Standard Operating Procedur... [policies.unc.edu]
- 14. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 15. ehs.ucsb.edu [ehs.ucsb.edu]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 18. - Division of Research Safety | Illinois [drs.illinois.edu]
- 19. uthsc.edu [uthsc.edu]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
